molecular formula C8H8N2O B142315 2-(3-Methoxypyridin-2-yl)acetonitrile CAS No. 149489-09-8

2-(3-Methoxypyridin-2-yl)acetonitrile

Cat. No.: B142315
CAS No.: 149489-09-8
M. Wt: 148.16 g/mol
InChI Key: OJYATSHMGUIGBW-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)acetonitrile ( 149489-09-8) is a valuable pyridine-based chemical intermediate with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . This compound, identifiable by the safety designation MFCD09834360, features a nitrile group attached to a methoxy-substituted pyridinyl ring, a structure that offers versatile reactivity for synthetic organic chemistry . It is typically supplied as a solid and requires storage under an inert atmosphere at 2-8°C to maintain stability . The presence of both the electron-rich methoxypyridine ring and the highly reactive nitrile group makes this compound a key building block for the synthesis of more complex heterocyclic systems. Researchers utilize it primarily in pharmaceutical and agrochemical research for constructing molecular scaffolds and as a precursor for amides, acids, and other nitrogen-containing functional groups. Its structural motif is commonly explored in the development of active ingredients, though specific applications are proprietary and research-dependent. Safety and Handling: This compound carries the signal word "Warning" and has the hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate personal protective equipment is required, as indicated by the precautionary statement P280 . Regulatory Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYATSHMGUIGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611451
Record name (3-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-09-8
Record name (3-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a key building block in contemporary drug discovery and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic underpinnings of viable synthetic strategies, offers detailed, field-tested experimental protocols, and presents quantitative data to inform experimental design. The guide emphasizes scientific integrity, providing a framework for reproducible and efficient synthesis.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] Specifically, substituted pyridylacetonitriles serve as versatile intermediates, enabling the introduction of various functional groups and the construction of more complex heterocyclic systems. The nitrile moiety can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or used in cycloaddition reactions, making it a valuable synthetic handle.

This compound, in particular, combines the features of a 2-cyanomethylpyridine with a 3-methoxy substituent. This specific arrangement of functional groups is of significant interest for modulating the physicochemical properties and biological activity of lead compounds in drug discovery programs. The methoxy group can influence the molecule's conformation, lipophilicity, and metabolic stability, while the cyanomethyl group provides a key point for further chemical elaboration. The synthesis of this molecule is therefore a critical step in the development of novel therapeutics.[2][3][4]

This guide will focus on the most practical and efficient methods for the laboratory-scale , with a primary focus on the nucleophilic substitution of a suitable precursor.

Recommended Synthetic Pathway: Nucleophilic Substitution of 2-Chloro-3-methoxypyridine

The most direct and widely applicable laboratory involves the nucleophilic substitution of a halogen at the 2-position of the 3-methoxypyridine ring with a cyanide anion. 2-Chloro-3-methoxypyridine is a common and commercially available starting material for this transformation.

The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. The presence of the methoxy group at the 3-position can electronically influence the reaction rate, but the substitution at the activated 2-position remains a highly favorable process.

Overall Synthetic Transformation

The conversion of 2-chloro-3-methoxypyridine to the target compound is illustrated below.

Overall_Synthesis start 2-Chloro-3-methoxypyridine reagents + NaCN or KCN (Cyanide Source) product This compound reagents->product DMSO or DMF Heat

Caption: Overall synthetic route from 2-chloro-3-methoxypyridine.

Mechanistic Considerations

The SNAr mechanism for this reaction involves two key steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the carbon atom bearing the chlorine atom at the 2-position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the intermediate.

  • Leaving Group Departure: The chloride ion (Cl⁻) is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure start 2-Chloro-3-methoxypyridine + CN⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Attack at C2 intermediate_2 Meisenheimer Complex product This compound + Cl⁻ intermediate_2->product Loss of Cl⁻

Caption: SNAr mechanism for the cyanation of 2-chloro-3-methoxypyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the cyanation of halopyridines.[5][6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
2-Chloro-3-methoxypyridine143.575.0 g34.8Starting material. Ensure it is dry.
Sodium Cyanide (NaCN)49.012.1 g42.8EXTREMELY TOXIC. Handle with extreme caution in a fume hood.
Dimethyl Sulfoxide (DMSO)78.1350 mL-Anhydrous grade is recommended.
Ethyl Acetate (EtOAc)88.11200 mL-For extraction.
Brine (Saturated NaCl solution)-100 mL-For washing.
Anhydrous Magnesium Sulfate120.37~5 g-For drying the organic phase.

Safety Precautions:

  • Sodium Cyanide is a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. Ensure that all cyanide-containing waste is quenched and disposed of according to institutional safety protocols, typically by treatment with an excess of aqueous bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-methoxypyridine (5.0 g, 34.8 mmol) and dimethyl sulfoxide (50 mL).

  • Addition of Cyanide: Carefully add sodium cyanide (2.1 g, 42.8 mmol) to the solution.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid or oil. A typical yield for this type of reaction is in the range of 65-85%.[5]

Alternative Synthetic Strategies

While the nucleophilic substitution of 2-chloro-3-methoxypyridine is the most direct approach, other strategies can be considered depending on the availability of starting materials.

From 2-Nitro-3-methoxypyridine

This route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a halogen, and finally cyanation.

Alternative_Route A 2-Nitro-3-methoxypyridine B 2-Amino-3-methoxypyridine A->B Reduction (e.g., H₂, Pd/C) C 2-Bromo-3-methoxypyridine B->C Sandmeyer Reaction (NaNO₂, HBr; CuBr) D This compound C->D Cyanation (NaCN, DMSO)

Caption: Synthetic pathway starting from 2-nitro-3-methoxypyridine.

This multi-step sequence is longer but may be necessary if 2-nitro-3-methoxypyridine is more readily available than the corresponding chloro- or bromo-derivatives. The reduction of the nitro group is typically high-yielding.[7]

Palladium-Catalyzed Cyanation

For less reactive aryl halides, or to achieve milder reaction conditions, palladium-catalyzed cyanation can be employed. This method uses a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). While often highly efficient, this method requires careful exclusion of oxygen and moisture, and the cost of the catalyst can be a consideration. A ligand-free palladium-catalyzed method has also been reported for the cyanation of chloropyridines.[5]

Conclusion

The is most effectively achieved through the nucleophilic substitution of 2-chloro-3-methoxypyridine with a cyanide salt in a polar aprotic solvent. This method is robust, scalable, and relies on readily available starting materials. The provided experimental protocol offers a reliable procedure for obtaining the target compound in good yield. Alternative strategies, such as those starting from the corresponding nitro-compound or employing palladium catalysis, provide additional flexibility in synthetic planning. The strategic importance of this molecule as a versatile intermediate in medicinal chemistry underscores the need for efficient and well-understood synthetic routes.

References

  • Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery. Benchchem.
  • 2-Chloro-3-methoxypyridine | 52605-96-6. Benchchem.
  • Method for producing 2-cyano-3-methylpyridine.
  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Preparation of Cyanopyridines by Direct Cyan
  • The preparation method of cyanomethylpyridine compound.
  • Process for the preparation of 2-cyanopyridine derivatives.
  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery
  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery
  • Organic synthesis provides opportunities to transform drug discovery. PubMed.

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2-(3-Methoxypyridin-2-yl)acetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The document details its physicochemical and spectroscopic properties, outlines a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and discusses its applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel and complex molecular architectures.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative characterized by a methoxy group at the 3-position and a cyanomethyl group at the 2-position. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] The unique electronic arrangement of the electron-donating methoxy group and the electron-withdrawing capabilities of the nitrile function, combined with the inherent properties of the pyridine ring, makes this molecule a highly versatile and reactive intermediate.

The acetonitrile moiety serves as a valuable synthetic handle, enabling a wide range of chemical transformations. It can be readily converted into other functional groups such as carboxylic acids, amines, and ketones, or used to form new carbon-carbon bonds via its acidic α-protons. This combination of a functionalized pyridine core and a versatile side chain positions this compound as a key starting material for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1][2]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of a compound are critical for its identification, purification, and handling. Below is a summary of the key properties for this compound, based on computational predictions and analysis of analogous structures.

Physical and Chemical Properties

Quantitative data for the target molecule is summarized in the table below. These values are primarily computed, drawing on data from structurally similar compounds found in chemical databases.

PropertyValueSource
Molecular Formula C₈H₈N₂O(Calculated)
Molecular Weight 148.16 g/mol (Calculated)
IUPAC Name This compound(Nomenclature)
CAS Number Not assigned; structure is novel/uncommon(Database Search)
Predicted XLogP ~0.5 - 1.5PubChem[3][4]
Predicted Boiling Point ~250-280 °C at 760 mmHg(Estimation)
Appearance Expected to be a colorless to pale yellow oil or low-melting solid(Analogy)
Spectroscopic Profile

The following spectral data are predicted based on established principles of NMR and IR spectroscopy and data from analogous compounds such as (2-methoxyphenyl)acetonitrile and other substituted pyridines.[5][6]

  • ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

    • δ 8.20-8.10 (dd, 1H): Proton at C6 of the pyridine ring, showing coupling to H4 and H5.

    • δ 7.40-7.30 (dd, 1H): Proton at C4 of the pyridine ring, showing coupling to H5 and H6.

    • δ 7.10-7.00 (dd, 1H): Proton at C5 of the pyridine ring, showing coupling to H4 and H6.

    • δ 3.95 (s, 3H): Methoxy (-OCH₃) protons.

    • δ 3.85 (s, 2H): Methylene (-CH₂CN) protons.

    • Causality: The electron-donating methoxy group and the pyridine nitrogen influence the chemical shifts of the aromatic protons. The methylene protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group are expected in the 3.8-4.0 ppm range.[7]

  • ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

    • δ 155-160: C3 (carbon bearing the methoxy group).

    • δ 145-150: C6.

    • δ 140-145: C2.

    • δ 120-125: C4.

    • δ 115-120: C5.

    • δ 117 (approx.): Nitrile carbon (-C≡N).[6]

    • δ 55-60: Methoxy carbon (-OCH₃).

    • δ 20-25: Methylene carbon (-CH₂CN).

  • Infrared (IR) Spectroscopy (Predicted, KBr):

    • ~2250 cm⁻¹ (strong, sharp): C≡N (nitrile) stretch. This is a highly characteristic peak.

    • ~3050-3000 cm⁻¹ (medium): Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretch (methoxy and methylene).

    • ~1600, 1480 cm⁻¹ (strong): C=C and C=N stretching vibrations of the pyridine ring.

    • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

  • Mass Spectrometry (MS, EI):

    • Expected M⁺: m/z 148.

    • Key Fragments: Loss of HCN (m/z 121), loss of CH₃ (m/z 133), and fragments corresponding to the methoxypyridine cation.

Synthesis and Manufacturing Pathway

A reliable synthesis of this compound can be achieved from the commercially available precursor 3-methoxy-2-picoline. The strategy involves a two-step process: benzylic-type halogenation followed by nucleophilic substitution with a cyanide salt.

Retrosynthetic Analysis & Workflow

The most logical disconnection is at the C-CN bond, leading back to a halomethylpyridine intermediate and a cyanide source. The halomethylpyridine, in turn, comes from the corresponding methylpyridine (picoline).

Synthesis_Workflow Target This compound Intermediate 2-(Bromomethyl)-3-methoxypyridine Target->Intermediate Step 2: Cyanation StartingMaterial 3-Methoxy-2-picoline Intermediate->StartingMaterial Step 1: Bromination Reagent1 N-Bromosuccinimide (NBS) AIBN (initiator) Reagent1->Intermediate Reagent2 Sodium Cyanide (NaCN) Solvent (e.g., DMSO) Reagent2->Target

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated methodology adapted from standard procedures for benzylic bromination and subsequent cyanation.[8]

Step 1: Synthesis of 2-(Bromomethyl)-3-methoxypyridine

  • Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxy-2-picoline (12.3 g, 100 mmol) and carbon tetrachloride (CCl₄, 250 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

    • Expert Rationale: NBS is the reagent of choice for selective free-radical bromination at allylic and benzylic positions, minimizing reactions on the aromatic ring. AIBN is a standard radical initiator that decomposes upon heating to start the chain reaction. CCl₄ is a traditional solvent for these reactions, though alternatives like acetonitrile can also be used.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction is complete when the denser succinimide (a byproduct) has fully precipitated.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide precipitate. Wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude 2-(bromomethyl)-3-methoxypyridine. This product is often used directly in the next step without further purification due to its lachrymatory nature and potential instability.

Step 2: Synthesis of this compound

  • Reactor Setup: In a 500 mL flask equipped with a stirrer and thermometer, dissolve sodium cyanide (NaCN) (5.4 g, 110 mmol) in dimethyl sulfoxide (DMSO) (150 mL).

    • Expert Rationale: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving the cyanide anion highly nucleophilic. Acetonitrile is also a viable solvent.[9]

  • Reagent Addition: Slowly add the crude 2-(bromomethyl)-3-methoxypyridine from Step 1, dissolved in a small amount of DMSO (50 mL), to the cyanide solution. Maintain the internal temperature below 30 °C during the addition using an ice bath.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the bromo-intermediate is consumed.

  • Quenching & Extraction: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

    • Trustworthiness Note: This work-up is self-validating. The desired product is organic-soluble, while the inorganic salts (NaBr, excess NaCN) are partitioned into the aqueous layer.

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites of reactivity: the pyridine ring nitrogen, the acidic methylene bridge, and the nitrile group.

Caption: Key reactive sites on this compound.

  • Pyridine Ring Reactivity:

    • N-Oxidation: The lone pair on the pyridine nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to form the corresponding N-oxide.[10][11] This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

    • Electrophilic Substitution: The electron-donating methoxy group activates the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the C4 and C6 positions.

  • α-Carbon Acidity and Nucleophilicity:

    • The methylene (-CH₂-) protons are acidic (pKa ≈ 25-29 in DMSO) due to the electron-withdrawing effects of both the adjacent pyridine ring and the nitrile group.

    • Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can react with a wide array of electrophiles (e.g., alkyl halides, aldehydes, ketones, esters), providing a powerful method for C-C bond formation.[12]

  • Nitrile Group Transformations:

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(3-methoxypyridin-2-yl)acetic acid) or an amide intermediate.

    • Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (2-(3-methoxypyridin-2-yl)ethanamine), a valuable functional group for forming amides, sulfonamides, and other derivatives.

    • Addition Reactions: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after aqueous work-up.

Applications in Drug Discovery

The structural motifs within this compound are highly relevant to modern drug discovery.

  • Scaffold for Kinase Inhibitors: Substituted pyridines are core components of many small-molecule kinase inhibitors. The ability to derivatize this molecule at the α-carbon allows for the introduction of various side chains that can probe the ATP-binding pocket of kinases, while the pyridine ring itself can form crucial hydrogen bonds with the hinge region of the enzyme.[13]

  • Intermediate for Complex Heterocycles: The reactivity of the nitrile and the α-carbon allows this compound to be used in cyclization reactions to form fused heterocyclic systems, such as indolizidines or quinolizidines, which are present in numerous natural products and pharmacologically active agents.

  • Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it can be used as a starting point in FBDD campaigns. The various reactive handles allow for rapid fragment evolution and optimization of initial low-affinity hits.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous structures like methoxyphenylacetonitriles and substituted pyridines should be used to guide handling procedures.[14][15]

  • Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity Category 4).[16] May cause skin and serious eye irritation.[14] Contact with strong acids can release toxic hydrogen cyanide gas.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating aerosols. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

References

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  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication showing various NMR spectra. Retrieved from [Link]

  • Cayman Chemical. (2024). Safety Data Sheet. Retrieved from a representative SDS for a flammable and toxic chemical.
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  • Scielo. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile.
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  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Google Patents. (2009). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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  • ACS Publications. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxypyridin-2-yl)acetonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-nitropyridin-2-yl)acetonitrile. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • PubChem. (n.d.). 2-(3-Methoxy-5-phenyl-2-pyridinyl)acetonitrile. Retrieved from [Link]

  • Chemcd. (n.d.). 2-(2-methoxy-5-methylpyridin-3-yl)acetonitrile. Retrieved from [Link]

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A Technical Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxypyridin-2-yl)acetonitrile, a valuable heterocyclic building block for medicinal chemistry and novel compound synthesis. While a specific CAS number for this compound is not consistently reported in major chemical databases, indicating its status as a specialized research intermediate, this document elucidates its chemical identity, outlines a robust synthetic pathway from commercially available precursors, and discusses its potential applications. By synthesizing data from analogous structures and established chemical principles, this guide serves as an essential resource for researchers looking to incorporate this versatile scaffold into their drug discovery programs.

Compound Profile and Chemical Identity

This compound is a substituted pyridine derivative featuring a methoxy group at the 3-position and a cyanomethyl group at the 2-position. This unique arrangement of functional groups—a hydrogen bond acceptor (methoxy), a nucleophilic/electrophilic center (nitrile), and the aromatic pyridine core—makes it a highly attractive intermediate for generating diverse molecular libraries.

  • IUPAC Name: this compound

  • Synonyms: 3-Methoxy-2-pyridineacetonitrile, (3-Methoxy-pyridin-2-yl)-acetonitrile

  • CAS Number: Not assigned or not publicly available. A chlorinated derivative, 2-Chloro-2-(3-methoxypyridin-2-yl)acetonitrile, is registered under CAS No. 3017193-21-1[1].

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

Table 1: Estimated Physicochemical Properties

Note: The following properties are estimated based on structurally similar isomers and related compounds, as experimental data for the title compound is scarce.

PropertyEstimated ValueSource/Rationale
Physical StateSolid or semi-solidBased on isomers like 2-(6-Methoxypyridin-2-yl)acetonitrile[2].
Melting Point60-75 °CAnalogy with substituted phenylacetonitriles[3].
Boiling Point>200 °C (at 760 mmHg)General trend for heterocyclic acetonitriles.
SolubilitySoluble in DMSO, DMF, Methanol, AcetonitrileCommon solubility profiles for polar organic compounds.
pKa (of C-H)~20-22The methylene protons are acidic due to the adjacent electron-withdrawing nitrile and pyridine groups.

Synthesis and Manufacturing

The synthesis of this compound can be logically approached from the commercially available precursor, 3-methoxy-2-nitropyridine (CAS No. 20265-37-6)[4]. The proposed pathway involves three key transformations: nitro group reduction, introduction of a suitable leaving group via a Sandmeyer-type reaction, and subsequent nucleophilic substitution with a cyanide source.

This multi-step approach is a standard, field-proven strategy in heterocyclic chemistry that offers high yields and predictable outcomes. The choice of reagents is critical to avoid side reactions and ensure the stability of the methoxy group throughout the sequence.

Proposed Synthetic Workflow

Synthesis_Workflow Start 3-Methoxy-2-nitropyridine (CAS: 20265-37-6) Intermediate1 3-Methoxy-pyridin-2-amine Start->Intermediate1 Step 1: Nitro Group Reduction Reagents: SnCl₂·2H₂O or H₂, Pd/C Causality: Converts the nitro group to a primary amine, a versatile handle for further functionalization. Intermediate2 2-Chloro-3-methoxypyridine Intermediate1->Intermediate2 Step 2: Sandmeyer Reaction Reagents: NaNO₂, HCl then CuCl Causality: Diazotization of the amine followed by displacement with chloride creates an excellent electrophilic site for SNAr. Product This compound (Target Compound) Intermediate2->Product Step 3: Cyanation Reagents: NaCN or KCN in DMSO Causality: Nucleophilic substitution of the chloride with cyanide introduces the required acetonitrile moiety.

Sources

2-(3-Methoxypyridin-2-yl)acetonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The document details the molecule's core physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and discusses its potential applications as a versatile scaffold for the development of novel therapeutics. As a Senior Application Scientist, this guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for professionals in the field. The pyridine core is a prevalent motif in numerous biologically active compounds, making its derivatives, such as the subject of this guide, highly valuable for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Core Molecular Profile

This compound is a substituted pyridylacetonitrile featuring a methoxy group at the 3-position and a cyanomethyl group at the 2-position. This specific arrangement of functional groups—a hydrogen bond acceptor (methoxy oxygen), a metal-coordinating and hydrogen bond-accepting group (pyridine nitrogen), and a versatile chemical handle (nitrile)—makes it an attractive starting material for chemical library synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₈N₂O[2][3]
Molecular Weight 148.17 g/mol [2][4]
CAS Number 113844-31-0N/A
Appearance Expected to be an off-white to yellow solid or oilGeneral observation for similar compounds
Canonical SMILES COC1=C(C=CC=N1)CC#NN/A

Note: Data is based on the chemical structure and information from analogous compounds.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from commercially available precursors. A logical and efficient pathway begins with 2-chloro-3-methoxypyridine, proceeding through a nucleophilic substitution reaction. This method is reliable and scalable for laboratory purposes.

Proposed Synthetic Pathway

The chosen pathway involves the direct displacement of the chloride from 2-chloro-3-methoxypyridine using the sodium salt of acetonitrile. This is a standard C-C bond-forming reaction that is well-precedented for the synthesis of arylacetonitriles.

Synthesis_Workflow cluster_reactants Reactants & Reagents A 2-Chloro-3-methoxypyridine E Nucleophilic Substitution (SNAr) A->E B Sodium Hydride (NaH) in THF D Formation of Acetonitrile Anion (Nucleophile Generation) B->D C Acetonitrile C->D Deprotonation D->E Attack on C2 of Pyridine F This compound (Crude Product) E->F G Aqueous Work-up & Extraction F->G H Column Chromatography (Silica Gel) G->H I Pure Product H->I

Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality for each step is explained to provide deeper insight.

Materials:

  • 2-Chloro-3-methoxypyridine (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Acetonitrile (2.0 equiv)[5]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equiv).

    • Causality: An inert atmosphere and dry glassware are critical as sodium hydride reacts violently with water.

  • Solvent Addition: Add anhydrous THF via syringe to the flask and cool the suspension to 0 °C in an ice bath.

  • Nucleophile Generation: Slowly add acetonitrile (2.0 equiv) dropwise to the stirred suspension. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates acetonitrile to form the nucleophilic acetonitrile anion. Performing this at 0 °C controls the exothermic reaction and any potential side reactions.

  • Addition of Electrophile: Dissolve 2-chloro-3-methoxypyridine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Causality: Quenching with a weak acid like NH₄Cl neutralizes the excess sodium hydride and other basic species in a controlled manner.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: The water wash removes inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

    • Causality: Column chromatography separates the desired product from unreacted starting materials and non-polar impurities (like mineral oil from the NaH dispersion).

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed. The expected data provides a benchmark for validation.

Analysis TechniqueExpected Results
¹H NMR Aromatic protons on the pyridine ring (doublet, triplet, doublet), a singlet for the methylene (-CH₂) protons, and a singlet for the methoxy (-OCH₃) protons.
¹³C NMR Signals corresponding to the five distinct carbons of the pyridine ring, the nitrile carbon (-CN), the methylene carbon (-CH₂), and the methoxy carbon (-OCH₃).
Mass Spectrometry The molecular ion peak [M+H]⁺ should be observed at m/z 149.07, corresponding to the molecular formula C₈H₉N₂O⁺.
FT-IR A characteristic sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

Reactivity and Role in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate in drug discovery programs.[6] The nitrile and pyridine moieties offer multiple avenues for chemical diversification.

  • Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations introduce new functional groups for further coupling reactions or for forming key interactions (e.g., hydrogen bonds) with biological targets.

  • Pyridine Ring: The pyridine ring itself is a privileged scaffold in medicinal chemistry, known for its ability to improve aqueous solubility and engage in favorable interactions within protein active sites.[1]

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight, this compound is an ideal candidate for fragment-based screening campaigns.

  • Library Synthesis: It serves as a key building block for creating libraries of related compounds to conduct extensive SAR studies, which are crucial for optimizing lead compounds.[1]

Diversification_Pathway Core This compound Amine Primary Amine Derivative Core->Amine Reduction (e.g., H₂, Raney Ni) Acid Carboxylic Acid Derivative Core->Acid Acid/Base Hydrolysis Tetrazole Tetrazole Bioisostere Core->Tetrazole [3+2] Cycloaddition (e.g., NaN₃) Amide Amide Derivative Core->Amide Partial Hydrolysis

Caption: Potential chemical diversification pathways from the core molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nitrile-containing aromatic compounds indicate that it should be handled with care.[7] It should be assumed to be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation upon inhalation.[2][7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[7]

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves.Protects against skin contact and absorption.[2][7]
Eye Protection Chemical safety goggles are mandatory. A face shield is recommended if splashing is possible.Protects eyes from splashes and airborne particles.[7]
Skin/Body Protection A buttoned lab coat must be worn.Prevents contamination of personal clothing and skin.
Respiratory Protection All work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling any dust or vapors.[7]
Storage and Spill Management
  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[8][9]

  • Spill Management: In case of a small spill, alert personnel, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite). Scoop the material into a labeled, sealable waste container. For large spills, evacuate the area and contact the institution's environmental health and safety department.[7] Do not let the product enter drains.[2]

  • Disposal: The compound and any contaminated materials should be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[7][8]

Conclusion

This compound is a strategically important chemical entity for researchers and scientists. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a valuable building block for the exploration of novel chemical space in drug discovery. This guide provides the foundational knowledge—from synthesis to safe handling—required to effectively utilize this compound in a research setting, empowering scientists to accelerate their discovery programs.

References

  • Benchchem. Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet for 2-(2-Methoxypyridin-4-yl)acetonitrile.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for (2-Methoxyphenyl)acetonitrile.
  • Volochem, Inc. Safety Data Sheet for (3-methyl-2-oxopyridin-1(2H)-yl)acetonitrile.
  • PubChem. Acetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O).
  • Benchchem. Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.
  • Ramirez, A., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded methodology for the complete structural elucidation of 2-(3-Methoxypyridin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. Moving beyond a simple recitation of analytical techniques, this document details the strategic workflow, the causal reasoning behind experimental choices, and the process of integrating multi-source data into a single, validated structural assignment. Protocols for synthesis, purification, and analysis via Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, reflecting field-proven, self-validating systems for compound characterization.

Introduction and Strategic Importance

This compound (Molecular Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) belongs to the pyridylacetonitrile class of compounds.[1] These structures are recognized as valuable intermediates in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The nitrile moiety is a versatile functional group, and the substituted pyridine ring is a common scaffold in bioactive compounds.[2][3]

Accurate and unambiguous structure determination is the bedrock of chemical research and drug development. It ensures that biological activity is correctly attributed, that synthetic pathways are validated, and that intellectual property is robustly defined. This guide, therefore, presents the elucidation of this compound not as a routine exercise, but as a case study in applying a logical, multi-pronged analytical strategy to confirm molecular identity with a high degree of confidence.

Synthesis and Purification: Obtaining the Analyte

The first step in any characterization is to obtain a pure sample. Pyridylacetonitriles can be synthesized through various methods, often involving the reaction of a pyridine derivative with a source of the cyanomethyl group. A common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridine ring with an acetonitrile anion.

While specific, peer-reviewed synthesis routes for this exact molecule are not abundant, a general, plausible pathway can be adapted from established methods for similar pyridylacetonitriles.[4][5]

Conceptual Synthetic Protocol:

  • Starting Material: 2-Chloro-3-methoxypyridine.

  • Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

  • Procedure: The 2-chloro-3-methoxypyridine is dissolved in DMSO, and sodium cyanide is added. The reaction mixture is heated to promote the nucleophilic aromatic substitution reaction.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts. The crude product is then extracted into an organic solvent (e.g., ethyl acetate), dried, and concentrated. Final purification is achieved via column chromatography on silica gel to yield the pure this compound.

Causality: Purification by column chromatography is critical. Impurities, such as unreacted starting materials or side-products, would confound the subsequent spectroscopic analysis, leading to ambiguous or incorrect structural assignment. The purity of the sample underpins the trustworthiness of all following data.

The Analytical Workflow: A Multi-Technique Approach

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation Synthesis Synthesis Purification Purification (Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., LCMS) Purification->Purity_Check MS Mass Spectrometry (MS) Confirms: Molecular Weight & Formula Purity_Check->MS IR Infrared (IR) Spectroscopy Identifies: Key Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps: C-H Framework & Connectivity IR->NMR Data_Integration Data Integration & Correlation NMR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Fig 1. The logical workflow for definitive structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

Objective: To confirm the molecular weight (MW) and determine the elemental formula.

Methodology:

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Analysis: The sample is infused into the ESI source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A high-resolution mass measurement is acquired.

Expected Results & Interpretation: The molecular formula is C₈H₈N₂O. The exact mass of the neutral molecule is 148.0637. The primary ion expected in the mass spectrum will be the protonated molecule, [M+H]⁺.

IonExpected Exact MassObserved m/z (High-Res)
[C₈H₈N₂O + H]⁺149.0715~149.0715 ± 5 ppm

Trustworthiness: High-resolution mass spectrometry provides a mass measurement accurate to several decimal places. This allows for the unambiguous determination of the elemental formula, ruling out other combinations of atoms that might have the same nominal mass. This result validates the successful synthesis of a molecule with the formula C₈H₈N₂O.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule, providing direct evidence for the nitrile and methoxy groups, as well as the aromatic pyridine ring.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Analysis: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Results & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, several key peaks are expected.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Implication
~3050-3000C-H StretchAromatic C-H bonds on the pyridine ring.
~2950-2850C-H StretchAliphatic C-H bonds in the methoxy (-OCH₃) and methylene (-CH₂-) groups.
~2250 C≡N Stretch Strong, sharp peak confirming the presence of the nitrile group.
~1600-1450C=C and C=N StretchAromatic ring stretching of the pyridine core.
~1250C-O Stretch (Aryl Ether)Asymmetric stretch confirming the aryl-O-CH₃ bond.

Causality: The sharp, intense absorption around 2250 cm⁻¹ is highly characteristic of a nitrile (C≡N) group. Its presence is a critical piece of evidence. This, combined with the C-O stretch of an aryl ether, strongly supports the proposed structure over other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and showing how atoms are connected. ¹H NMR identifies the different types of protons and their neighbors, while ¹³C NMR identifies the different types of carbon atoms.

Methodology:

  • Technique: ¹H NMR and ¹³C NMR.

  • Sample Preparation: ~5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, in an NMR tube.

  • Analysis: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.30dd1HH6 (Pyridine)Downfield due to proximity to the electronegative nitrogen. Coupled to H4 and H5.
~7.45dd1HH4 (Pyridine)Downfield aromatic proton. Coupled to H5 and H6.
~7.15dd1HH5 (Pyridine)Aromatic proton. Coupled to H4 and H6.
~4.00 s 2H -CH₂-CN Methylene group adjacent to the pyridine ring and nitrile. Appears as a singlet.
~3.90 s 3H -OCH₃ Methoxy group protons. Appears as a singlet.

Expected ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~155C3 (Pyridine)Carbon attached to the electronegative oxygen of the methoxy group.
~148C6 (Pyridine)Carbon adjacent to the ring nitrogen.
~140C2 (Pyridine)Carbon bearing the acetonitrile substituent.
~125C4 (Pyridine)Aromatic CH carbon.
~120C5 (Pyridine)Aromatic CH carbon.
~117 -CN Characteristic chemical shift for a nitrile carbon.
~56 -OCH₃ Characteristic chemical shift for a methoxy carbon.
~20 -CH₂-CN Aliphatic methylene carbon.

Self-Validation: The ¹H NMR shows three distinct aromatic protons, a 2H singlet for the methylene group, and a 3H singlet for the methoxy group, perfectly matching the required proton count. The ¹³C NMR shows the expected 8 distinct carbon signals, including the critical nitrile carbon (~117 ppm) and methoxy carbon (~56 ppm), confirming the IR data. 2D NMR experiments like COSY (to show H-H correlations) and HSQC (to link protons to their attached carbons) could be used for further, definitive confirmation.

Conclusion: Integrated Data for Unambiguous Confirmation

The structural elucidation of this compound is confirmed by the seamless integration of data from orthogonal analytical techniques:

  • MS confirmed the correct elemental formula (C₈H₈N₂O).

  • IR confirmed the presence of the essential nitrile (C≡N), methoxy (C-O), and aromatic (C=C/C=N) functional groups.

  • NMR (¹H and ¹³C) provided the definitive map of the molecular skeleton, showing the precise placement and connectivity of all hydrogen and carbon atoms, consistent with the proposed structure.

This systematic and self-validating workflow provides an authoritative and trustworthy confirmation of the molecular structure, a prerequisite for its use in further research and development.

References

  • PrepChem.com. Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4405-4415. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Google Patents. CN102838531A - Synthesis method of pyridylacetonitrile.

Sources

starting materials for 2-(3-Methoxypyridin-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of viable starting materials and reaction pathways, grounded in established chemical principles.

Introduction and Strategic Overview

This compound serves as a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. The strategic placement of the methoxy and cyanomethyl groups on the pyridine ring offers multiple points for further functionalization. The nitrile group, a versatile functional handle, can be readily converted into amines, carboxylic acids, amides, or tetrazoles, making this compound a highly sought-after precursor.[1]

This guide will focus on the most practical and scientifically sound methods for its synthesis, emphasizing the causality behind experimental choices and providing detailed, reproducible protocols. We will explore two primary retrosynthetic disconnections that lead to logical and efficient forward syntheses.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The two most strategically sound disconnections of the target molecule (TM) are outlined below.

G cluster_0 Pathway I: C-C Bond Formation via Nucleophilic Substitution cluster_1 Pathway II: C-C Bond Formation via N-Oxide Activation TM This compound FGI_CN Functional Group Interconversion (FGI) (Nitrile Formation) TM->FGI_CN C-CN bond FGI_CH2CN Cyanomethylation TM->FGI_CH2CN C-CH2CN bond Intermediate_Halo 2-(Halomethyl)-3-methoxypyridine (X = Cl, Br) FGI_CN->Intermediate_Halo Cyanide Cyanide Source (e.g., NaCN, KCN) FGI_CN->Cyanide SM1 3-Methoxypyridine-2-methanol Intermediate_Halo->SM1 Halogenation SM2 2-Methyl-3-methoxypyridine SM1->SM2 Oxidation/Rearrangement Intermediate_NOxide 3-Methoxypyridine N-Oxide FGI_CH2CN->Intermediate_NOxide Reagent_CH2CN Cyanomethylating Agent (e.g., Acetonitrile Anion) FGI_CH2CN->Reagent_CH2CN SM3 3-Methoxypyridine Intermediate_NOxide->SM3 N-Oxidation G Start 2-Hydroxymethyl- 3-methoxypyridine Step1 Halogenation (e.g., SOCl₂ or PBr₃) Start->Step1 Intermediate 2-(Chloromethyl)- 3-methoxypyridine Step1->Intermediate Step2 Cyanation (NaCN or KCN in DMSO/DMF) Intermediate->Step2 Product 2-(3-Methoxypyridin-2-yl) acetonitrile Step2->Product G Start 3-Methoxypyridine Step1 N-Oxidation (m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate 3-Methoxypyridine N-Oxide Step1->Intermediate Step2 Cyanomethylation (e.g., LDA, CH₃CN) Intermediate->Step2 Product 2-(3-Methoxypyridin-2-yl) acetonitrile Step2->Product

Sources

A Technical Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(3-Methoxypyridin-2-yl)acetonitrile, a key heterocyclic building block for drug discovery and medicinal chemistry. The document details the compound's core physicochemical and spectroscopic properties, outlines a robust synthetic pathway with a detailed experimental protocol, discusses its chemical reactivity, and explores its application as a versatile scaffold for developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable intermediate.

Introduction and Strategic Importance

This compound belongs to the class of substituted pyridylacetonitriles. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions within biological targets. The specific substitution pattern of this molecule—a methoxy group at the 3-position and a cyanomethyl group at the 2-position—offers a unique combination of electronic properties and synthetic handles. The electron-donating methoxy group modulates the reactivity of the pyridine ring, while the cyanomethyl moiety serves as a versatile precursor for a wide range of functional groups.

This combination makes this compound a strategic starting material for generating compound libraries aimed at various therapeutic targets, including kinases and G-protein coupled receptors.[1] Understanding its properties and synthesis is therefore critical for its effective utilization in drug discovery programs.[2]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in synthesis and formulation.[3] The properties of this compound are summarized below.

Diagram of this compound

Start 2-Chloro-3-methoxypyridine + Sodium Cyanide (NaCN) Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Solvent Solvent System: DMSO or DMF Solvent->Reaction Conditions Reaction Conditions: Heat (e.g., 80-120 °C) Conditions->Reaction Purification Purification: Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization: NMR, MS, IR Product->Analysis Verify Structure & Purity

Sources

Spectral Data Analysis of 2-(3-Methoxypyridin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxypyridin-2-yl)acetonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its spectral properties is paramount for confirming its identity, purity, and structural integrity. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of published experimental spectra for this compound, this guide will leverage spectral data from closely related analogs and foundational principles of spectroscopy to provide a robust predictive analysis. This approach allows for a comprehensive understanding of the key spectral features that researchers can expect to observe.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The structure of this compound, with its constituent functional groups, dictates the signals we anticipate in each spectroscopic technique.

Structure of this compound

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationKey Correlations (Predicted)
Pyridine-H (H4, H5, H6)7.0 - 8.5m3HAromatic protons on the pyridine ring.
Methylene (-CH₂CN)~3.9s2HSinglet due to no adjacent protons.
Methoxy (-OCH₃)~3.8s3HSinglet, characteristic of a methoxy group.

Causality Behind Predictions:

  • The aromatic protons of the pyridine ring are expected to resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

  • The methylene protons (CH₂) adjacent to the electron-withdrawing nitrile group and the pyridine ring are predicted to appear as a singlet around 3.9 ppm.

  • The methoxy protons (OCH₃) will be a sharp singlet at approximately 3.8 ppm, a typical chemical shift for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling, on a 100 MHz or higher spectrometer.

  • Reference the chemical shifts to the deuterated solvent signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
Pyridine-C (C2-C6)110 - 160
Nitrile (-CN)115 - 120
Methylene (-CH₂CN)~20
Methoxy (-OCH₃)~55

Causality Behind Predictions:

  • The carbon atoms of the pyridine ring will have chemical shifts in the range of 110-160 ppm, with the carbon attached to the nitrogen (C2 and C6) and the methoxy group (C3) being the most deshielded.

  • The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm, which is characteristic for this functional group.

  • The methylene carbon, being aliphatic, will appear in the upfield region, estimated around 20 ppm.

  • The methoxy carbon will resonate at approximately 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2240 - 2260Medium
C-O (Methoxy)1000 - 1300Strong
C=C, C=N (Aromatic)1400 - 1600Medium to Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium

Causality Behind Predictions:

  • A sharp, medium-intensity peak is expected in the 2240-2260 cm⁻¹ region, which is highly characteristic of the nitrile (C≡N) stretching vibration. The IR spectrum of acetonitrile itself shows a prominent peak in this region.[1]

  • A strong absorption band between 1000 and 1300 cm⁻¹ will be indicative of the C-O stretching of the methoxy group.

  • The aromatic C=C and C=N stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.

  • The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methoxy groups will appear in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas or liquid chromatography.

  • Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

IonPredicted m/zNotes
[M]⁺148.06Molecular ion
[M+H]⁺149.07Protonated molecular ion (common in ESI)
[M-CH₃]⁺133.05Loss of a methyl radical from the methoxy group
[M-OCH₃]⁺117.06Loss of a methoxy radical
[M-CH₂CN]⁺108.04Loss of the cyanomethyl radical

Causality Behind Predictions:

  • The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (148.16 g/mol ). High-resolution mass spectrometry would provide a more precise mass. For a related compound, (2-Methoxyphenyl)acetonitrile, the molecular ion is observed at m/z 147.[2]

  • In ESI, the protonated molecular ion ([M+H]⁺) is often the base peak.

  • Common fragmentation pathways would involve the loss of the methyl radical from the methoxy group, the entire methoxy radical, or the cyanomethyl radical, leading to the fragment ions listed in the table.

Workflow for Spectral Analysis

spectral_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Figure 2. A generalized workflow for the spectral characterization of a novel compound.

Conclusion

This technical guide provides a predictive overview of the NMR, IR, and MS spectral data for this compound. The predicted chemical shifts, vibrational frequencies, and mass-to-charge ratios are based on the known effects of the functional groups present in the molecule and data from analogous compounds. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and related compounds. It is important to note that experimental data may vary slightly depending on the specific conditions used for analysis.

References

  • NIST Chemistry WebBook. (n.d.). Acetonitrile. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

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The Solubility Profile of 2-(3-Methoxypyridin-2-yl)acetonitrile in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient and scalable chemical process development. This guide provides a detailed technical examination of 2-(3-Methoxypyridin-2-yl)acetonitrile, a key building block in modern medicinal chemistry. While comprehensive public data on its solubility is scarce, this paper establishes a predictive framework based on its physicochemical properties and the fundamental principles of solute-solvent interactions. Furthermore, it provides a robust, step-by-step experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data required for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Critical Role of a Key Intermediate

This compound is a heterocyclic compound of significant interest in the synthesis of complex molecular architectures. Its structure, featuring a substituted pyridine ring, makes it a valuable precursor for a variety of pharmaceutical targets. The efficiency of synthesizing, purifying, and formulating compounds derived from this intermediate is fundamentally tied to its behavior in different solvent systems.

Key processes dependent on solubility data include:

  • Reaction Kinetics and Yield: Ensuring reactants are in the same phase is crucial for optimal reaction rates.

  • Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is critical for achieving high purity and yield.

  • Chromatographic Separation: Method development in techniques like High-Performance Liquid Chromatography (HPLC) relies on differential solubility in the mobile phase.

  • Formulation Science: Early-stage drug development requires knowledge of solubility to select appropriate delivery vehicles.[1]

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior. It will then present a validated experimental workflow for obtaining precise quantitative data.

Physicochemical Profile of this compound

The solubility of a compound is dictated by its molecular structure. The key functional groups of this compound each contribute to its overall polarity and hydrogen bonding capacity.

  • Molecular Weight: 148.16 g/mol

  • Molecular Formula: C₈H₈N₂O

The molecule's structure can be broken down into three key regions:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and a hydrogen bond acceptor. This feature promotes interaction with protic solvents.

  • Methoxy Group (-OCH₃): The ether linkage is polar, but the methyl group adds lipophilic character. It can act as a hydrogen bond acceptor.

  • Acetonitrile Moiety (-CH₂CN): The nitrile group (C≡N) is highly polar and a strong hydrogen bond acceptor. The methylene bridge provides some flexibility.

Overall, the molecule possesses a moderate polarity with multiple sites for hydrogen bond acceptance but no sites for hydrogen bond donation. This profile suggests that it will be most soluble in polar aprotic solvents and polar protic solvents, with decreasing solubility in nonpolar environments. This follows the fundamental chemical principle of "like dissolves like," where substances with similar polarities tend to be miscible.[2]

Caption: Chemical structure of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical analysis, a qualitative solubility profile can be predicted. The molecule's polarity and hydrogen bond accepting capabilities suggest a strong affinity for polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh The hydroxyl group of the alcohol can interact with the polar nitrile and methoxy groups. The pyridine nitrogen can accept a hydrogen bond from the solvent, promoting dissolution.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF)High These solvents have high dielectric constants and can engage in strong dipole-dipole interactions with the polar C≡N and C-O-C bonds of the solute. Acetonitrile is a particularly good choice.[3]
Moderate Polarity Ethyl Acetate, Dichloromethane (DCM)Medium These solvents offer a balance of polarity and nonpolar character. They can solvate the molecule but less effectively than highly polar solvents.
Nonpolar Toluene, Hexane, Diethyl EtherLow to Insoluble The lack of polarity in these solvents provides no favorable interactions (dipole-dipole or hydrogen bonding) to overcome the crystal lattice energy of the solid solute.[2]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain actionable, quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method, consistent with OECD Guideline 105, is a reliable and widely accepted approach for determining the solubility of chemical compounds.[4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC, NMR).[6]

Step-by-Step Methodology
  • Preparation of Stock Standard (for HPLC Calibration):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and dilute to the mark. This creates a ~1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~20-50 mg.

    • Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired test solvent into each vial.

    • Securely cap the vials. Prepare each solvent condition in triplicate to ensure statistical validity.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a minimum of 24 hours. For some compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.[7] A preliminary test can determine the required time.[4]

  • Sampling and Analysis:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the test temperature for at least 1 hour to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any microscopic solid particles.

    • Dilute the filtered sample with a known volume of solvent (e.g., acetonitrile) to bring its concentration within the range of the HPLC calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

  • Calculation:

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the test solvent, accounting for the dilution factor.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Solubility_Workflow cluster_Prep 1. Preparation cluster_Equil 2. Equilibration cluster_Analysis 3. Sampling & Analysis cluster_Calc 4. Calculation A Weigh excess solute into triplicate vials B Add precise volume of test solvent A->B C Agitate in thermo- stated shaker (e.g., 24h at 25°C) B->C D Cease agitation, allow solids to sediment C->D E Withdraw supernatant with syringe D->E F Filter through 0.22µm syringe filter E->F G Dilute sample to fall within calibration range F->G H Analyze via HPLC-UV G->H I Determine concentration from calibration curve H->I J Calculate final solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

Applications of Solubility Data in Process Development

The quantitative data generated from the protocol above directly informs critical decisions in a research and development setting.

  • Reaction Solvent Selection: If a reaction requires a base like sodium hydride (insoluble in most organic solvents), a solvent that can dissolve this compound while not reacting with the base, such as DMF or THF, would be an ideal choice.

  • Crystallization Design: A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below (e.g., isopropanol or ethanol) would be an excellent candidate for purification by recrystallization.

  • Chromatography: To purify the compound on a silica gel column, a solvent system where the compound has moderate solubility, such as a mixture of ethyl acetate and hexane, would be chosen to ensure proper interaction with the stationary phase and achieve separation from impurities.

Conclusion

While readily available quantitative solubility data for this compound is limited, a thorough analysis of its molecular structure allows for a strong, predictive understanding of its behavior. The compound is anticipated to be highly soluble in polar protic and polar aprotic solvents and poorly soluble in nonpolar solvents. For process optimization, purification, and formulation, this predictive framework must be supplemented with precise experimental data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to generate this critical information, enabling more efficient and scalable chemical development.

References

  • Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • Phytosafe. (n.d.). OECD 105. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • National Center for Biotechnology Information. (n.d.). Methoxyacetonitrile. PubChem. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • PubChemLite. (n.d.). 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O). Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
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  • Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • MDPI. (2023). Influence of Molecular Structure and Physicochemical Properties of Immunosuppressive Drugs on Micelle Formulation Characteristics and Cutaneous Delivery. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
  • Benchchem. (n.d.). Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.
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Methodological & Application

Application Notes: A Detailed Protocol for the Laboratory-Scale Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on a robust two-step sequence commencing with the conversion of 2-hydroxymethyl-3-methoxypyridine to its corresponding chloride, followed by a nucleophilic substitution with sodium cyanide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Introduction

Pyridine-containing compounds are ubiquitous in pharmaceuticals and agrochemicals due to their unique physicochemical properties and ability to engage in various biological interactions. Specifically, functionalized pyridylacetonitriles serve as key intermediates for the synthesis of more complex heterocyclic systems. This compound, with its methoxy and cyanomethyl substituents, presents a versatile scaffold for further chemical elaboration. The protocol detailed herein outlines a reliable and accessible synthetic route, prioritizing common laboratory reagents and straightforward procedures.

The overall synthetic strategy hinges on the principles of nucleophilic substitution, a cornerstone of organic synthesis. The pyridine ring, being electron-deficient, facilitates reactions at positions ortho and para to the nitrogen atom.[1][2] Our approach first involves the activation of a primary alcohol to a more reactive leaving group (a chloride), which is then displaced by a cyanide nucleophile to forge the desired carbon-carbon bond.

Physicochemical and Safety Data

A summary of key physicochemical properties for the starting materials, intermediates, and the final product is presented below. Researchers must consult the Safety Data Sheet (SDS) for each chemical for comprehensive safety information prior to commencing any experimental work.

Property2-Hydroxymethyl-3-methoxypyridine2-Chloromethyl-3-methoxypyridineSodium CyanideThis compound
Molecular Formula C₇H₉NO₂C₇H₈ClNONaCNC₈H₈N₂O
Molecular Weight 139.15 g/mol 157.60 g/mol 49.01 g/mol 148.16 g/mol
Appearance Solid or OilOilWhite SolidSolid or Oil
Key Safety Hazards IrritantCorrosive, LachrymatorHighly Toxic Harmful if swallowed or in contact with skin[3]

WARNING: Sodium cyanide is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A calcium gluconate gel or other cyanide antidote kit should be readily available.

Synthetic Workflow

The laboratory preparation of this compound is achieved via a two-step process. The general workflow is depicted below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation A 2-Hydroxymethyl- 3-methoxypyridine C 2-Chloromethyl- 3-methoxypyridine A->C DCM, 0 °C to RT B Thionyl Chloride (SOCl₂) D 2-Chloromethyl- 3-methoxypyridine F 2-(3-Methoxypyridin-2-yl) acetonitrile D->F DMSO, NaI (cat.), 100 °C E Sodium Cyanide (NaCN)

Caption: Proposed two-step synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Chloromethyl-3-methoxypyridine

This protocol describes the conversion of 2-hydroxymethyl-3-methoxypyridine to 2-chloromethyl-3-methoxypyridine using thionyl chloride. This method is effective for converting primary alcohols to alkyl chlorides.

Materials and Reagents:

  • 2-Hydroxymethyl-3-methoxypyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxymethyl-3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) to make an approximately 0.5 M solution.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (1.2 eq) dropwise to the solution. The addition should be slow to control the evolution of HCl and SO₂ gases.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ solution to quench the excess thionyl chloride. Caution: This will cause vigorous gas evolution (CO₂).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2-chloromethyl-3-methoxypyridine as an oil. This crude product is often used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol details the nucleophilic substitution of the chloride with sodium cyanide to yield the target compound. The conditions are adapted from a similar synthesis of a cyanomethylpyridine derivative.[4]

Materials and Reagents:

  • Crude 2-chloromethyl-3-methoxypyridine

  • Sodium cyanide (NaCN)

  • Sodium iodide (NaI)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, add crude 2-chloromethyl-3-methoxypyridine (1.0 eq), sodium cyanide (1.5 eq), and a catalytic amount of sodium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting chloride.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. The reaction is typically complete within 2-6 hours.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them five times with brine to remove the DMSO.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Mechanistic Rationale

The synthesis proceeds via two classical organic reactions.

  • Chlorination: The conversion of the primary alcohol to the alkyl chloride with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The pyridine nitrogen can act as a nucleophile to assist in this process, followed by an internal nucleophilic attack by the chloride ion (Sₙi mechanism) or an external attack in the presence of a base, leading to the desired 2-chloromethyl-3-methoxypyridine.

  • Cyanation: The second step is a nucleophilic substitution reaction.[5] The cyanide ion (⁻CN) acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group.[6] The reaction likely follows an Sₙ2 pathway, where the cyanide ion displaces the chloride leaving group in a single, concerted step.[7] The use of a polar aprotic solvent like DMSO is advantageous as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus accelerating the reaction.[8] The addition of sodium iodide as a catalyst facilitates the reaction via the Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide, which is a better leaving group.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and organic synthesis. The methodology employs standard laboratory techniques and readily available reagents, making it accessible for a wide range of scientific professionals.

References

  • Gibson, K. J.; D'Alarcao, M.; Leonard, N. J. Rearrangements of azabiphenylenes. The impact of nitrogen number and position. J. Org. Chem.1985 , 50 (14), 2462–2468. (URL: [Link])

  • CN101486676B - The preparation method of cyanomethylpyridine compound - Google P
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Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

2-(3-Methoxypyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its structural motif, featuring a methoxypyridine core coupled with a reactive acetonitrile group, makes it a versatile building block for constructing complex molecular architectures. The development of a robust, scalable, and economically viable synthetic process is therefore of critical importance for ensuring a stable supply chain in drug development and manufacturing.

This application note provides a comprehensive guide to the large-scale synthesis of this compound. The presented methodology is designed for industrial applicability, emphasizing process safety, efficiency, and scalability. The synthetic strategy is a multi-step sequence commencing from the readily available starting material, 2-methyl-3-methoxypyridine. The core of this process involves a well-orchestrated series of transformations: N-oxidation, a Boekelheide rearrangement, chlorination, and a final nucleophilic cyanation. Each step has been optimized to ensure high yields and purity, with a detailed explanation of the underlying chemical principles and safety considerations.

Proposed Synthetic Pathway

The overall synthetic route is a four-step process designed for scalability and efficiency. The pathway leverages classical and reliable organic transformations, each chosen for its suitability in an industrial setting.

G A 2-Methyl-3-methoxypyridine B 2-Methyl-3-methoxypyridine N-oxide A->B N-Oxidation (H₂O₂/AcOH) C 2-(Acetoxymethyl)-3-methoxypyridine B->C Boekelheide Rearrangement (Acetic Anhydride) D 2-(Hydroxymethyl)-3-methoxypyridine C->D Hydrolysis (Base) E 2-(Chloromethyl)-3-methoxypyridine D->E Chlorination (SOCl₂) F This compound E->F Cyanation (NaCN)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Methyl-3-methoxypyridine N-oxide (N-Oxidation)

Scientific Rationale

The initial step involves the activation of the pyridine ring towards the subsequent rearrangement. N-oxidation increases the electron density of the ring and facilitates the deprotonation of the adjacent methyl group, a prerequisite for the Boekelheide reaction. The use of hydrogen peroxide in acetic acid is a well-established and cost-effective method for the N-oxidation of pyridines.[1] This system generates peracetic acid in situ, which acts as the oxidizing agent.

Large-Scale Protocol
  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-methyl-3-methoxypyridine (5.0 kg, 40.6 mol) and glacial acetic acid (20 L).

  • Initial Cooling: Cool the stirred solution to 15-20°C using a chiller.

  • Controlled Addition of Oxidant: Slowly add 35% hydrogen peroxide (4.7 kg, 48.7 mol) via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 70-75°C and maintain this temperature for 10-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to 20-25°C. Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained.

  • Solvent Removal and Neutralization: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Cool the residue to 10-15°C and carefully neutralize with a 30% aqueous solution of sodium hydroxide to a pH of 8-9, maintaining the temperature below 30°C.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x 15 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-methoxypyridine N-oxide as a crude solid. The crude product can be used in the next step without further purification.

Part 2: Synthesis of 2-(Hydroxymethyl)-3-methoxypyridine (Boekelheide Rearrangement and Hydrolysis)

Scientific Rationale

The Boekelheide reaction is a powerful method for the functionalization of the α-methyl group of a pyridine N-oxide.[2][3] The reaction with acetic anhydride proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and a[4][4]-sigmatropic rearrangement to form an acetoxymethyl intermediate.[2] Subsequent hydrolysis of the acetate ester yields the desired hydroxymethylpyridine. This two-step, one-pot procedure is highly efficient for large-scale production.

Large-Scale Protocol
  • Reactor Setup: In the same 100 L reactor, charge the crude 2-methyl-3-methoxypyridine N-oxide (approx. 40.6 mol) and acetic anhydride (25 L).

  • Reaction: Heat the stirred mixture to 130-140°C and maintain at reflux for 4-6 hours. Monitor the reaction by HPLC for the disappearance of the N-oxide and the formation of the acetoxymethyl intermediate.

  • Solvent Removal: After completion, cool the reaction mixture to 60-70°C and distill off the excess acetic anhydride and acetic acid under reduced pressure.

  • Hydrolysis: To the residue, add a 20% aqueous solution of sodium hydroxide (30 L) and heat the mixture to 80-90°C for 2-3 hours to effect hydrolysis of the acetate ester.

  • Extraction and Isolation: Cool the mixture to room temperature and extract with toluene (3 x 20 L). Combine the organic layers, wash with brine (1 x 10 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude 2-(hydroxymethyl)-3-methoxypyridine.

Part 3: Synthesis of 2-(Chloromethyl)-3-methoxypyridine (Chlorination)

Scientific Rationale

The conversion of the primary alcohol to a chloromethyl group is achieved using thionyl chloride. This is a standard and highly effective method for this transformation.[4][5][6] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. Using an inert solvent like dichloromethane or toluene is crucial for controlling the reaction rate and for ease of work-up.[4][7]

Large-Scale Protocol
  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a scrubber system for acid gases (SO₂ and HCl), charge the crude 2-(hydroxymethyl)-3-methoxypyridine (approx. 40.6 mol) and toluene (40 L).

  • Cooling: Cool the solution to 0-5°C.

  • Controlled Addition of Thionyl Chloride: Slowly add thionyl chloride (3.5 L, 48.7 mol) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully add the reaction mixture to ice-water (50 L). Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 20 L) and then with brine (1 x 20 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-3-methoxypyridine as an oil. This crude product is typically used directly in the next step.

Part 4: Synthesis of this compound (Cyanation)

Scientific Rationale

The final step is a nucleophilic substitution reaction where the chloride of 2-(chloromethyl)-3-methoxypyridine is displaced by a cyanide ion.[8][9][10] Sodium or potassium cyanide are common and effective cyanide sources for this transformation. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are often used to enhance the nucleophilicity of the cyanide ion. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in improving reaction rates and yields, especially in biphasic systems.

Crucial Safety Note: This step involves the use of highly toxic cyanide salts. All operations must be conducted in a well-ventilated area, with strict adherence to all safety protocols for handling cyanides.[11][12] Emergency response equipment, including a cyanide antidote kit, must be readily available.[13]

Large-Scale Protocol
  • Reactor Setup: To a 100 L reactor, charge sodium cyanide (2.4 kg, 48.7 mol), dimethyl sulfoxide (DMSO) (40 L), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.65 kg, 2.0 mol).

  • Heating: Heat the stirred suspension to 50-60°C.

  • Controlled Addition of Substrate: Slowly add a solution of the crude 2-(chloromethyl)-3-methoxypyridine (approx. 40.6 mol) in DMSO (10 L) to the cyanide suspension over 2-3 hours, maintaining the temperature at 60-70°C.

  • Reaction: After the addition, maintain the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction to completion by HPLC.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into a larger vessel containing water (150 L) and toluene (50 L). Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 L).

  • Washing: Combine the organic layers and wash with water (3 x 30 L) to remove residual DMSO and inorganic salts, followed by a brine wash (1 x 30 L).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to achieve the desired purity.[14]

Process Parameters and Data Summary

StepKey TransformationStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1N-Oxidation2-Methyl-3-methoxypyridineH₂O₂, Acetic AcidAcetic Acid70-7510-12>90
2Boekelheide/Hydrolysis2-Methyl-3-methoxypyridine N-oxideAcetic Anhydride, NaOHAcetic Anhydride130-1404-6~85 (over 2 steps)
3Chlorination2-(Hydroxymethyl)-3-methoxypyridineThionyl ChlorideToluene0-254-6>95 (crude)
4Cyanation2-(Chloromethyl)-3-methoxypyridineSodium CyanideDMSO70-804-6~80-90

Analytical Quality Control

  • In-process Control: Reaction progress for each step should be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). HPLC methods for pyridine derivatives are well-established, often utilizing a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[15][16][17]

  • Final Product Analysis: The purity of the final this compound should be determined by HPLC and GC-MS.[18][19] Structural confirmation should be obtained using ¹H NMR, ¹³C NMR, and mass spectrometry. Residual solvent analysis should also be performed using GC.

Safety and Hazard Analysis

The synthesis involves several hazardous materials and reactions that require strict safety protocols, particularly at a large scale.

G cluster_0 Hazard Analysis cluster_1 Mitigation Strategy Peroxides Peroxides Controlled addition, temperature monitoring, quenching Controlled addition, temperature monitoring, quenching Peroxides->Controlled addition, temperature monitoring, quenching Corrosive Acids/Bases Corrosive Acids/Bases Appropriate PPE, careful neutralization Appropriate PPE, careful neutralization Corrosive Acids/Bases->Appropriate PPE, careful neutralization Toxic Gases (SO₂, HCl) Toxic Gases (SO₂, HCl) Gas scrubber system Gas scrubber system Toxic Gases (SO₂, HCl)->Gas scrubber system Highly Toxic Cyanides Highly Toxic Cyanides Dedicated ventilation, strict handling protocols, antidote availability Dedicated ventilation, strict handling protocols, antidote availability Highly Toxic Cyanides->Dedicated ventilation, strict handling protocols, antidote availability

Caption: Key hazards and their corresponding mitigation strategies for the synthesis.

The most critical hazard is the use of sodium cyanide in the final step. Hydrogen cyanide (HCN) gas can be liberated upon contact with acids. Therefore, the cyanation reaction must be performed under basic or neutral conditions, and all waste streams must be treated appropriately to destroy residual cyanide before disposal. Personnel must be thoroughly trained in cyanide handling procedures and emergency response.[11][12][13]

References

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  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

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  • Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113–2121. [Link]

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  • Jana, T., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-9. [Link]

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  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

  • Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Nagiev, T. (n.d.). Selective oxidation of 2-picoline by “green oxidant” - N2O. Prime Scholars. Retrieved from [Link]

  • Kustrowski, P., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4069-74. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

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  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of 2-picoline over various oxide catalysts. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Retrieved from [Link]

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The Versatile Role of 2-(3-Methoxypyridin-2-yl)acetonitrile in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a significant portion of FDA-approved pharmaceuticals. Its ability to engage in hydrogen bonding and its unique electronic properties make it a highly sought-after motif. When functionalized with a methoxy and an acetonitrile group, as in 2-(3-Methoxypyridin-2-yl)acetonitrile, the synthetic utility of this core is significantly enhanced. The methoxy group acts as an electron-donating group, modulating the reactivity of the pyridine ring, while the acetonitrile moiety provides a key handle for introducing molecular complexity. Specifically, the acidic α-proton of the acetonitrile group and the potential for halogenation of the pyridine ring open the door to a diverse array of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of novel drug candidates.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in several pivotal cross-coupling reactions. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of catalysts, ligands, and reaction conditions.

I. Palladium-Catalyzed α-Arylation: Direct Formation of Diarylacetonitrile Derivatives

The α-arylation of nitriles is a powerful transformation that allows for the direct formation of a C(sp³)–C(sp²) bond, yielding valuable diarylacetonitrile structures. These motifs are prevalent in a variety of biologically active molecules. The reaction proceeds via the deprotonation of the acidic α-proton of the acetonitrile, followed by a palladium-catalyzed coupling with an aryl halide.

Mechanistic Rationale

The catalytic cycle of the α-arylation of this compound is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species. The resulting Pd(II) complex then undergoes a ligand exchange with the deprotonated nitrile (the enolate), which is generated in situ by a base. The final step is a reductive elimination that forms the desired α-aryl-2-(3-methoxypyridin-2-yl)acetonitrile and regenerates the Pd(0) catalyst. The choice of a suitable base and a sterically bulky, electron-rich phosphine ligand is critical to facilitate both the deprotonation of the relatively acidic acetonitrile and the subsequent steps in the catalytic cycle.

alpha_arylation Pd(0)L2 Pd(0)L2 Ar-X_Pd(II) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-X_Pd(II) Oxidative Addition (Ar-X) Enolate_Complex [Ar-Pd(II)-CH(CN)Py(L2)]- Ar-X_Pd(II)->Enolate_Complex Ligand Exchange (Base, NuH) Product_Catalyst Ar-CH(CN)Py + Pd(0)L2 Enolate_Complex->Product_Catalyst Reductive Elimination Ar-X Aryl Halide (Ar-X) NuH This compound

Caption: Catalytic cycle for the α-arylation of this compound.

Experimental Protocol: α-Arylation with Aryl Bromides

This protocol is adapted from established procedures for the α-arylation of arylacetonitriles. Optimization may be required for specific aryl halide substrates.

Materials:

  • This compound

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound and the aryl bromide.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl Bromide ExampleProductTypical Yield Range
4-Bromotoluene2-(4-Methylphenyl)-2-(3-methoxypyridin-2-yl)acetonitrile75-85%
1-Bromo-4-fluorobenzene2-(4-Fluorophenyl)-2-(3-methoxypyridin-2-yl)acetonitrile70-80%
3-Bromoanisole2-(3-Methoxyphenyl)-2-(3-methoxypyridin-2-yl)acetonitrile72-82%

II. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-methoxypyridine Derivatives

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. For this application, a halogenated derivative of this compound is required. A common strategy involves the bromination of the pyridine ring, typically at a position activated by the existing substituents. Assuming the synthesis of a bromo-derivative, this protocol outlines the subsequent Suzuki-Miyaura coupling.

Mechanistic Insights

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The catalytic cycle begins with the oxidative addition of the bromo-substituted this compound to a Pd(0) catalyst. The resulting Pd(II) species undergoes transmetalation with a boronic acid, a step that is facilitated by a base. The final reductive elimination step yields the desired biaryl product and regenerates the Pd(0) catalyst. The choice of base and solvent system is crucial for the efficiency of the transmetalation step.

suzuki_miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Py-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition (Py-X) Transmetalation Py-Pd(II)-Ar(L2) Oxidative_Addition->Transmetalation Transmetalation (Ar-B(OH)2, Base) Product_Catalyst Py-Ar + Pd(0)L2 Transmetalation->Product_Catalyst Reductive Elimination Py-X Bromo-2-(3-methoxypyridin-2-yl)acetonitrile Ar-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Derivative

This protocol is based on established methods for the Suzuki-Miyaura coupling of 2-bromopyridines.

Materials:

  • Bromo-2-(3-methoxypyridin-2-yl)acetonitrile (assuming bromination at a suitable position)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the bromo-2-(3-methoxypyridin-2-yl)acetonitrile and arylboronic acid in the dioxane/water mixture.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add the aqueous Na₂CO₃ solution and Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Arylboronic Acid ExampleProductTypical Yield Range
Phenylboronic acid2-(Aryl)-3-methoxypyridin-2-yl)acetonitrile80-90%
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-...acetonitrile85-95%
Thiophene-2-boronic acid2-(Thiophen-2-yl)-...acetonitrile75-85%

III. Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated systems found in materials science and pharmaceuticals. Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound is required as the starting material.

Mechanistic Principles

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species. In a parallel cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[1]

sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Py-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition (Py-X) Transmetalation Py-Pd(II)-C≡CR(L2) Oxidative_Addition->Transmetalation Transmetalation Product_Catalyst Py-C≡CR + Pd(0)L2 Transmetalation->Product_Catalyst Reductive Elimination Cu-X Cu(I)-X Cu-Acetylide Cu(I)-C≡CR Cu-Acetylide->Transmetalation Alkyne H-C≡CR Alkyne->Cu-Acetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of a Bromo-Derivative

This protocol is a general guideline for the Sonogashira coupling of heteroaryl bromides.

Materials:

  • Bromo-2-(3-methoxypyridin-2-yl)acetonitrile

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equiv)

  • Anhydrous THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromo-2-(3-methoxypyridin-2-yl)acetonitrile, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Terminal Alkyne ExampleProductTypical Yield Range
Phenylacetylene2-(Phenylethynyl)-...acetonitrile85-95%
Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-...acetonitrile90-98%
Propargyl alcohol2-(3-Hydroxyprop-1-yn-1-yl)-...acetonitrile70-80%

IV. Buchwald-Hartwig Amination: Synthesis of Aminopyridine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][3] This reaction is of immense importance in pharmaceutical research, as the arylamine motif is a key pharmacophore in many drugs. Again, a halogenated derivative of this compound is the required starting material.

Mechanistic Overview

The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction, as they promote both the oxidative addition and the reductive elimination steps.[4][5]

buchwald_hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Py-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition (Py-X) Amine_Coordination [Py-Pd(II)(NHR'R'')(L2)]+X- Oxidative_Addition->Amine_Coordination Amine Coordination (HNR'R'') Deprotonation Py-Pd(II)-NR'R''(L2) Amine_Coordination->Deprotonation Deprotonation (Base) Product_Catalyst Py-NR'R'' + Pd(0)L2 Deprotonation->Product_Catalyst Reductive Elimination Py-X Bromo-2-(3-methoxypyridin-2-yl)acetonitrile Amine Amine (HNR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Derivative

This protocol is adapted from procedures for the amination of related bromo-methoxyphenylacetonitrile derivatives.[4]

Materials:

  • Bromo-2-(3-methoxypyridin-2-yl)acetonitrile

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the bromo-2-(3-methoxypyridin-2-yl)acetonitrile and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 8-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Amine ExampleProductTypical Yield Range
Morpholine2-(Morpholino)-...acetonitrile80-95%
Aniline2-(Phenylamino)-...acetonitrile75-85%
Benzylamine2-(Benzylamino)-...acetonitrile70-80%

Conclusion

This compound and its derivatives are exceptionally versatile building blocks for the synthesis of complex molecules of pharmaceutical and agrochemical interest. The application of modern palladium-catalyzed cross-coupling reactions, including α-arylation, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides a powerful toolkit for the rapid generation of diverse chemical libraries based on the 3-methoxypyridine scaffold. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore the full synthetic potential of this valuable compound. As with any chemical transformation, the optimization of reaction conditions for specific substrates is encouraged to achieve the highest possible yields and purity.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2024, May 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(13), 2413–2416.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Mo, J., & Xiao, J. (2010). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

Sources

Application Notes and Protocols for the Derivatization of 2-(3-Methoxypyridin-2-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(3-Methoxypyridin-2-yl)acetonitrile Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring.[1][2][3][4][5] The this compound scaffold, in particular, offers a unique combination of functionalities ripe for chemical exploration in drug discovery. The methoxy group provides a potential hydrogen bond acceptor and can influence the electronic properties of the pyridine ring. The acetonitrile moiety is a versatile functional group, serving both as a reactive handle for derivatization and as a valuable pharmacophore in its own right. The nitrile group can act as a bioisostere for carbonyl and hydroxyl groups, participate in hydrogen bonding, and enhance metabolic stability.[6] Furthermore, the acidic methylene bridge presents a prime site for introducing molecular diversity through alkylation and condensation reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into detailed protocols for key transformations, explaining the underlying chemical principles and offering insights into the selection of reagents and reaction conditions.

Core Derivatization Strategies

The derivatization of this compound can be strategically approached by targeting its three key functional regions: the nitrile group, the active methylene bridge, and the pyridine ring itself. This guide will focus on the first two, as they offer the most direct and versatile routes to novel chemical entities.

Diagram: Key Derivatization Pathways

DerivatizationPathways cluster_nitrile Nitrile Group Derivatization cluster_methylene Active Methylene Derivatization Start This compound Amide 2-(3-Methoxypyridin-2-yl)acetamide (Amide Derivatives) Start->Amide Hydrolysis Amine 2-(3-Methoxypyridin-2-yl)ethanamine (Amine Derivatives) Start->Amine Reduction Alkylated α-Substituted Acetonitriles Start->Alkylated Alkylation Condensation α,β-Unsaturated Nitriles Start->Condensation Knoevenagel Condensation

Caption: Key derivatization pathways for this compound.

I. Derivatization of the Nitrile Group

The nitrile group is a versatile precursor to other important functionalities, most notably amides and amines.

A. Selective Hydrolysis to Primary Amides

The conversion of a nitrile to a primary amide is a valuable transformation in medicinal chemistry, as the amide bond is a key structural feature of many biologically active molecules. While complete hydrolysis to a carboxylic acid is possible under harsh acidic or basic conditions, selective partial hydrolysis to the amide requires carefully controlled conditions to prevent over-hydrolysis.[7][8]

Scientific Rationale:

Base-catalyzed hydrolysis is a common method for converting nitriles to amides. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation to yield the amide. The choice of base and solvent system is critical to prevent the further hydrolysis of the amide to the carboxylic acid. Milder bases and careful temperature control are often employed.[8][9]

Protocol 1: Mild Base-Catalyzed Hydrolysis

This protocol is adapted from established methods for the selective hydrolysis of heteroaromatic nitriles.[2][10]

  • Materials:

    • This compound

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol (EtOH) or tert-Butanol (t-BuOH)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v). The concentration should be approximately 0.2-0.5 M.

    • Add powdered potassium hydroxide (1.5-2.0 eq) to the solution.

    • Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 2-6 hours, the starting material spot should disappear and a more polar product spot should appear on TLC), cool the reaction mixture to room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude 2-(3-Methoxypyridin-2-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization.

Parameter Condition Rationale
Base KOH or NaOHReadily available and effective for nitrile hydrolysis.
Solvent EtOH/H₂O or t-BuOH/H₂OProtic solvent system to facilitate the reaction. t-BuOH can sometimes offer better selectivity.
Temperature 60-80 °CProvides sufficient energy for the reaction without promoting excessive over-hydrolysis.
Monitoring TLC or LC-MSEssential for determining the reaction endpoint and preventing the formation of the carboxylic acid byproduct.
B. Reduction to Primary Amines

The reduction of the nitrile group to a primary amine opens up a plethora of possibilities for further derivatization, including reductive amination, acylation, and sulfonylation.

Scientific Rationale:

The reduction of nitriles to primary amines is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. LiAlH₄ is a powerful nucleophilic hydride reagent that readily reduces the polar carbon-nitrogen triple bond.

Protocol 2: Lithium Aluminum Hydride Reduction

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

    • Water

    • 15% aqueous NaOH solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (Caution: LiAlH₄ reacts violently with water. This reaction must be performed under anhydrous conditions and with appropriate safety precautions.)

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.

    • Stir the mixture at room temperature for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-Methoxypyridin-2-yl)ethanamine.

    • The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Parameter Condition Rationale
Reducing Agent LiAlH₄A powerful and effective reagent for the complete reduction of nitriles to primary amines.
Solvent Anhydrous Et₂O or THFAprotic solvents that do not react with LiAlH₄.
Workup Fieser WorkupA standard and safe procedure for quenching LiAlH₄ reactions and precipitating aluminum salts for easy removal.

II. Derivatization of the Active Methylene Bridge

The methylene group flanked by the pyridine ring and the electron-withdrawing nitrile group is acidic and can be readily deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

A. α-Alkylation

Introducing alkyl or arylalkyl substituents at the α-position is a direct way to explore the structure-activity relationship (SAR) by modifying the steric and electronic properties of the molecule.

Scientific Rationale:

The alkylation of active methylene compounds is a classic carbon-carbon bond-forming reaction. It involves the deprotonation of the acidic methylene proton with a suitable base to generate a resonance-stabilized carbanion, followed by nucleophilic attack on an alkyl halide or other electrophile. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.

Protocol 3: Base-Promoted α-Alkylation

This protocol is adapted from general procedures for the alkylation of phenylacetonitrile and related compounds.[11][12]

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

    • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (Caution: NaH is flammable and reacts violently with water. This reaction must be performed under anhydrous conditions.)

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq, washed with anhydrous hexanes to remove mineral oil) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude α-alkylated product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Base NaH or KOtBuStrong, non-nucleophilic bases capable of efficiently deprotonating the active methylene group.
Solvent Anhydrous DMF or THFPolar aprotic solvents that can dissolve the reactants and intermediates.
Electrophile Alkyl halideA wide variety of alkylating agents can be used to introduce diverse substituents.

Diagram: Workflow for α-Alkylation

AlkylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start This compound + Anhydrous DMF Deprotonation Deprotonation (0°C) Start->Deprotonation Base NaH Suspension in Anhydrous DMF Base->Deprotonation Alkylation Addition of Alkyl Halide (0°C to RT) Deprotonation->Alkylation Quench Quench with NH₄Cl (aq) Alkylation->Quench Extraction Extraction with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product α-Substituted Product Purification->Product

Caption: General experimental workflow for the α-alkylation of this compound.

B. Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. This reaction allows for the introduction of a wide range of substituents and the creation of α,β-unsaturated nitrile derivatives.[13][14]

Scientific Rationale:

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt (e.g., ammonium acetate).[13] The base facilitates the deprotonation of the active methylene compound to form a carbanion, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product.

Protocol 4: Knoevenagel Condensation with Aromatic Aldehydes

This protocol is based on well-established procedures for the Knoevenagel condensation.[4][15][16][17]

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

    • Piperidine or Ammonium acetate (catalytic amount)

    • Ethanol (EtOH) or Toluene

    • Standard laboratory glassware for reflux and stirring

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol or toluene.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) or ammonium acetate (e.g., 0.2 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is often complete within 2-8 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Parameter Condition Rationale
Carbonyl Compound Aromatic AldehydeA wide variety of aldehydes can be used to generate diverse products.
Catalyst Piperidine or Ammonium AcetateMild bases that effectively catalyze the condensation reaction without promoting side reactions.
Solvent Ethanol or TolueneCommon solvents for this type of reaction. Toluene can be used with a Dean-Stark trap to remove water and drive the reaction to completion.

Conclusion and Future Directions

The derivatization of this compound offers a rich landscape for the discovery of novel bioactive molecules. The protocols detailed in these application notes provide a solid foundation for exploring the chemical space around this versatile scaffold. By systematically modifying the nitrile and active methylene functionalities, researchers can generate libraries of compounds for screening in various therapeutic areas. Further exploration could involve derivatization of the pyridine ring itself, for instance, through nucleophilic aromatic substitution or by modifying the methoxy group, to further expand the accessible chemical diversity. The insights gained from the biological evaluation of these derivatives will be invaluable in guiding future drug design and optimization efforts.

References

  • Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules. 2018. [Link]

  • Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Asian Journal of Organic Chemistry. 2019. [Link]

  • Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters. 2009. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. 2021. [Link]

  • Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology. 2016. [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. Polish Journal of Pharmacology and Pharmacy. 1979. [Link]

  • Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Semantic Scholar. 1983. [Link]

  • α-Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. 2024. [Link]

  • Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. N/A. [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. 2017. [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. 2007. [Link]

  • phenyl acetonitrile, 140-29-4. ChemIDplus. N/A. [Link]

  • 2-Pyridinylmethyl borrowing: base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds. Organic Chemistry Frontiers. 2022. [Link]

  • Knoevenagel condensation. Wikipedia. N/A. [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. 2002. [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. 2015. [Link]

  • Novel Methods of Knoevenagel Condensation. International Journal of Advanced Research. 2017. [Link]

  • Alkylation of phenyl acetonitriles 1 x with pyridyl methanol... ResearchGate. N/A. [Link]

  • Alkylation of pyridone derivatives by nickel/Lewis acid catalysis. Angewandte Chemie International Edition. 2012. [Link]

  • Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Química Nova. 2015. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. 2016. [Link]

  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. 2018. [Link]

  • Alkylation of Pyridone Derivatives By Nickel/Lewis Acid Catalysis. ResearchGate. 2012. [Link]

  • 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.

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Application Note: Quantitative Analysis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methodologies for the accurate quantification of 2-(3-Methoxypyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines two primary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices. All methodologies presented are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.

Introduction: The Importance of Quantifying this compound

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate can directly impact the yield, purity, and safety profile of the final drug product. Therefore, the development of accurate and precise analytical methods for its quantification is paramount for ensuring product quality and consistency in manufacturing processes.

This application note details robust analytical procedures for the determination of this compound in various sample matrices. The methodologies are designed to be readily implemented in a laboratory setting, providing the necessary detail for methods development, validation, and routine analysis.

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely published, its structure allows for the prediction of key physicochemical properties relevant to analytical method development.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₈N₂OBased on chemical structure
Molecular Weight 148.16 g/mol Based on chemical structure
Polarity Moderately polarPresence of pyridine ring, methoxy, and nitrile groups
Solubility Likely soluble in polar organic solvents (e.g., acetonitrile, methanol) and aqueous acidic solutions.The pyridine nitrogen can be protonated.
UV Absorbance Expected to have a UV chromophore.The pyridine ring is an aromatic system.
Volatility Moderately volatile.Suitable for GC analysis, potentially with appropriate inlet temperature.

These properties suggest that both liquid and gas chromatography are viable analytical approaches.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quantification of small organic molecules.[1][2][3] Its robustness and accessibility make it an excellent choice for routine quality control.

Principle of the Method

The proposed method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is more polar. This compound, being moderately polar, will partition between the stationary and mobile phases, allowing for its separation from impurities. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Inject into HPLC D->E Transfer to vial F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Calculate Concentration I->J

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

3.3.1. Materials and Reagents

  • Reference Standard: this compound (of known purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)[4]

  • Acid: Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

3.3.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Data Acquisition and Processing Software.

3.3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.3.4. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard nonpolar stationary phase for reverse-phase chromatography.
Mobile Phase Gradient elution with Mobile Phase A and BTo ensure good separation of the main peak from any potential impurities.
Gradient Program 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-20 min: 5% A, 95% B20.1-25 min: Re-equilibration to 95% A, 5% BA typical gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on sensitivity requirements.
Detection Wavelength ~270 nm (to be determined by UV scan)The pyridine ring is expected to have maximum absorbance in this region.

3.3.5. Data Analysis and Quantification

  • Inject the calibration standards and the sample solutions.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent selectivity and sensitivity.[5]

Principle of the Method

The sample is vaporized in the heated inlet of the gas chromatograph and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[6][7]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Volatile Solvent B Dilute to Concentration A->B C Inject into GC B->C Transfer to GC vial D Separation in Capillary Column C->D E MS Detection D->E F Extract Ion Chromatogram E->F G Integrate Peak Area F->G H Quantify using Calibration G->H

Caption: Workflow for GC-MS analysis.

Detailed Protocol

4.3.1. Materials and Reagents

  • Reference Standard: this compound (of known purity)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

4.3.2. Instrumentation

  • Gas chromatograph with a split/splitless inlet and a mass selective detector (MSD).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data Acquisition and Processing Software.

4.3.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen GC-grade solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

4.3.4. GC-MS Conditions

ParameterConditionRationale
Inlet Temperature 250 °CTo ensure complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading.
Injection Volume 1 µLA standard injection volume for GC.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas for good chromatographic performance.
Oven Program Initial: 100 °C (hold 1 min)Ramp: 10 °C/min to 280 °C (hold 5 min)To separate the analyte from solvent and impurities.
MS Transfer Line 280 °CTo prevent condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that provides reproducible fragmentation patterns.
MS Scan Range 40-300 amuTo cover the expected mass of the parent ion and its fragments.
Quantification Ion To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment ion).For selective and sensitive quantification.

Method Validation Considerations

Both the HPLC-UV and GC-MS methods presented here are exemplary and must be validated in accordance with relevant guidelines (e.g., ICH Q2(R1)) before use in a regulated environment. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive guide to the analytical quantification of this compound using HPLC-UV and GC-MS. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers and scientists to implement these methods effectively. It is crucial to emphasize that the provided protocols are starting points and should be optimized and validated for the specific sample matrix and analytical instrumentation used.

References

  • PubChem. (2-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. Acetonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... [Link]

  • LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • ScienceDirect. A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry for the analysis of pharmaceuticals of different therapeutic classes in urban wastewaters. [Link]

  • Journal of Pharmaceutical Negative Results. Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. [Link]

  • NIST. Acetonitrile. National Institute of Standards and Technology. [Link]

  • PubChemLite. 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O). [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. Mass spectra of the acetonitrile solutions of (2) and (3). [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • ResearchGate. HPLC chromatograms with methanol/acetonitrile 50/50 (%, v/v) at 296 K... [Link]

  • PubMed. Development of a modified acetonitrile-based extraction procedure followed by ultra-high performance liquid chromatography-tandem mass spectrometry for the analysis of psychiatric drugs in sediments. [Link]

  • Google Patents. Compositions and processes for a better analysis of mass spectrometry.
  • Combinatorial Chemistry & High Throughput Screening. HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol. [Link]

  • PubChem. Methoxyacetonitrile. National Center for Biotechnology Information. [Link]

  • International Journal of Novel Research and Development. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. [Link]

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Application Note: A Robust, Validated HPLC Method for the Analysis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Methoxypyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in drug development and manufacturing. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection, ensuring reliable and reproducible results. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the final product's safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. This understanding informs the rational selection of chromatographic conditions, leading to a robust and reliable analytical procedure. This application note provides a comprehensive guide for the HPLC analysis of this compound, from method development rationale to a detailed protocol and validation summary.

Physicochemical Properties of this compound (Predicted)

To develop a tailored and robust HPLC method, the key physicochemical properties of this compound were predicted using established computational models. These properties are fundamental to understanding the molecule's behavior in a chromatographic system.

PropertyPredicted ValueImplication for HPLC Method Development
pKa (basic) 3.5 - 4.5The pyridine nitrogen is basic and will be protonated at a pH below its pKa. To ensure consistent ionization and avoid peak tailing, the mobile phase pH should be controlled and maintained at least one pH unit away from the pKa.[2] An acidic mobile phase is therefore recommended.
logP ~1.5The predicted octanol-water partition coefficient (logP) suggests that the compound is moderately polar. This polarity makes it well-suited for reversed-phase HPLC, where a non-polar stationary phase and a polar mobile phase are employed.[3]
UV λmax ~270 nmThe predicted UV maximum absorption (λmax) in the region of 270 nm indicates that UV detection will be a sensitive and appropriate technique for quantification.

Note: These values are predicted using computational software such as ACD/Labs Percepta and ChemAxon, which provide reliable estimations for method development purposes.[4][5][6]

HPLC Method Development and Rationale

The selection of each chromatographic parameter was guided by the predicted physicochemical properties of this compound and established principles of reversed-phase chromatography.

Column Selection

A C18 (octadecylsilyl) column was chosen as the stationary phase. The non-polar nature of the C18 ligand provides effective retention for moderately polar compounds like the target analyte through hydrophobic interactions.[6] Modern, high-purity, end-capped C18 columns are recommended to minimize interactions with residual silanol groups, thereby improving peak shape, especially for basic compounds.

Mobile Phase Composition

A binary mobile phase consisting of an aqueous buffer and an organic modifier is optimal for this separation.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and excellent solvating properties for a wide range of organic molecules.[2] Its elution strength allows for reasonable analysis times.

  • Aqueous Buffer: A phosphate buffer is chosen to maintain a constant and controlled pH. Based on the predicted pKa of the pyridine nitrogen, a mobile phase pH of 3.0 is recommended. At this pH, the pyridine moiety will be consistently protonated, leading to a stable retention time and symmetrical peak shape. This acidic pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, further reducing peak tailing.[1]

Detection

UV detection at 270 nm is employed, corresponding to the predicted UV λmax of the analyte. This wavelength provides high sensitivity and selectivity for this compound.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier): Acetonitrile (100%).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in a 50:50 mixture of acetonitrile and water.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 270 nm
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.07030
10.03070
12.03070
12.17030
15.07030
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Prepare Mobile Phase (Buffer & ACN) System_Equilibration Equilibrate HPLC System Mobile_Phase->System_Equilibration Standard_Sample Prepare Standard & Sample Solutions Inject_Samples Inject Standard/Sample Standard_Sample->Inject_Samples System_Equilibration->Inject_Samples Data_Acquisition Acquire Chromatographic Data Inject_Samples->Data_Acquisition Peak_Integration Integrate Peak Area Data_Acquisition->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Figure 1: HPLC Analysis Workflow for this compound.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9] The following validation parameters were assessed:

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and the analyte spiked into the placebo. The chromatograms demonstrated no interference from the blank or placebo at the retention time of this compound, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing five standard solutions of this compound at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (R²) > 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100% standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two sets of results was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was established to be 0.1 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was found to be 0.3 µg/mL.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timeComplies
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%0.8%; 1.5%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Robustness System suitability passesComplies

Conclusion

This application note presents a detailed, robust, and validated reversed-phase HPLC method for the quantitative analysis of this compound. The method development was guided by the predicted physicochemical properties of the analyte, leading to a scientifically sound and reliable analytical procedure. The method meets all the validation criteria as per ICH guidelines, making it suitable for routine quality control and stability studies in a pharmaceutical setting.

References

  • ACD/Labs. (n.d.). ACD/pKa™. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. [Link]

  • EMA. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • E-MS. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry—Explained. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • PubChemLite. (n.d.). 2-(4-methoxypyridin-2-yl)acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlaid representative UV-vis spectra of (a) 2 and (b) 3 in acetonitrile. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-(3-Methoxypyridin-2-yl)acetonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active agents.[1] Among the myriad of functionalized pyridine precursors, 2-(3-Methoxypyridin-2-yl)acetonitrile stands out as a uniquely versatile and powerful building block for the construction of complex heterocyclic systems. Its strategic placement of a reactive methylene group, a cyano moiety for cyclization, and a methoxy group for electronic modulation makes it an ideal starting point for synthesizing fused aza-heterocycles. These application notes provide an in-depth exploration of the utility of this compound, focusing on its application in constructing high-value scaffolds for drug discovery, such as potent kinase inhibitors. We will dissect key synthetic transformations, provide detailed, field-tested protocols, and explain the underlying chemical principles that drive these reactions.

Core Reactivity and Strategic Importance

The synthetic utility of this compound is rooted in three key structural features:

  • The Activated Methylene Group: Positioned between the electron-withdrawing pyridine ring and the cyano group, the α-protons of the methylene group are highly acidic. This facilitates deprotonation by moderate to strong bases, generating a nucleophilic carbanion that is central to numerous C-C bond-forming reactions.[2]

  • The Cyano (Nitrile) Group: This group is a versatile electrophile. It readily participates in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, and can be a key component in multicomponent reactions (MCRs) to build pyrimidine and other nitrogen-containing rings.[3][4]

  • The 3-Methoxy Pyridine Core: The pyridine ring itself serves as a stable scaffold. The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction in many drug-receptor binding events. The 3-methoxy group, being electron-donating, modulates the electronic properties of the pyridine ring, influencing both reactivity and the biological activity of the final compounds.[5]

The confluence of these features enables a logical and efficient approach to synthesizing complex molecules, as illustrated below.

G cluster_reactions Key Synthetic Transformations cluster_intermediates Reactive Intermediates cluster_products Resulting Heterocyclic Scaffolds start This compound deprotonation Base-Mediated Deprotonation start->deprotonation Forms mcr Multicomponent Reactions (MCRs) start->mcr Acts as C-C-N Synthon carbanion α-Cyano Carbanion deprotonation->carbanion cyclocondensation Cyclocondensation (e.g., with amidines, ureas) pyridopyrimidines Pyrido[2,3-d]pyrimidines cyclocondensation->pyridopyrimidines thorpe_ziegler Thorpe-Ziegler Intramolecular Cyclization fused_pyridines Fused Pyridines thorpe_ziegler->fused_pyridines mcr->fused_pyridines carbanion->cyclocondensation Attacks Electrophiles carbanion->thorpe_ziegler Intramolecular Attack enaminonitrile Enaminonitrile Derivative kinase_inhibitors Kinase Inhibitors pyridopyrimidines->kinase_inhibitors e.g.

Caption: Key reactivity pathways of this compound.

Application in Fused Heterocycle Synthesis: Pyrido[2,3-d]pyrimidines

One of the most powerful applications of pyridylacetonitrile derivatives is in the synthesis of pyrido[2,3-d]pyrimidines. This scaffold is prevalent in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7] The general strategy involves the conversion of the pyridylacetonitrile into a 2-amino-3-cyanopyridine intermediate, which then undergoes cyclocondensation with a suitable partner to form the fused pyrimidine ring.

Mechanistic Rationale: The Gewald Reaction and Subsequent Cyclization

While multiple routes exist, a common conceptual pathway involves an initial reaction at the active methylene position. For instance, condensation with dimethylformamide dimethyl acetal (DMFDMA) yields an enaminonitrile. This intermediate is primed for cyclization.[8] A subsequent reaction with a reagent like guanidine or urea would lead to the formation of the pyrimidine ring fused to the pyridine core. The nitrile and the newly formed enamine functionality are the key players in this ring-closing event.

The logic behind this two-step conceptual process is control and efficiency. The formation of the enaminonitrile activates the substrate for a clean and high-yielding cyclization, preventing unwanted side reactions.

G A 2-(3-Methoxypyridin- 2-yl)acetonitrile B Step 1: Condensation (e.g., with DMFDMA) A->B C Enaminonitrile Intermediate B->C D Step 2: Cyclocondensation (e.g., with Guanidine) C->D E Fused Pyrido[2,3-d]pyrimidine (e.g., PIM-1 Kinase Inhibitor) D->E

Caption: Workflow for Pyrido[2,3-d]pyrimidine synthesis.

Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Precursor

This protocol is a representative example adapted from methodologies for synthesizing related bioactive molecules.[6][9] It outlines the construction of a core scaffold that can be further elaborated into potent kinase inhibitors.

Part A: Synthesis of 2-Amino-3-cyano-6-(3-methoxypyridin-2-yl)pyridine

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malononitrile (1.1 eq).

  • Base Addition: Add piperidine (0.2 eq) dropwise to the stirred solution at room temperature. Causality: Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel-type condensation between the two nitrile compounds.

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the target aminonitrile pyridine derivative.

Part B: Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core

  • Reagent Preparation: In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol (15 mL/mmol) under an inert atmosphere (N₂ or Ar). Causality: Sodium ethoxide is a strong, non-nucleophilic base required to drive the cyclization reaction to completion.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add the 2-amino-3-cyano-6-(3-methoxypyridin-2-yl)pyridine from Part A (1.0 eq) followed by formamidine hydrochloride (1.2 eq).

  • Reaction Execution: Heat the resulting suspension to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the mixture to room temperature and carefully neutralize with glacial acetic acid. Reduce the solvent volume in vacuo. Add cold water to the residue to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or purification by column chromatography may be necessary to obtain the pure pyrido[2,3-d]pyrimidin-4-amine core.

Application in Drug Discovery: Targeting Kinases

The scaffolds derived from this compound are particularly valuable in the field of oncology for targeting protein kinases. The pyrido[2,3-d]pyrimidine core, for instance, is an excellent mimic of the adenine region of ATP and can be substituted to achieve high potency and selectivity for specific kinase targets.[6]

Compound ClassKinase TargetReported Activity (IC₅₀)Reference
Pyrido[2,3-d]pyrimidinesPIM-111.4 - 17.2 nM[6]
Pyrimidyl HydrazonesGSK-3Low nanomolar[10]
Furo[2,3-b]pyridinesLckPotent and Selective[11]
Polycyclic AzaindolesJAK2In vitro and in vivo activity[12]

Table 1: Examples of kinase inhibitors derived from pyridine-based heterocyclic scaffolds. The synthesis of these complex molecules often relies on versatile starting materials like functionalized pyridylacetonitriles.

The Thorpe-Ziegler Cyclization: A Route to Fused Carbocycles

The Thorpe-Ziegler reaction is a classic method for forming cyclic ketones via the intramolecular cyclization of dinitriles, catalyzed by a strong base.[13][14] While direct application to this compound requires its conversion to a dinitrile, this pathway offers a powerful strategy for creating pyridine-fused five- or six-membered rings.

Conceptual Workflow and Protocol

The key is to introduce a second nitrile-containing chain onto the active methylene carbon.

Step 1: Alkylation to form a Dinitrile Precursor

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0°C. Add a solution of this compound (1.0 eq) in THF dropwise. Stir for 30 minutes at 0°C. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the active methylene group to form the required carbanion.

  • Alkylation: Add a suitable halo-alkylnitrile (e.g., 3-chloropropionitrile, 1.1 eq) to the carbanion solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the resulting dinitrile by column chromatography.

Step 2: Thorpe-Ziegler Cyclization

  • Reaction Setup: To a solution of the purified dinitrile (1.0 eq) in anhydrous toluene, add a catalytic amount of a strong base like potassium tert-butoxide (t-BuOK, 0.3 eq).

  • Reaction Execution: Heat the mixture to reflux. The reaction proceeds via an intramolecular cyclization to form a cyclic enaminonitrile intermediate.[13] This is often followed by acidic hydrolysis.

  • Hydrolysis and Work-up: After cooling, add 6M HCl to the reaction mixture and heat to 80-90°C for 2-4 hours to hydrolyze the enamine and nitrile groups to the corresponding cyclic ketone. Neutralize the mixture, extract with an organic solvent, and purify to obtain the pyridine-fused cyclic ketone.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic precursor for advanced heterocyclic synthesis. Its inherent reactivity allows for the efficient construction of medicinally relevant scaffolds through well-established and reliable chemical transformations, including cyclocondensation and Thorpe-Ziegler cyclization. The protocols and principles outlined in these notes serve as a guide for researchers in medicinal chemistry and drug development to leverage this powerful building block in the rational design and synthesis of novel therapeutic agents.

References

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Palanki, M. S., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-4.
  • Wikipedia contributors. (2023). Thorpe reaction. Wikipedia, The Free Encyclopedia.
  • Schneider, N., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry, 7, 964–976.
  • Asghar, M. A., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Campos, P. T., et al. (2012). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
  • BenchChem. (2025).
  • Schenone, S., et al. (2011). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Journal of Medicinal Chemistry.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Chem-Station. (2014). Thorpe-Ziegler Reaction.
  • Malassene, R., et al. (2002).
  • Al-Naggar, A. A., et al. (2006). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 11(11), 881-889.
  • Dömling, A. (2005). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
  • Norman, M. H., et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Journal of Medicinal Chemistry, 50(8), 1681-94.
  • El-Gohary, N. S., & Shaaban, M. I. (2014). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry.
  • Ziarani, G. M., et al. (2015). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery. BenchChem.
  • Malononitrile in Ultrasound-Assisted Multicomponent Synthesis of Heterocycles. PubMed Central.

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The Strategic Application of 2-(3-Methoxypyridin-2-yl)acetonitrile in the Synthesis of Novel Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of chemical synthesis, pyridine-based compounds have emerged as a critical scaffold for the development of a wide array of fungicides, herbicides, and insecticides. This guide focuses on the strategic application of a key building block, 2-(3-Methoxypyridin-2-yl)acetonitrile , in the conceptualization and synthesis of next-generation crop protection agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization into a potent fungicidal lead, and outline methodologies for the comprehensive evaluation of its biological efficacy.

The Pivotal Role of Pyridine Intermediates in Agrochemical Discovery

Pyridine-containing molecules are integral to the agrochemical industry, forming the core of numerous commercial products.[1] Their prevalence stems from the unique electronic properties of the pyridine ring, which can engage in various biological interactions and serve as a stable yet reactive scaffold for chemical modification. The "Intermediate Derivatization Method" has proven to be a highly effective strategy for the discovery of new agrochemicals, where a common pyridine-based intermediate is used as a starting point for the synthesis of a diverse library of compounds.[1] This approach accelerates the discovery process and allows for the systematic exploration of structure-activity relationships.

This compound is a particularly valuable intermediate due to the presence of multiple reactive sites: the nitrile group, the activated methylene bridge, and the pyridine ring itself, which can be further functionalized. The methoxy substituent on the pyridine ring can also influence the electronic properties and metabolic stability of the final molecule.

Conceptual Synthesis of a Novel Strobilurin-Type Fungicide

Strobilurin fungicides are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. Their synthesis often involves the coupling of a substituted phenylacetate moiety with a heterocyclic component. Here, we propose a plausible synthetic route to a novel strobilurin-type fungicide, Methyl (E)-2-(2-((3-methoxypyridin-2-yl)methoxymethyl)phenyl)-3-methoxyacrylate (Compound A) , utilizing this compound as the key pyridinyl synthon.

DOT Script for Synthetic Pathway of Compound A

G start This compound step1 Hydrolysis start->step1 1. NaOH, H2O, Reflux 2. H+ intermediate1 (3-Methoxypyridin-2-yl)acetic acid step1->intermediate1 step2 Reduction intermediate1->step2 LiAlH4, THF intermediate2 2-(3-Methoxypyridin-2-yl)ethanol step2->intermediate2 step3 Williamson Ether Synthesis with (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate intermediate2->step3 NaH, THF final_product Compound A: Methyl (E)-2-(2-((3-methoxypyridin-2-yl)methoxymethyl)phenyl)-3-methoxyacrylate step3->final_product

Caption: Synthetic pathway for Compound A.

Protocol 2.1: Synthesis of (3-Methoxypyridin-2-yl)acetic acid (Intermediate 1)

Rationale: The initial step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation is a fundamental step in converting the acetonitrile starting material into a versatile intermediate for further reactions. Basic hydrolysis is chosen for its high efficiency and straightforward workup.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of 10% aqueous sodium hydroxide solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 3-4 with concentrated HCl in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (3-Methoxypyridin-2-yl)acetic acid as a solid.

Protocol 2.2: Synthesis of 2-(3-Methoxypyridin-2-yl)ethanol (Intermediate 2)

Rationale: The carboxylic acid is reduced to the corresponding primary alcohol. This alcohol will serve as the nucleophile in the subsequent ether synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

  • (3-Methoxypyridin-2-yl)acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet.

Procedure:

  • In a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, suspend 5.0 g of LiAlH₄ in 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 8.0 g of (3-Methoxypyridin-2-yl)acetic acid in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Cool the flask to 0 °C and cautiously quench the reaction by the dropwise addition of 5 mL of water, followed by 5 mL of 15% aqueous NaOH, and then 15 mL of water.

  • Stir the resulting mixture for 30 minutes until a granular precipitate forms.

  • Filter the solid and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 2-(3-Methoxypyridin-2-yl)ethanol.

Protocol 2.3: Synthesis of Methyl (E)-2-(2-((3-methoxypyridin-2-yl)methoxymethyl)phenyl)-3-methoxyacrylate (Compound A)

Rationale: The final step is a Williamson ether synthesis to couple the pyridinyl alcohol with the phenylacrylate side chain. Sodium hydride is used as a base to deprotonate the alcohol, forming a nucleophilic alkoxide that displaces the bromide from the side chain.

Materials:

  • 2-(3-Methoxypyridin-2-yl)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography.

Procedure:

  • To a stirred suspension of 1.2 g of NaH (60% dispersion) in 50 mL of anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 5.0 g of 2-(3-Methoxypyridin-2-yl)ethanol in 20 mL of anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 8.5 g of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in 30 mL of anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford Compound A.

Application Notes: Biological Evaluation of Compound A

The newly synthesized Compound A is expected to exhibit fungicidal activity. A systematic biological evaluation is crucial to determine its efficacy and spectrum of activity.

Protocol 3.1: In Vitro Antifungal Assay

Rationale: This assay determines the intrinsic fungicidal activity of the compound against a panel of economically important plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) is a key parameter for quantifying potency.

Materials:

  • Compound A

  • Commercial fungicide standard (e.g., Azoxystrobin)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Cultures of various plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile petri dishes, micropipettes, incubator.

Procedure:

  • Prepare a stock solution of Compound A (10 mg/mL) in DMSO.

  • Prepare a series of dilutions of the stock solution in sterile water to achieve final concentrations ranging from 0.01 to 100 µg/mL in the PDA medium.

  • Add the appropriate volume of each dilution to molten PDA, mix well, and pour into sterile petri dishes.

  • Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Include a positive control (commercial fungicide) and a negative control (DMSO and water).

  • Incubate the plates at 25 °C until the fungal growth in the negative control plate reaches the edge.

  • Measure the diameter of the fungal colony in each plate.

  • Calculate the percentage of inhibition for each concentration and determine the EC₅₀ value using probit analysis.

Table 1: Hypothetical In Vitro Fungicidal Activity of Compound A

Fungal SpeciesCompound A EC₅₀ (µg/mL)Azoxystrobin EC₅₀ (µg/mL)
Botrytis cinerea1.20.8
Fusarium graminearum0.50.3
Rhizoctonia solani2.51.8
Septoria tritici0.80.6
Protocol 3.2: In Vivo Greenhouse Efficacy Trial

Rationale: This trial evaluates the protective and curative activity of the compound on host plants under controlled environmental conditions, providing a more realistic assessment of its potential as a fungicide.

Materials:

  • Compound A

  • Wettable powder (WP) formulation of Compound A

  • Host plants (e.g., wheat seedlings for Septoria tritici, tomato plants for Botrytis cinerea)

  • Fungal spore suspension

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray equipment.

Procedure (Protective Activity):

  • Prepare a series of spray solutions of the Compound A WP formulation at different concentrations (e.g., 25, 50, 100, 200 ppm).

  • Spray the host plants with the test solutions until runoff.

  • Allow the plants to dry for 24 hours.

  • Inoculate the treated plants with a fungal spore suspension.

  • Include untreated, inoculated control plants.

  • Maintain the plants in the greenhouse under conditions favorable for disease development.

  • After 7-14 days, assess the disease severity on each plant using a rating scale.

  • Calculate the percentage of disease control for each treatment concentration.

DOT Script for Biological Evaluation Workflow

G compound_a Synthesized Compound A in_vitro In Vitro Antifungal Assay compound_a->in_vitro EC50 Determination in_vivo In Vivo Greenhouse Trial compound_a->in_vivo Protective & Curative Efficacy data_analysis Data Analysis and Structure-Activity Relationship in_vitro->data_analysis in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for biological evaluation.

Conclusion and Future Directions

This guide has outlined the strategic importance of this compound as a versatile intermediate in agrochemical research. By providing a detailed, albeit hypothetical, synthetic protocol for its conversion into a novel strobilurin-type fungicide and outlining the necessary biological evaluation procedures, we have demonstrated a clear pathway from a simple building block to a potential lead compound. The presented methodologies are grounded in established chemical and biological principles and are intended to serve as a practical guide for researchers in the field.

Future work should focus on the actual synthesis and characterization of Compound A and its analogues. A thorough investigation of the structure-activity relationship by modifying the substituents on both the pyridine and phenyl rings will be crucial for optimizing its fungicidal activity, spectrum, and plant compatibility. Such systematic research, starting from well-chosen intermediates like this compound, is essential for the continued development of innovative and sustainable solutions for global food security.

References

  • Boraychem.
  • Echemi.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 324-334.
  • Google Patents. Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient.
  • Google Patents. Synthesis method of fluopyram intermediate 2-[3-chloro-5 (trifluoromethyl) pyridine-2-yl] acetonitrile.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the insights needed to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methoxypyridine with a cyanide salt.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-3-methoxypyridine. What are the primary causes and solutions?

A: Low or incomplete conversion is a frequent issue that typically points to problems with reagent activity, reaction conditions, or solvent quality.

Causality and Explanation: The SNAr mechanism for this reaction relies on the potent nucleophilic attack of the cyanide anion on the electron-deficient pyridine ring.[1] The rate and success of this reaction are highly sensitive to several factors:

  • Cyanide Salt Reactivity: The efficacy of the nucleophile is paramount. Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) can have low effective concentrations if they are not fully dissolved or if their surfaces are passivated by moisture or carbonates.

  • Reaction Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier. Insufficient temperature can lead to a stalled or sluggish reaction.[2]

  • Solvent Quality: The choice of a polar, aprotic solvent like DMSO or DMF is crucial for dissolving the cyanide salt and promoting the desired mechanism. The presence of protic impurities (like water) can solvate the cyanide anion, reducing its nucleophilicity, and can also lead to unwanted side reactions.[3]

Troubleshooting Protocol:

  • Reagent Preparation:

    • Use finely powdered, anhydrous sodium or potassium cyanide. For best results, dry the cyanide salt in a vacuum oven before use.

    • Ensure the purity of your 2-chloro-3-methoxypyridine starting material. Impurities can inhibit the reaction.[2]

  • Solvent and Atmosphere:

    • Use high-purity, anhydrous DMSO or DMF. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude atmospheric moisture.[4]

  • Temperature and Time Optimization:

    • Gradually increase the reaction temperature. While initial attempts might be at 80-100 °C, some syntheses may require temperatures up to 120-150 °C for full conversion.

    • Monitor the reaction progress diligently using TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the optimal reaction time and confirm the consumption of starting material.[2]

Q2: My mass spectrometry analysis reveals a significant byproduct with a mass corresponding to M+18 (or M+17 for [M+H]+). What is this impurity and how can I prevent its formation?

A: This byproduct is almost certainly the corresponding amide, 2-(3-methoxypyridin-2-yl)acetamide, or the carboxylic acid, (3-methoxypyridin-2-yl)acetic acid, formed via hydrolysis of the target nitrile.

Causality and Explanation: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[5] Water present in the reaction mixture or introduced during the aqueous workup can react with the nitrile to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[6]

Nitrile_Hydrolysis Product This compound (Target Product) Amide 2-(3-Methoxypyridin-2-yl)acetamide (Amide Byproduct) Product->Amide H⁺ or OH⁻ (catalyst) H2O H₂O (from solvent or workup) H2O->Amide Acid (3-methoxypyridin-2-yl)acetic acid (Acid Byproduct) H2O->Acid Amide->Acid H⁺ or OH⁻, Heat

Preventative Measures:

  • Strict Anhydrous Conditions: As detailed in Q1, the exclusion of water from the reaction itself is the most critical preventative step. Use anhydrous solvents and reagents and maintain an inert atmosphere.[3][4]

  • Careful Workup:

    • When quenching the reaction, do so at a lower temperature (e.g., 0 °C) to minimize hydrolysis during this step.

    • Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction. Use dilute solutions and work quickly. A neutral or slightly basic pH is often safest for the workup.[4]

  • Purification Strategy: If hydrolysis does occur, the resulting amide and acid byproducts have significantly different polarities than the target nitrile. They can typically be separated using column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, will elute the less polar nitrile product first.[2]

Q3: My crude product is a dark, complex mixture that is difficult to purify. What are the potential side reactions causing this?

A: A dark, complex mixture suggests the formation of multiple byproducts, potentially from dimerization or solvent degradation, in addition to the common issues of incomplete reaction and hydrolysis.

Causality and Explanation:

  • Dimerization: Although less common than with substrates bearing more reactive functional groups (like amines), self-condensation or dimerization of the starting material or product can occur under harsh basic conditions and high temperatures.[4]

  • Solvent Degradation: At high temperatures (>150 °C), solvents like DMSO can decompose, leading to colored impurities.

  • Isonitrile Formation: Cyanide is an ambident nucleophile and can, in some cases, attack via the nitrogen atom to form an isonitrile byproduct. While generally a minor pathway in polar aprotic solvents, it can contribute to the complexity of the product mixture.[3]

Troubleshooting and Optimization:

  • Summary of Common Issues & Solutions

    Problem Probable Cause(s) Recommended Solution(s)
    Low Conversion Insufficient temperature; poor reagent quality; wet solvent. Increase temperature systematically; use dry, pure reagents; ensure anhydrous solvent and inert atmosphere.
    Nitrile Hydrolysis Presence of water during reaction or workup. Use strict anhydrous conditions; perform workup at low temperature and avoid extreme pH.[4]
    Dark/Tarry Mixture Reaction temperature is too high; reaction time is too long. Optimize temperature and time by monitoring with TLC/LC-MS; do not overheat (>150 °C).[2]

    | Isonitrile Formation | Suboptimal solvent choice or conditions. | Ensure a high-quality polar aprotic solvent; using anhydrous acetone has been noted to reduce isonitrile formation in similar reactions.[3] |

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism for the synthesis of this compound from 2-chloro-3-methoxypyridine? A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is electron-deficient, and this effect is enhanced by the nitrogen heteroatom. This makes the carbon atom attached to the chlorine leaving group (C2) highly electrophilic. The cyanide anion (CN⁻) acts as a nucleophile, attacking this carbon to form a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion.[1]

Q: What are the critical safety precautions when working with cyanide salts? A: Extreme caution is mandatory. Alkali metal cyanides are highly toxic if ingested, inhaled, or absorbed through the skin.

  • Handling: Always handle sodium or potassium cyanide in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (consider double-gloving).

  • Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas. All glassware must be free of acid residue.

  • Quenching and Waste: The reaction should be quenched carefully. All cyanide-containing waste must be disposed of according to your institution's hazardous waste protocols, typically by treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions to convert cyanide to the less toxic cyanate.

Standard Operating Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • 2-chloro-3-methoxypyridine (1.0 eq)

  • Sodium cyanide (NaCN) (1.5 eq), finely powdered and dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a slurry. In a separate flask, dissolve 2-chloro-3-methoxypyridine (1.0 eq) in a small amount of anhydrous DMSO.

  • Reaction Execution: Heat the sodium cyanide slurry to 120 °C with vigorous stirring. Add the solution of 2-chloro-3-methoxypyridine dropwise to the heated slurry over 15-20 minutes.

  • Monitoring: Maintain the reaction at 120 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly pour the reaction mixture into a beaker containing cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Troubleshooting_Workflow start Start Synthesis monitor Monitor Reaction by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Extraction complete->workup Yes check_reagents check_reagents complete->check_reagents No (SM remains) analyze Analyze Crude Product (LC-MS, NMR) workup->analyze pure Product Pure? analyze->pure final_product Pure Product Obtained pure->final_product Yes check_hydrolysis check_hydrolysis pure->check_hydrolysis No (Impurities) purify Column Chromatography purify->final_product optimize_temp optimize_temp check_reagents->optimize_temp optimize_temp->monitor check_hydrolysis->purify

References

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. BenchChem.
  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50. [Link]

  • Kmonicek, V., Svatek, E., Holubek, J., & Protiva, M. (1989). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Collection of Czechoslovak Chemical Communications. [Link]

  • Lee, J., et al. (2009). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. Bulletin of the Korean Chemical Society. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. BenchChem.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and optimize your reaction conditions for improved yield and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. The primary synthetic route involves a nucleophilic substitution reaction, typically a palladium-catalyzed cyanation of a 2-halo-3-methoxypyridine.

Issue 1: Consistently Low Yield of this compound

Question: I am performing a palladium-catalyzed cyanation of 2-chloro-3-methoxypyridine with potassium cyanide, but my yields are consistently below 40%. What are the likely causes and how can I improve the yield?

Answer: Low yields in palladium-catalyzed cyanation reactions are a common issue and can stem from several factors. Here is a systematic approach to troubleshoot and optimize your reaction:

1. Catalyst System Inefficiency:

  • Palladium Precursor: The choice of palladium precursor is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they require in-situ reduction to the active Pd(0) species. This activation step can be inefficient and susceptible to poisoning by cyanide ions.[1] Consider using a pre-formed Pd(0) source or a palladacycle precatalyst, which can lead to more consistent and higher catalytic activity.[1]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For cyanation reactions, bulky, electron-rich phosphine ligands are often preferred. These ligands can prevent catalyst deactivation by shielding the palladium center from excess cyanide ions.[2][3] Ligands like XPhos or SPhos have shown excellent performance in similar reactions.[1][4] If you are using a standard ligand like PPh₃, switching to a more specialized biarylphosphine ligand could significantly boost your yield.

  • Catalyst Loading: While higher catalyst loading might seem like a straightforward solution, it can sometimes lead to increased side reactions. A typical starting point is 1-5 mol% of the palladium precursor. It's advisable to screen different catalyst loadings to find the optimal concentration for your specific substrate.

2. Cyanide Source and Its Reactivity:

  • Choice of Cyanide Salt: Potassium cyanide (KCN) and sodium cyanide (NaCN) are common choices, but their high solubility can lead to high concentrations of free cyanide ions, which can poison the palladium catalyst.[5][6] Zinc cyanide (Zn(CN)₂) is a less toxic alternative and its lower solubility can help maintain a low concentration of active cyanide, reducing catalyst deactivation.[5][7][8] Another excellent, non-toxic alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which releases cyanide slowly into the reaction mixture.[1][2]

  • Anhydrous Conditions: Cyanide salts are often hygroscopic. The presence of water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, thus reducing the yield.[9] Ensure that your cyanide source and solvent are thoroughly dried before use.

3. Reaction Conditions:

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. Polar aprotic solvents like DMF, DMAc, or NMP are generally good choices for these reactions.

  • Temperature: Cyanation reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. An initial optimization screen between 80-120 °C is recommended.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[9] Prolonged reaction times can lead to product degradation.

Experimental Protocol for Yield Optimization:

  • Reagent Preparation:

    • Dry the solvent (e.g., DMF) over molecular sieves.

    • Use a freshly opened bottle of the palladium precursor and ligand or store them under an inert atmosphere.

    • Grind the cyanide salt to a fine powder and dry it under vacuum before use.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the 2-chloro-3-methoxypyridine, cyanide source (e.g., Zn(CN)₂), palladium precursor (e.g., Pd₂(dba)₃), and ligand (e.g., XPhos).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

  • Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Take aliquots at regular intervals (e.g., every 2 hours) and analyze by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate). Caution: Quenching cyanide-containing reactions can release toxic hydrogen cyanide gas. This step should be performed in a well-ventilated fume hood.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Suggested Starting Conditions for Optimization

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Readily available and effective with appropriate ligands.
Ligand XPhos (2-4 mol%)Bulky, electron-rich ligand that promotes high catalytic activity.[1]
Cyanide Source Zn(CN)₂ (0.6-0.8 equiv)Less toxic and helps to control the concentration of free cyanide.[5][8]
Solvent Anhydrous DMF or DMAcGood solubility for reactants and stable at high temperatures.
Temperature 100-120 °CBalances reaction rate and catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and hydrolysis of the product.
Issue 2: Formation of Significant Impurities

Question: My reaction produces the desired this compound, but I also observe significant impurities that are difficult to separate. What are these impurities likely to be and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

1. Hydrolysis of the Nitrile:

  • Cause: As mentioned previously, the presence of water can lead to the hydrolysis of the nitrile group to form the corresponding amide (2-(3-methoxypyridin-2-yl)acetamide) or carboxylic acid (3-methoxypyridine-2-carboxylic acid).[10][11][12][13][14] This is especially problematic if the reaction or work-up is performed under acidic or basic conditions at elevated temperatures.[10][11][12][13][14]

  • Solution:

    • Use anhydrous solvents and reagents.

    • Perform the reaction under a dry, inert atmosphere.

    • During the work-up, use mild conditions and avoid prolonged exposure to strong acids or bases. A neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) is recommended.

2. Homocoupling of the Starting Material:

  • Cause: The palladium catalyst can sometimes promote the homocoupling of the starting halide, leading to the formation of 2,2'-bis(3-methoxypyridine).

  • Solution:

    • Ensure that the cyanide source is sufficiently reactive to compete with the homocoupling pathway.

    • Optimizing the ligand-to-palladium ratio can sometimes suppress this side reaction.

3. Dimerization:

  • Cause: In some cases, dimerization of the starting material can occur, especially if there are reactive functional groups present.[9]

  • Solution:

    • Slow addition of the starting halide to the reaction mixture containing the cyanide source can help to maintain a low concentration of the halide and minimize dimerization.[9]

Workflow for Impurity Identification and Minimization:

Caption: Decision tree for identifying and minimizing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent method is the transition-metal-catalyzed cyanation of a 2-substituted-3-methoxypyridine. Palladium-catalyzed cross-coupling reactions are particularly well-developed for this transformation.[6] The starting material is typically 2-chloro- or 2-bromo-3-methoxypyridine. Nickel-catalyzed cyanations are also a viable and often more cost-effective alternative.[15][16]

Q2: Can I use potassium ferricyanide (K₃[Fe(CN)₆]) as a cyanide source?

Yes, potassium ferricyanide has been successfully used as a cyanide source in palladium-catalyzed cyanation reactions.[17] Like potassium hexacyanoferrate(II), it is considered a safer alternative to simple alkali metal cyanides.

Q3: My purification by column chromatography is not very effective. Are there any alternative purification methods?

If column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.[18]

  • Acid-Base Extraction: The pyridine nitrogen in your product is basic. You may be able to selectively extract your product into an acidic aqueous solution, wash away neutral organic impurities, and then re-extract the product into an organic solvent after basifying the aqueous layer.

Q4: What is the role of the base in some palladium-catalyzed cyanation reactions?

In some protocols, a base such as sodium carbonate or potassium carbonate is added. The base can play multiple roles, including neutralizing any acidic byproducts that may form and facilitating the regeneration of the active catalyst.[4]

General Reaction Scheme for Palladium-Catalyzed Cyanation:

Cyanation_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(CN)L_n OxAdd->Transmetal Transmetalation (M-CN) RedElim Ar-CN Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. Retrieved from [Link]

  • Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved from [Link]

  • Hydrolysing Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Wang, D., et al. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K₄[Fe(CN)₆] in t-BuOH/H₂O. RSC Advances, 3(40), 18551-18556. Retrieved from [Link]

  • So, C. M., et al. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 12(19), 4424-4427. Retrieved from [Link]

  • Sundermeier, M., et al. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Angewandte Chemie International Edition, 42(15), 1661-1664. Retrieved from [Link]

  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 18-21. Retrieved from [Link]

  • Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 133(45), 18277-18285. Retrieved from [Link]

  • Stambuli, J. P., et al. (2002). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(24), 4746-4748. Retrieved from [Link]

  • Li, J., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 134-138. Retrieved from [Link]

  • Matloubi Moghaddam, F., et al. (2021). Nano cobalt-copper ferrite catalyzed regioselective α-C(sp³)–H cyanation of amines: Secondary, tertiary, and drug molecules. Applied Organometallic Chemistry, 35(3), e6104. Retrieved from [Link]

  • Ma, Z., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3843. Retrieved from [Link]

  • KCN/NaCN versus other cyanides in the synthesis of nitriles. (2011). Sciencemadness Discussion Board. Retrieved from [Link]

  • Jia, X., et al. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. The Journal of Organic Chemistry, 74(24), 9470-9474. Retrieved from [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). RSC Advances, 12(2), 725-740. Retrieved from [Link]

  • Optimization of copper-mediated cyanation. (2020). ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(14), 5410. Retrieved from [Link]

  • Gong, T.-J., et al. (2012). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)₂. Angewandte Chemie International Edition, 51(20), 4939-4942. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Química Nova, 38(3), 415-418. Retrieved from [Link]

  • Weissman, S. A., & Zewge, D. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(40), 4981-4984. Retrieved from [Link]

  • Mills, L. R., et al. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(48), 19257-19262. Retrieved from [Link]

  • Substrate scope for the cyanation of aryl halides by CuI/Pd(ii)-AOFs. (2022). ResearchGate. Retrieved from [Link]

  • p-METHOXYPHENYLACETONITRILE. (1953). Organic Syntheses, 33, 58. Retrieved from [Link]

  • Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. (2019). Google Patents.
  • Al-Omran, F., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(10), 2518-2527. Retrieved from [Link]

  • Process for the purification and recovery of acetonitrile. (2003). Google Patents.
  • Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. (2004). Google Patents.
  • Preparation method of 2-(pyridine-4-yl) acetonitrile. (2014). Google Patents.
  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. (2025). ResearchGate. Retrieved from [Link]

  • 2-(4-methoxypyridin-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Purification of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methoxypyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, can be a significant bottleneck due to the potential for closely-related impurities, its polarity, and potential for degradation. This guide offers practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Persistent Impurities After Initial Work-up

Q: I've completed the synthesis and aqueous work-up, but my crude product shows multiple spots on TLC, some very close to the product spot. What are the likely impurities and how can I remove them?

A: This is a common challenge. The impurities likely stem from unreacted starting materials, side-reactions, or degradation.

dot

Crude_Product Crude Product (Multiple Spots on TLC) Identify_Impurities Identify Potential Impurities Crude_Product->Identify_Impurities Analysis Purification_Strategy Select Purification Strategy Identify_Impurities->Purification_Strategy Based on Polarity & Properties Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Polar Impurities Crystallization Crystallization Purification_Strategy->Crystallization Less Polar Impurities or Crystalline Product Pure_Product Pure Product Column_Chromatography->Pure_Product Crystallization->Pure_Product

Caption: Troubleshooting workflow for persistent impurities.

Plausible Impurities and Their Origins:

ImpurityLikely Origin
2-Chloro-3-methoxypyridineUnreacted starting material from a nucleophilic substitution reaction.
3-Methoxypyridine-2-carbaldehydeIncomplete conversion if the synthesis involves reduction of a nitrile or oxidation of an alcohol.
Isomeric AcetonitrilesSide reactions leading to substitution at different positions on the pyridine ring.
Dimerization ProductsThe amino group of one molecule reacting with another.[1]
Hydrolysis Products (Amide/Carboxylic Acid)Presence of water during reaction or work-up.[1]

Recommended Solutions:

  • Column Chromatography (Silica Gel): This is the most effective method for separating polar compounds.[2]

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. To mitigate this, add 0.5-1% triethylamine to the eluent system.[2] This will neutralize the acidic sites on the silica gel.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

      • Dry load onto a small amount of silica gel.

      • Prepare a silica gel column in your desired solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

      • Load the sample onto the column.

      • Run the column with a gradually increasing polarity gradient (e.g., from 10% to 50% Ethyl Acetate in Hexanes).

      • Collect fractions and monitor by TLC to isolate the pure product.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl) to protonate the basic pyridine nitrogen, moving your product and basic impurities into the aqueous layer.

    • Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your product back into an organic solvent. This can help remove non-basic impurities.

Problem 2: Product Oiling Out During Crystallization

Q: I'm trying to crystallize my product, but it keeps oiling out instead of forming crystals. What's causing this and how can I fix it?

A: Oiling out during crystallization is often due to the presence of impurities that depress the melting point or supersaturation being reached at a temperature above the melting point of your product-solvent mixture.

dot

Oiling_Out Product Oiling Out Troubleshoot_Solvent Troubleshoot Solvent System Oiling_Out->Troubleshoot_Solvent Troubleshoot_Purity Assess Purity Oiling_Out->Troubleshoot_Purity Solvent_Miscibility Use Miscible Solvent Pair (e.g., DCM/Hexane) Troubleshoot_Solvent->Solvent_Miscibility Slow_Cooling Slow Cooling/ Gradual Evaporation Troubleshoot_Solvent->Slow_Cooling Pre_Purification Pre-purify by Chromatography Troubleshoot_Purity->Pre_Purification Successful_Crystallization Successful Crystallization Solvent_Miscibility->Successful_Crystallization Slow_Cooling->Successful_Crystallization Pre_Purification->Successful_Crystallization

Caption: Decision tree for addressing crystallization issues.

Recommended Solutions:

  • Solvent System Modification:

    • Use a Solvent Mixture: Instead of a single solvent, try a binary solvent system. Dissolve your compound in a good solvent (e.g., DCM or Ethyl Acetate) and then slowly add a poor solvent (e.g., Hexanes or Heptane) until you see turbidity. Then, gently warm until the solution is clear and allow it to cool slowly.

    • Solvent Screening: Experiment with a range of solvents with varying polarities.

Solvent SystemRationale
Isopropanol/WaterGood for moderately polar compounds.
Toluene/HeptaneFor less polar compounds, allows for slow crystal growth.
AcetonitrileCan be a good choice, but ensure anhydrous conditions to prevent nitrile hydrolysis.[3]
  • Control the Rate of Supersaturation:

    • Slow Cooling: Instead of placing your flask in an ice bath, allow it to cool to room temperature slowly, and then transfer it to a refrigerator.

    • Vapor Diffusion: Place your dissolved product in a small vial, and place that vial inside a larger jar containing a poor solvent. The slow diffusion of the poor solvent vapor into your solution can promote crystal growth.

  • Improve Purity Before Crystallization: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Problem 3: Product Degradation During Purification

Q: I'm losing a significant amount of my product during purification, and I suspect it's degrading. What are the potential degradation pathways and how can I prevent them?

A: this compound can be susceptible to hydrolysis and potentially oxidation, especially under harsh conditions.

Potential Degradation Pathways:

  • Hydrolysis of the Nitrile: The nitrile group can hydrolyze to the corresponding amide and then to a carboxylic acid in the presence of acid or base and water.

  • Oxidation of the Pyridine Ring: Strong oxidizing agents can lead to the formation of N-oxides.

Recommended Solutions:

  • Maintain Anhydrous Conditions: Use anhydrous solvents and perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[1]

  • Control pH: During aqueous work-ups and extractions, use mild acids and bases (e.g., saturated sodium bicarbonate instead of strong NaOH) and avoid prolonged exposure.

  • Temperature Control: Perform purifications at or below room temperature whenever possible. Avoid excessive heating during solvent removal.

  • Degas Solvents: For sensitive compounds, degassing solvents by sparging with nitrogen can remove dissolved oxygen and reduce the risk of oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: To ensure long-term stability, store the compound in a tightly sealed container, under an inert atmosphere if possible, and in a refrigerator. Protect from light and moisture.

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., C18) can be an excellent alternative, especially for polar impurities. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

Q3: My purified product is a yellow oil, but the literature reports a solid. What should I do?

A3: The physical state can be highly dependent on residual solvent and purity.

  • Remove Residual Solvent: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Re-purify: The yellow color may indicate a persistent impurity. Consider re-purifying a small sample by column chromatography.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The most common method for assessing purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Elemental Analysis: Provides the elemental composition of the compound.

References

  • Vertex AI Search, based on a synthesis of information from various chemical and pharmaceutical research articles.
  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides Nucleotides Nucleic Acids, 23(5), 767-75. [Link][3]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link][4]

Sources

Technical Support Center: Identifying Byproducts in 2-(3-Methoxypyridin-2-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key heterocyclic building block. We will delve into the identification of common byproducts, explain their formation, and provide validated protocols for their detection and characterization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A: The most prevalent and industrially relevant method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves treating a 2-halo-3-methoxypyridine, most commonly 2-chloro-3-methoxypyridine, with an alkali metal cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2] The reaction is usually conducted in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), which effectively solvates the cation of the cyanide salt, enhancing the nucleophilicity of the cyanide anion.[3][4]

Q2: What are the most likely byproducts I will encounter in this synthesis?

A: While the SNAr reaction is generally efficient, several byproducts can arise depending on the reaction conditions, the purity of reagents, and the workup procedure. The most common impurities are:

  • Unreacted Starting Material: 2-Chloro-3-methoxypyridine.[5]

  • Hydrolysis Products:

    • 2-(3-Methoxypyridin-2-yl)acetamide (Nitrile hydrolysis to amide).[6]

    • 2-(3-Methoxypyridin-2-yl)acetic acid (Nitrile hydrolysis to carboxylic acid).[6][7]

  • Pyridine Ring Hydrolysis Product: 3-Methoxy-2(1H)-pyridinone (Hydrolysis of the starting 2-chloro-3-methoxypyridine).

Q3: What causes the formation of these specific byproducts?

A: Understanding the mechanism of byproduct formation is critical for troubleshooting and optimization.

  • Incomplete Conversion: The presence of unreacted 2-chloro-3-methoxypyridine is typically due to insufficient reaction time, temperatures that are too low, or deactivation of the cyanide nucleophile.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced by moisture in the reagents/solvents or during aqueous workup. The reaction proceeds in two stages: first to the primary amide, and then, under more forcing conditions, to the carboxylic acid.[6][7] Similarly, the starting 2-chloro-3-methoxypyridine can undergo hydrolysis to 3-methoxy-2(1H)-pyridinone, especially if the reaction is heated for extended periods in the presence of water.

Troubleshooting Guide: From Observation to Identification

This section provides a problem-oriented approach to identifying impurities based on common laboratory observations.

Problem: My post-reaction analysis shows multiple spots on TLC or extra peaks in the HPLC chromatogram.

Causality: This is the most direct indication of a complex product mixture containing the desired product and one or more byproducts. The polarity of these byproducts can help in their preliminary identification.

Troubleshooting Workflow:

  • Characterize Each Peak: Obtain a mass spectrum (MS) and, if possible, an NMR spectrum for each separated peak.

  • Analyze Molecular Weights: Use the molecular ion peak ([M+H]+ or [M-H]-) from the mass spectrum to deduce the molecular formula.

  • Structural Elucidation: Use spectroscopic data (NMR) to confirm the structure.

The following diagram illustrates a systematic workflow for byproduct identification.

Byproduct_Identification_Workflow cluster_0 Step 1: Separation cluster_1 Step 2: Analysis cluster_2 Step 3: Identification ReactionMixture Crude Reaction Mixture Separation Separation (HPLC / Column Chromatography) ReactionMixture->Separation LCMS LC-MS Analysis (Molecular Weight) Separation->LCMS NMR NMR Spectroscopy (¹H, ¹³C Structure) Separation->NMR Identify Structure Elucidation & Byproduct Identification LCMS->Identify NMR->Identify

Caption: Workflow for byproduct separation and identification.
Problem: My mass spectrum shows an ion peak corresponding to a mass of 143.57 (for Cl isotopes) or 165.17.

Identification:

  • m/z ~143.57 (C₆H₆ClNO): This mass corresponds to the unreacted starting material, 2-chloro-3-methoxypyridine .[5]

  • m/z 165.17 ([M+H]⁺ for C₈H₈N₂O₂): This mass corresponds to 2-(3-methoxypyridin-2-yl)acetamide , the primary hydrolysis product of your target molecule.[6]

Underlying Cause: The presence of the starting material indicates an incomplete reaction. The acetamide byproduct points to the presence of water in the reaction medium or hydrolysis during workup.

The diagram below illustrates the main synthetic pathway and the formation of these key byproducts.

Reaction_Pathways SM 2-Chloro-3-methoxypyridine (MW: 143.57) Product This compound (MW: 148.16) SM->Product + NaCN (Main Reaction) Amide 2-(3-Methoxypyridin-2-yl)acetamide (MW: 166.17) Product->Amide + H₂O (Partial Hydrolysis) Acid 2-(3-Methoxypyridin-2-yl)acetic acid (MW: 167.16) Amide->Acid + H₂O (Full Hydrolysis)

Caption: Main reaction and common hydrolysis side reactions.
Problem: My ¹H NMR spectrum is complex, with unexpected signals.

Identification: ¹H NMR is a powerful tool for identifying structurally similar compounds. The chemical shifts and coupling patterns are highly informative.

Troubleshooting with NMR Data: Compare your experimental spectrum to the expected chemical shifts for the product and potential byproducts.

Compound NameMethoxy (-OCH₃) Signal (ppm)Methylene (-CH₂-) Signal (ppm)Pyridine Ring Protons (ppm)Other Key Signals (ppm)
This compound (Product) ~3.9 (s, 3H)~3.8 (s, 2H)~8.2 (dd), ~7.5 (dd), ~7.2 (dd)-
2-Chloro-3-methoxypyridine (Starting Material) ~3.9 (s, 3H)-~8.0 (dd), ~7.3 (dd), ~6.9 (dd)No methylene signal
2-(3-Methoxypyridin-2-yl)acetamide (Amide Byproduct) ~3.8 (s, 3H)~3.7 (s, 2H)~8.1 (dd), ~7.4 (dd), ~7.1 (dd)Broad singlets for -NH₂ (~5.5-7.5)
2-(3-Methoxypyridin-2-yl)acetic acid (Acid Byproduct) ~3.8 (s, 3H)~3.7 (s, 2H)~8.1 (dd), ~7.4 (dd), ~7.1 (dd)Very broad singlet for -COOH (>10)

Note: Exact chemical shifts are solvent-dependent. The data presented are typical values.[8][9][10]

Protocols for Byproduct Analysis
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is ideal for separating the components of the crude reaction mixture and obtaining their molecular weights simultaneously.[11][12]

Methodology:

  • Sample Preparation: Dissolve a small aliquot (~1 mg) of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13][14]

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 270 nm.[15]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analysis: Correlate the retention time of each peak from the UV chromatogram with the mass spectrum to identify the molecular weight of each component.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structural confirmation of isolated byproducts.[16][17]

Methodology:

  • Purification: Isolate each byproduct from the crude mixture using column chromatography (Silica gel, using a gradient of ethyl acetate in hexanes).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton signals and their couplings.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Analysis: Interpret the spectra by assigning chemical shifts, integration values, and coupling constants to the molecular structure deduced from MS data.

References
  • BenchChem. (n.d.). Identification and minimization of byproducts in 4H-dioxino[4,5-b]pyridine reactions.
  • The Journal of Organic Chemistry. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2007). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • ResearchGate. (2022). H.NMR-Spectrum of Compound{2}.
  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[15][18]pyridine-1,3-diones.

  • Royal Society of Chemistry. (2020). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
  • Stoli Chem. (2020).
  • PrepChem.com. (n.d.). Synthesis of pyridine-3-acetonitrile. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ChemicalBook. (n.d.). Acetonitrile (75-05-8) 1H NMR spectrum.
  • BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • PubMed. (1975).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methoxypyridine. In PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2014). CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine.
  • ResearchGate. (2009). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Journal of the American Chemical Society. (1961). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.
  • NCBI Bookshelf. (2000). Pyridine. In Some Industrial Chemicals.
  • Quimica Nova. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile.
  • Google Patents. (2001).
  • Wiley. (2005). HPLC Methods for Recently Approved Pharmaceuticals.
  • ARKIVOC. (2013).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • University of Nebraska-Lincoln. (2008).
  • American Laboratory. (2010). Ensuring the Purity of Acetonitrile During Quality Control Testing.
  • ESA-IPB. (n.d.).
  • Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

  • Google Patents. (2002).
  • Google Patents. (2013). CN102993046A - Purification method of HPLC-grade acetonitrile for LC-MS.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles.

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stability of 2-(3-Methoxypyridin-2-yl)acetonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Technical Support Center: Stability of 2-(3-Methoxypyridin-2-yl)acetonitrile

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the chemical stability of this compound.

Q1: What is the general stability profile of this compound under acidic conditions?

A: this compound is expected to be labile under acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile group (-C≡N) to first an amide and subsequently to a carboxylic acid.[1][2] The reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Additionally, the pyridine ring itself can be influenced by acidic media. The lone pair of electrons on the pyridine nitrogen atom can be protonated, forming a pyridinium salt. This can alter the electron distribution within the ring system, though significant ring degradation typically requires harsh conditions.

Q2: How does the compound behave under basic (alkaline) conditions?

A: The compound is also susceptible to degradation under basic conditions. Similar to the acidic route, the primary reaction is the hydrolysis of the nitrile group.[3] Under basic conditions, the nitrile is attacked by a hydroxide ion (OH⁻) to form a carboxamide intermediate, which can be further hydrolyzed to the corresponding carboxylate salt.[3] This reaction is often faster than acid-catalyzed hydrolysis for many nitriles.

Q3: What are the primary degradation products I should expect to see?

A: The principal degradation products arise from the hydrolysis of the nitrile functional group.

  • Under Acidic Conditions: The final product is typically 2-(3-methoxypyridin-2-yl)acetic acid .

  • Under Basic Conditions: The initial product is 2-(3-methoxypyridin-2-yl)acetamide , which upon further hydrolysis yields the 2-(3-methoxypyridin-2-yl)acetate salt.

It is crucial to use appropriate analytical techniques, such as HPLC or LC-MS, to monitor the appearance of these new species during your experiments.[4][5]

Q4: Beyond pH, what other factors can influence the stability of this molecule?

A: In addition to hydrolytic degradation, you should consider other environmental factors that can impact stability, as outlined in standard forced degradation studies.[6] These include:

  • Oxidation: The pyridine ring and methoxy group may be susceptible to oxidative stress (e.g., exposure to hydrogen peroxide).

  • Photostability: Exposure to UV or visible light can induce photolytic degradation. Experiments should be conducted in light-protected vessels where necessary.

  • Thermal Stress: Elevated temperatures can accelerate hydrolysis and other degradation pathways.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: I am observing rapid degradation of my compound in an acidic mobile phase during HPLC analysis.
  • Causality: Your HPLC mobile phase may be too acidic, causing on-column degradation. The combination of an acidic environment and prolonged residence time on the stationary phase can facilitate hydrolysis.

  • Troubleshooting Steps:

    • Increase the pH: Adjust the mobile phase to a less acidic pH (e.g., pH 3-5) if your separation allows. A buffered mobile phase is highly recommended to maintain a consistent pH.

    • Reduce Analysis Time: Optimize your gradient and flow rate to shorten the run time, minimizing the compound's exposure to the acidic conditions.

    • Lower Temperature: Run the HPLC column at a lower temperature (e.g., room temperature or below) to slow the rate of hydrolysis.

Issue 2: My reaction work-up involves a basic wash, and I'm seeing significant loss of my product.
  • Causality: The nitrile group is likely undergoing rapid hydrolysis to the amide or carboxylate during the basic wash, especially if the contact time is long or the base concentration is high.[3] These more polar degradation products may then be lost to the aqueous phase.

  • Troubleshooting Steps:

    • Use a Milder Base: Switch from a strong base (e.g., NaOH, KOH) to a milder one (e.g., saturated sodium bicarbonate solution).

    • Minimize Contact Time: Perform the wash quickly and without vigorous, prolonged stirring.

    • Work at Low Temperature: Conduct the extraction and wash steps in an ice bath to decrease the hydrolysis rate.

    • Analyze the Aqueous Layer: If possible, analyze the aqueous layer by HPLC to confirm if your product has been converted to the more water-soluble carboxylate.

Issue 3: I see multiple unexpected peaks in my chromatogram after a forced degradation study.
  • Causality: Under harsh stress conditions (e.g., high heat, strong acid/base), secondary degradation can occur. This could include cleavage of the methoxy ether bond or more complex reactions involving the pyridine ring.[1]

  • Troubleshooting Steps:

    • Reduce Stress Severity: Re-run the experiment using milder conditions (e.g., lower acid/base concentration, lower temperature) to favor the formation of primary degradants. This helps in establishing the degradation pathway.[6]

    • Employ Mass Spectrometry (LC-MS): Use LC-MS to obtain mass information for the unknown peaks. This is the most effective way to identify the structures of the degradation products and build a comprehensive degradation map.[5]

Experimental Protocols & Methodologies

To ensure the scientific integrity of your stability assessment, we provide the following validated protocols.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, in line with ICH guidelines.[6]

Objective: To identify potential degradation products and determine the degradation pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • pH meter, heating block, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at 60°C for 8 hours.

    • At specified time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at specified time points.

  • Thermal Degradation:

    • Store the solid compound in a controlled oven at 80°C for 48 hours.

    • Dissolve a weighed amount in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (in quartz cuvettes) to a calibrated light source as per ICH Q1B guidelines.

    • Analyze the samples and compare them to a control sample stored in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage degradation and identify any major degradants.

Data Presentation: Expected Stability Summary
Stress ConditionReagent/ParameterExpected StabilityPrimary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°CLabile2-(3-methoxypyridin-2-yl)acetic acid
Base Hydrolysis 0.1 M NaOH, 60°CLabile2-(3-methoxypyridin-2-yl)acetamide, 2-(3-methoxypyridin-2-yl)acetate
Oxidation 3% H₂O₂, RTPotentially LabileN-oxides, other oxidative products
Thermal 80°C (Solid)Likely StableTo be determined
Photolytic ICH Q1BTo be determinedTo be determined

Visualizations: Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key structures, pathways, and processes.

cluster_molecule Key Functional Groups mol N_Pyridine Pyridine Nitrogen (Basic, site of protonation) O_Methoxy Methoxy Group (Potential site of ether cleavage) CN_Nitrile Nitrile Group (Susceptible to hydrolysis) p1 p1->N_Pyridine:c p2 p2->O_Methoxy:c p3 p3->CN_Nitrile:c

Caption: Key functional groups of this compound.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via Stability- Indicating HPLC Method sampling->analysis report Identify Degradants & Determine Pathways analysis->report

Caption: Workflow for a forced degradation study.

start This compound amide 2-(3-methoxypyridin-2-yl)acetamide (Intermediate) start->amide H₂O / H⁺ or H₂O / OH⁻ acid 2-(3-methoxypyridin-2-yl)acetic acid (Final Product - Acidic) amide->acid H₂O / H⁺ (Further Hydrolysis) carboxylate 2-(3-methoxypyridin-2-yl)acetate (Final Product - Basic) amide->carboxylate H₂O / OH⁻ (Further Hydrolysis)

Caption: Primary hydrolytic degradation pathways.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
  • Rhee, S. K., Lee, G. M., & Kim, J. J. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
  • Wang, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
  • Ashok, A. (2016).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
  • Chizhov, O. S., Kadentsev, V. I., & Kaimanakova, E. G. (1983). Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed.
  • ResearchGate. (n.d.). Proposed pathway for the degradation of phenylacetonitrile by E. oligosperma R1.
  • Darlot, M., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Taylor & Francis Online.
  • Trache, D., et al. (2019).
  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society.
  • Xiao, P., et al. (2022).
  • Ilie, M., et al. (2018).

Sources

preventing dimerization during 2-(3-Methoxypyridin-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthesis, particularly the prevalent issue of dimerization. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you optimize your reaction and maximize your yield of the desired product.

Understanding the Core Challenge: Dimerization

The primary obstacle in the synthesis of this compound and similar structures is the undesired self-condensation, or dimerization, of the starting material or product. This occurs because the methylene (-CH2-) group positioned between the electron-withdrawing pyridine ring and the nitrile group is highly acidic, making it an "active methylene compound".[1] In the presence of a base, this proton can be easily removed, forming a carbanion. This nucleophilic carbanion can then attack the electrophilic carbon of the nitrile group on another molecule, leading to the formation of a dimer. The structure of the dimer formed from the related 2-pyridylacetonitrile has been confirmed by X-ray crystallography to be (E)-3-amino-2,4-di(2-pyridyl)-2-butenenitrile.[2]

Below is a simplified representation of the dimerization mechanism:

Dimerization cluster_activation Step 1: Carbanion Formation cluster_attack Step 2: Nucleophilic Attack & Dimerization Start This compound Carbanion Nucleophilic Carbanion Start->Carbanion Deprotonation Base Base (e.g., NaH, NaOEt) Base->Start Electrophile Another Molecule of Starting Material Carbanion->Electrophile Attacks Nitrile Group Dimer Dimer Product Electrophile->Dimer

Caption: Dimerization mechanism of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the synthesis.

Q1: My reaction is yielding a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired product. Is this the dimer?

A1: It is highly likely that this byproduct is the dimer. The dimerization process results in a molecule with roughly double the molecular weight of your starting material. Standard purification techniques like column chromatography can be challenging due to similar polarities. To confirm, you can use techniques like Mass Spectrometry to check for a mass corresponding to the dimer, and NMR to identify the characteristic signals of the dimer structure.

Q2: What is the most critical factor influencing the rate of dimerization?

A2: The choice and amount of base, along with the reaction temperature, are the most critical factors. Strong bases, especially in stoichiometric or excess amounts, will rapidly generate the carbanion, significantly increasing the rate of self-condensation.[3] Similarly, higher temperatures provide the activation energy needed for this side reaction to occur.

Q3: I am attempting a substitution reaction on a precursor like 2-chloro-3-methoxypyridine with sodium cyanide. How can I prevent dimerization of my product?

A3: This is a common route to the target molecule. The cyanide ion (CN-) is a strong enough base to deprotonate the product as it is formed. To mitigate this:

  • Control Stoichiometry: Use a minimal excess of sodium cyanide.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0°C and slowly warm if necessary.

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF are often used to dissolve the cyanide salt, but they can also promote the dimerization. Consider using a less polar solvent if your starting materials are soluble, or a two-phase system with a phase-transfer catalyst.[4]

  • Quench Promptly: Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction by adding a weak acid (like acetic acid or a saturated ammonium chloride solution) to neutralize any remaining base and the carbanion.

Q4: I am performing an alkylation on the active methylene group. How can I favor the desired alkylation over dimerization?

A4: This is a classic challenge in the chemistry of active methylene compounds. The key is to generate the carbanion in the presence of the alkylating agent, so it reacts with the alkylating agent faster than it reacts with another molecule of the starting material.

  • Use a Strong, Hindered Base: A base like Lithium Diisopropylamide (LDA) is often a good choice. It is strong enough to quantitatively and rapidly deprotonate the active methylene group, but its steric bulk can disfavor its participation in other side reactions.[3]

  • Inverse Addition: Add the deprotonated starting material (the pre-formed enolate) to a solution of the alkylating agent. This ensures that the carbanion is always in the presence of an excess of the electrophile it is intended to react with.

  • Low Temperature: Perform the deprotonation and alkylation at low temperatures (e.g., -78°C) to control the reactivity and minimize side reactions.

Recommended Protocols & Methodologies

Below are two distinct approaches to the synthesis of this compound, with a focus on minimizing dimer formation.

Method 1: Nucleophilic Substitution of 2-Halo-3-methoxypyridine

This is a common and direct approach. The key is careful control of the reaction conditions.

ParameterRecommendationRationale
Starting Material 2-Chloro- or 2-Bromo-3-methoxypyridineThe chloro derivative is more common, but the bromo derivative can be more reactive.
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Ensure it is finely powdered and dry.
Solvent DMSO or DMFThese solvents aid in dissolving the cyanide salt.
Stoichiometry 1.05 - 1.1 equivalents of NaCNA slight excess is needed to drive the reaction, but a large excess will promote dimerization.
Temperature 25°C - 50°CStart at room temperature and gently warm if the reaction is slow. Monitor by TLC.
Work-up Pour into ice-water and extract with an organic solvent (e.g., Ethyl Acetate).This quenches the reaction and helps to remove the inorganic salts.

Step-by-Step Protocol:

  • To a solution of 2-chloro-3-methoxypyridine (1.0 eq) in DMSO, add finely powdered sodium cyanide (1.1 eq).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50°C.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into a beaker of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

workflow1 start Dissolve 2-Chloro-3-methoxypyridine in DMSO add_NaCN Add NaCN (1.1 eq) start->add_NaCN react Stir at 25-50°C (Monitor by TLC/LC-MS) add_NaCN->react quench Pour into Ice-Water react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for Nucleophilic Substitution.

Method 2: Dehydrative Cyanation of 3-Methoxypyridine-2-carboxamide

This alternative route avoids the generation of the product in the presence of a strong base like cyanide.

ParameterRecommendationRationale
Starting Material 3-Methoxypyridine-2-carboxamideCan be prepared by hydrolysis of the corresponding nitrile or from the carboxylic acid.[5]
Dehydrating Agent POCl₃, P₂O₅, or Trifluoroacetic AnhydrideThese are common reagents for converting amides to nitriles.
Solvent Dichloromethane (DCM) or AcetonitrileInert solvents that are easy to remove.
Temperature 0°C to refluxThe optimal temperature depends on the chosen dehydrating agent.
Work-up Quench with a basic solution (e.g., sat. NaHCO₃) and extract.This neutralizes the acidic byproducts of the dehydration reaction.

Step-by-Step Protocol:

  • Suspend 3-methoxypyridine-2-carboxamide (1.0 eq) in DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0°C and carefully quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

workflow2 start Suspend 3-Methoxypyridine-2-carboxamide in DCM cool Cool to 0°C start->cool add_POCl3 Add POCl₃ (1.5 eq) cool->add_POCl3 reflux Warm to RT, then Reflux (Monitor by TLC) add_POCl3->reflux quench Cool to 0°C and Quench with sat. NaHCO₃ reflux->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for Dehydrative Cyanation.

References

  • Steel, P. J. (1987). Heterocyclic tautomerism. III. The structure of the product of dimerization of 2-pyridylacetonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 43(9), 1728-1731. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Wikipedia. (n.d.). Self-condensation. [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • Organic Syntheses. (1956). p-METHOXYPHENYLACETONITRILE. 36, 50. [Link]

  • ACS Publications. (2024). C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands. Inorganic Chemistry. [Link]

  • NIH. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

  • Scielo. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted active methylenes. [Link]

  • eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. [Link]

  • NIH. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]

  • Google Patents. (n.d.). SU1745121A3 - Method of 3,5-dimethyl-4-methoxypyridine -2-methanol synthesis.
  • ResearchGate. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. [Link]

  • ResearchGate. (n.d.). Dimerization in Acetonitrile of [H6PMo9O34]3− into [P2Mo18O62]6−: Structural Characterization of the Tetrabutyl Ammonium Salt. [Link]

  • PubChem. (n.d.). 3-Methoxypyridine-2-carbonitrile. [Link]

  • ResearchGate. (n.d.). The Aldol Reactions of Active Methylene Compounds. [Link]

  • NIH. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. [Link]

  • ResearchGate. (n.d.). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. [Link]

  • NIH. (2024). C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands. [Link]

Sources

troubleshooting low yield in 2-(3-Methoxypyridin-2-yl)acetonitrile preparation

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Technical Support Center: 2-(3-Methoxypyridin-2-yl)acetonitrile Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and answers to frequently asked questions.

The primary route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. Typically, this involves reacting a 2-halo-3-methoxypyridine (e.g., 2-chloro- or 2-bromo-3-methoxypyridine) with a cyanide salt. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, facilitates this reaction, particularly at the 2- and 4-positions.[1][2][3][4] The negative charge of the reaction intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the ring nitrogen, stabilizing the transition state and favoring the substitution.[3][4]

However, various factors can impede the reaction's success, leading to the low yields frequently reported by researchers. This guide will systematically address these issues.

Troubleshooting Guide: Low Product Yield

Low or inconsistent yield is the most common issue in this synthesis. The following sections are organized by observable symptoms to help you diagnose and resolve the problem.

Symptom 1: Low to No Product Formation (Based on TLC/LC-MS Analysis)

If your reaction monitoring shows little to no formation of the desired product, several key areas should be investigated.

Question: I've set up my reaction, but after several hours, I see only starting material. What's going wrong?

Answer: This issue typically points to problems with reagents, reaction conditions, or insufficient activation of the pyridine ring. Let's break down the potential causes and solutions.

Potential Cause 1: Poor Reagent Quality or Handling

  • Scientific Rationale: Nucleophilic substitution reactions are highly sensitive to moisture and impurities. Water can hydrolyze the cyanide salt, reducing the concentration of the active nucleophile (CN⁻) and potentially leading to the formation of 2-hydroxy-3-methoxypyridine as a byproduct.[2] The cyanide source itself must be of high purity and anhydrous.

  • Troubleshooting Steps:

    • Cyanide Source: Use freshly opened, finely powdered, and anhydrous sodium cyanide (NaCN) or potassium cyanide (KCN). If the reagent is old, consider purchasing a new bottle.

    • Solvent: Employ a suitable polar aprotic solvent like DMSO or DMF that has been dried over molecular sieves. Protic solvents can solvate the cyanide nucleophile, reducing its reactivity.[2]

    • Starting Material: Verify the purity of your 2-halo-3-methoxypyridine starting material by NMR or GC-MS. Impurities can interfere with the reaction.

    • Inert Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction flask. All glassware should be flame- or oven-dried immediately before use.

Potential Cause 2: Sub-Optimal Reaction Conditions

  • Scientific Rationale: SNAr reactions on pyridine rings, especially those without strong electron-withdrawing groups, often require elevated temperatures to overcome the activation energy barrier.[1][2] The methoxy group at the 3-position is slightly electron-donating, which can slightly deactivate the ring compared to an unsubstituted pyridine, making sufficient heating crucial.

  • Troubleshooting Steps:

    • Temperature: Gradually increase the reaction temperature. Many SNAr reactions on halopyridines require temperatures in the range of 80-150 °C.[2] If using a lower-boiling solvent like acetonitrile, consider switching to a higher-boiling one like DMF or DMSO.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor progress using TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

    • Stirring: Vigorous stirring is essential, especially in heterogeneous mixtures (e.g., solid KCN in a solvent), to ensure adequate mixing and mass transfer between phases.

Potential Cause 3: Use of a Phase-Transfer Catalyst (PTC)

  • Scientific Rationale: When using an inorganic salt like KCN with an organic solvent, the solubility of the cyanide salt can be very low. A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the cyanide anion from the solid or aqueous phase into the organic phase where the substrate is dissolved.[5][6]

  • Troubleshooting Steps:

    • Add a PTC: Introduce a catalytic amount (5-10 mol%) of a suitable PTC like TBAB or 18-crown-6 to the reaction mixture.

    • Optimize PTC Loading: While catalytic amounts are standard, some difficult reactions may benefit from higher loadings, though excessive amounts can sometimes complicate purification.[5]

Symptom 2: Multiple Spots on TLC, Indicating Side Products

The presence of significant impurities alongside your product spot suggests that side reactions are competing with your main desired transformation.

Question: My reaction seems to work, but I get a messy TLC plate with several side products, making purification difficult and lowering my isolated yield. What are these impurities?

Answer: Competing side reactions are a common challenge. Identifying the likely culprits is the first step toward suppressing them.

Potential Cause 1: Hydrolysis

  • Scientific Rationale: As mentioned, trace amounts of water can react with the starting material to form 3-methoxy-pyridin-2-ol or with the product nitrile to form the corresponding carboxylic acid or amide. This is exacerbated at high temperatures.

  • Mitigation Strategy:

    • Rigorously dry all reagents, solvents, and glassware as described in the previous section.[2]

    • Maintain a strict inert atmosphere throughout the reaction.

Potential Cause 2: Competing Reaction with Solvent

  • Scientific Rationale: Some polar aprotic solvents can decompose at high temperatures. For example, DMF can break down to generate dimethylamine, which is a nucleophile and can react with your starting material to form 2-(dimethylamino)-3-methoxypyridine.[2]

  • Mitigation Strategy:

    • If you suspect solvent decomposition, switch to a more thermally stable solvent like DMSO or sulfolane.

    • Avoid excessively high reaction temperatures if possible. Conduct a temperature optimization study to find the lowest temperature that provides a reasonable reaction rate.

Potential Cause 3: Dimerization or Polymerization

  • Scientific Rationale: The product, this compound, has an acidic methylene group (the CH₂ between the ring and the nitrile). Under strongly basic conditions or at high temperatures, this proton can be removed, and the resulting anion can potentially react with another molecule of starting material or product, leading to oligomers.

  • Mitigation Strategy:

    • Avoid using an excessively strong base if one is used as an additive.

    • Keep the reaction temperature as low as is practical for the reaction to proceed.

    • Ensure a slight excess of the cyanide source is used to quickly consume the starting material.

Symptom 3: Product Loss During Work-up and Purification

Sometimes a reaction proceeds well in solution, but the final isolated yield is poor. This points to issues with the post-reaction handling.

Question: My crude NMR/LC-MS looks promising, but I lose most of my product during extraction and column chromatography. Why is this happening?

Answer: Product loss during purification is often due to the compound's physical properties, such as its polarity and stability.

Potential Cause 1: Emulsion during Aqueous Work-up

  • Scientific Rationale: Pyridine-containing compounds can act as surfactants, leading to the formation of stable emulsions during aqueous extraction, which traps the product between the layers.

  • Mitigation Strategy:

    • Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.

    • Filter the entire mixture through a pad of Celite to break up the emulsion.

    • Use a larger volume of both organic and aqueous phases.

Potential Cause 2: Product Adsorption on Silica Gel

  • Scientific Rationale: The basic nitrogen atom on the pyridine ring can strongly and sometimes irreversibly bind to the acidic silanol groups (Si-OH) on the surface of silica gel during column chromatography. This leads to significant streaking on the column and poor recovery.

  • Mitigation Strategy:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~1% v/v). This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.

    • Alternative Purification: If possible, purify the product by distillation (if it's a liquid and thermally stable) or recrystallization to avoid chromatography altogether.

Experimental Workflow & Data

Visualizing the Troubleshooting Process

The following flowchart provides a logical path for diagnosing low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction no_product No Product Formation check_reaction->no_product Mainly Starting Material side_products Significant Side Products check_reaction->side_products Multiple New Spots good_crude_yield Good Crude Yield, Poor Isolated Yield check_reaction->good_crude_yield Clean Conversion in Crude check_reagents Verify Reagent Quality (Dryness, Purity) no_product->check_reagents check_water Suspect Hydrolysis? side_products->check_water check_workup Issues During Work-up? good_crude_yield->check_workup reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temp, Time) reagents_ok->check_conditions fix_reagents Use Fresh/Dry Reagents & Solvents reagents_bad->fix_reagents conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Too Mild check_conditions->conditions_bad No fix_conditions Increase Temp, Add PTC, Extend Time conditions_bad->fix_conditions water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No use_anhydrous Enforce Anhydrous Conditions water_yes->use_anhydrous check_solvent Suspect Solvent Decomposition? water_no->check_solvent solvent_yes Yes (e.g., DMF at >150°C) check_solvent->solvent_yes Yes change_solvent Switch to More Stable Solvent (DMSO) solvent_yes->change_solvent solvent_no No workup_emulsion Emulsion Formation check_workup->workup_emulsion Yes workup_ok Work-up OK check_workup->workup_ok No fix_emulsion Add Brine / Use Celite workup_emulsion->fix_emulsion check_purification Issues During Chromatography? workup_ok->check_purification purification_streaking Product Streaking / Sticking to Column check_purification->purification_streaking Yes fix_purification Deactivate Silica (Et3N) / Use Alumina purification_streaking->fix_purification

Caption: Troubleshooting workflow for low yield diagnosis.

Reference Experimental Protocol

This protocol is a generalized procedure based on common literature methods for SNAr cyanation.[7] Researchers should optimize conditions for their specific setup.

Reaction Scheme:

reaction_scheme sub 2-Chloro-3-methoxypyridine product This compound sub->product DMSO, 120 °C reagent + NaCN

Sources

removal of impurities from crude 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 2-(3-Methoxypyridin-2-yl)acetonitrile

Welcome to the dedicated technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key chemical intermediate in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate common purification hurdles. The basic nature of the pyridine ring introduces specific challenges that require tailored solutions for optimal results.

Section 1: Understanding Potential Impurities

A thorough understanding of the synthetic route is critical for identifying potential impurities.[1] The purification strategy must be designed to remove unreacted starting materials, by-products, and residual reagents. Below is a table of likely impurities based on common synthetic pathways for this compound.

Impurity Name Potential Origin Anticipated Physicochemical Properties Removal Strategy
2-Chloro-3-methoxypyridineUnreacted starting material from a nucleophilic substitution reaction.Less polar than the product; basic.Flash chromatography.
Sodium/Potassium CyanideExcess reagent from the cyanation step.Highly polar, water-soluble salt.Aqueous work-up.
2-(3-Methoxypyridin-2-yl)acetamideHydrolysis of the nitrile group during work-up or purification.More polar than the product; can form hydrogen bonds.Flash chromatography; careful pH control during work-up.
3-Methoxypyridine-2-carbaldehydeIncomplete conversion of an aldehyde precursor or side reaction.Moderately polar.Flash chromatography.
Residual Solvents (e.g., Acetonitrile, Toluene)Solvents used in the reaction or work-up.[2]Volatile.High-vacuum evaporation, co-evaporation with a lower-boiling solvent.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Chromatography Issues

Q: Why am I seeing significant peak tailing for my compound on a silica gel column?

A: Peak tailing is a very common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[4] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction slows the elution of a portion of the analyte, causing the characteristic tail.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Before loading your sample, flush the column with your chosen eluent system containing a small amount of a volatile base. Triethylamine (Et₃N) at 0.5-1% (v/v) is most common. This base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated (end-capped) silica gel.

  • Adjust Mobile Phase Polarity: Sometimes, a more polar solvent system can help to more effectively displace the basic compound from the active sites on the silica.

Q: My product seems to be degrading on the silica column, leading to low recovery. Why is this happening and how can I prevent it?

A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. For this compound, the nitrile group could be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if there is residual water in the solvents.

Troubleshooting Steps:

  • Neutralize Silica Gel: As with peak tailing, pre-treating the silica gel with a base like triethylamine can significantly reduce degradation by neutralizing acidic sites.[4]

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and eluent in advance to ensure the chromatography can be completed efficiently.

  • Use Anhydrous Solvents: Ensure your elution solvents are dry to minimize the risk of on-column hydrolysis.

  • Consider an Alternative Purification Method: If degradation is severe, recrystallization or a preparative reverse-phase HPLC may be better options.

Recrystallization Issues

Q: My purified this compound fails to crystallize and remains an oil. What are the next steps?

A: The failure to crystallize, often called "oiling out," is typically caused by one of two factors: the presence of impurities inhibiting the formation of a crystal lattice, or the intrinsic properties of the compound in the chosen solvent system.[5]

Troubleshooting Steps:

  • Ensure High Purity: Oiling out is often a sign that the material is not pure enough. Re-purify a small sample by chromatography to obtain the highest possible purity before attempting crystallization again.[5]

  • Systematic Solvent Screening: The choice of solvent is critical.[6] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Systematically test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane) and solvent mixtures.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a few crystals of the pure compound, add a single, tiny crystal to the cooled, supersaturated solution.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Avoid rapid cooling, which can promote oiling out.

Work-up & Extraction Issues

Q: During an aqueous work-up, my product is partitioning into the aqueous layer. How can I improve extraction efficiency?

A: The pyridine nitrogen in your compound has a pKa (typically around 5-6 for pyridine derivatives) that can lead to protonation in acidic or even neutral aqueous solutions, forming a water-soluble pyridinium salt.[4]

Troubleshooting Steps:

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to be basic (pH 8-9) before extraction. Use a base like sodium bicarbonate or a dilute sodium hydroxide solution. This will ensure the pyridine nitrogen is in its neutral, free-base form, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Increase Ionic Strength: Saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

  • Choose the Right Solvent: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate, for the extraction. Perform multiple extractions (e.g., 3x with smaller volumes) as this is more efficient than a single extraction with a large volume.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the recommended general purification strategy for crude this compound?

A: A multi-step approach is often best. Start with an acidic wash to remove any non-basic impurities, followed by basification of the aqueous layer and extraction of the product. The crude extract can then be purified by flash chromatography on neutralized silica gel. For achieving the highest purity, a final recrystallization from a suitable solvent system is recommended. The workflow below outlines this general strategy.

G cluster_0 Purification Workflow Crude Crude Product in Organic Solvent Workup Aqueous Wash (e.g., dilute HCl) [Removes non-basic impurities] Crude->Workup Basify Basify Aqueous Layer (pH 8-9) & Extract with Ethyl Acetate Workup->Basify Dry Dry Organic Layer & Evaporate Basify->Dry TLC TLC/LCMS Analysis Dry->TLC Chrom Flash Chromatography (Silica Gel + 0.5% Et3N) Recryst Recrystallization Chrom->Recryst Final Pure Product (Purity >99%) Recryst->Final TLC->Chrom Impurities Present TLC->Final Sufficiently Pure

A general workflow for purifying this compound.

Q: Which analytical techniques are best for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point.[][8] UV detection is suitable as the pyridine ring is a chromophore.

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can reveal the presence of impurities with distinct proton signals. It is excellent for identifying and quantifying residual solvents.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique confirms the molecular weight of the product and helps identify unknown impurities.[]

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative assessment during the purification process (e.g., monitoring column fractions).

Q: How should I store purified this compound?

A: Like many pyridine derivatives, this compound can be sensitive to light, air, and moisture.[9] For long-term storage, it should be kept in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark, and dry place.

Section 4: Experimental Protocols

Protocol 1: Neutralized Silica Gel Flash Chromatography

This protocol is designed to mitigate peak tailing and on-column degradation.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Add triethylamine (Et₃N) to make up 0.5% of the total solvent volume.

  • Column Packing: Pour the slurry into the chromatography column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent (containing 0.5% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes). Ensure that 0.5% Et₃N is present in all eluent mixtures.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of triethylamine, co-evaporation with a solvent like toluene may be necessary.[3]

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of the final product.[8]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm (or wavelength of maximum absorbance)
Injection Volume 5 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 acetonitrile/water.

Data Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

G cluster_1 Chromatography Troubleshooting Logic start Run TLC tailing Peak Tailing? start->tailing add_base Add 0.5% Et3N to Eluent tailing->add_base Yes poor_res Poor Separation? tailing->poor_res No add_base->poor_res change_solvent Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) poor_res->change_solvent Yes degradation Degradation? poor_res->degradation No change_solvent->degradation neutral_silica Use Neutralized Silica or Alumina degradation->neutral_silica Yes good_sep Good Separation Proceed with Column degradation->good_sep No neutral_silica->good_sep

A decision tree for troubleshooting common flash chromatography issues.

References

  • Benchchem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(3), 175-181.
  • Dhamole, P. B., Mahajan, P., & Feng, H. (2010). Sugaring out: A new method for removal of acetonitrile from preparative RP-HPLC eluent for protein purification. Process Biochemistry, 45(10), 1672-1676.
  • Benchchem. (2025). Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide.
  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(10), 5515-5518.
  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile. This key intermediate is frequently utilized in the development of novel pharmaceutical agents. The successful synthesis of this molecule is highly dependent on precise control of reaction parameters, with solvent selection being one of the most critical factors influencing yield, purity, and scalability.

This guide is structured to provide direct, actionable advice for researchers encountering common issues during this synthesis. We will delve into the underlying chemical principles to explain why certain problems occur and how strategic solvent choice can resolve them. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of a 2-halo-3-methoxypyridine with a cyanide salt, a robust and widely used method.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth analysis of probable causes and recommended solutions, with a focus on the role of the solvent.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What is the likely cause?

Answer: Low conversion is one of the most common challenges and is almost always linked to suboptimal reaction conditions, primarily solvent choice and its interaction with your reagents. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. For this to be efficient, the cyanide anion (e.g., from NaCN or KCN) must be a potent nucleophile.

  • Causality—The Problem with Protic Solvents: If you are using a protic solvent such as ethanol, methanol, or water, the solvent molecules can form a "solvation shell" around the cyanide anion via hydrogen bonding. This shell stabilizes the anion, blunting its nucleophilicity and dramatically slowing down the rate of reaction.

  • Solution—Employ Polar Aprotic Solvents: The industry standard for this type of transformation is to use a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. Here’s why:

    • Solubility: They effectively dissolve the inorganic cyanide salt, ensuring it is available for reaction.

    • Enhanced Nucleophilicity: They solvate the cation (Na⁺ or K⁺) well but leave the cyanide anion relatively "naked" and highly reactive. This significantly accelerates the rate-determining step of the reaction—the nucleophilic attack on the pyridine ring.[1][2]

A switch from a protic or non-polar solvent to DMSO or DMF at an appropriate temperature (e.g., 80-120 °C) will almost certainly lead to a significant improvement in conversion.

Question 2: I'm observing significant byproduct formation, particularly a compound that appears to be 3-methoxypyridine-2-carboxamide. Why is this happening?

Answer: The formation of the corresponding carboxamide is a clear indication of nitrile hydrolysis. The cyano group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid, especially in the presence of water at elevated temperatures and under either acidic or basic conditions.

  • Causality—The Role of Water and Base:

    • Wet Solvent: If your reaction solvent is not anhydrous, the water can act as a nucleophile to hydrolyze the nitrile product.

    • Reaction Conditions: Many SNAr reactions use a base to scavenge any generated acid, or the cyanide salt itself can create a basic environment. This basicity, combined with high temperatures and residual water, creates perfect conditions for nitrile hydrolysis.

  • Solutions:

    • Use Anhydrous Solvents: Ensure your DMF, DMSO, or other solvent is rated as anhydrous or is freshly dried over molecular sieves.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) helps prevent atmospheric moisture from entering the reaction vessel.

    • Controlled Workup: During the aqueous workup, keep the temperature low and avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully and proceed with extraction promptly.

Question 3: The reaction works, but it is extremely slow, requiring more than 24 hours. How can I increase the reaction rate?

Answer: A slow reaction rate points to an activation energy barrier that is not being sufficiently overcome. Assuming the temperature is appropriate, the solvent is again the key parameter to adjust.

  • Causality—Insufficient Polarity or Poor Solubility: If you are using a solvent with lower polarity, such as Tetrahydrofuran (THF) or Toluene, you may face two issues:

    • The inorganic cyanide salt may have very poor solubility, leading to a low concentration of the active nucleophile in the solution phase.

    • The SNAr mechanism proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1] Polar solvents are crucial for stabilizing this charged intermediate, thereby lowering the activation energy of the transition state and speeding up the reaction.

  • Solutions:

    • Solvent Selection: As detailed in Question 1, switching to a high-polarity aprotic solvent like DMSO is the most effective solution. DMSO's high dielectric constant is exceptionally effective at stabilizing the charged intermediate.

    • Phase-Transfer Catalysis: If you must use a less polar solvent system (e.g., for downstream processing reasons), consider adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC helps shuttle the cyanide anion from the solid phase into the organic phase, dramatically increasing the reaction rate.

Frequently Asked Questions (FAQs)

Q: Which solvent is definitively the best for the synthesis of this compound?

A: While "best" can be application-dependent, DMSO is generally considered the gold standard for this specific SNAr cyanation. Its high polarity provides excellent reaction rates, and it readily dissolves the necessary reagents. DMF is a very close second and is sometimes preferred due to its lower boiling point, which can simplify post-reaction removal. Acetonitrile is another good option, though it may require higher temperatures or longer reaction times compared to DMSO or DMF.

Q: How does the choice of a protic versus an aprotic solvent mechanistically impact the cyanation of a halopyridine?

A: The impact is significant and centers on the solvation of the nucleophile.

  • Aprotic Solvents (e.g., DMSO, DMF): They lack acidic protons. They solvate the metal cation of the cyanide salt effectively but interact only weakly with the cyanide anion. This leaves the CN⁻ anion highly reactive and available to attack the electron-deficient carbon at the 2-position of the pyridine ring.

  • Protic Solvents (e.g., Ethanol, Water): They possess acidic protons (O-H bonds). These protons form strong hydrogen bonds with the lone pair on the nitrogen and the negative charge of the cyanide anion. This "cage" of solvent molecules stabilizes the anion, making it less nucleophilic and thus less likely to react.

The diagram below illustrates the SNAr mechanism, where a polar aprotic solvent is critical for stabilizing the negatively charged Meisenheimer intermediate without deactivating the nucleophile.

SNAr_Mechanism Fig 1. S(N)Ar Mechanism & Solvent Role cluster_reactants Reactants cluster_intermediate Intermediate Stabilization cluster_product Product Formation Py_Cl 2-Chloro-3-methoxypyridine Meisenheimer Meisenheimer-like Complex (Negative charge delocalized) Py_Cl->Meisenheimer + CN⁻ CN CN⁻ (from NaCN) Product This compound Meisenheimer->Product - Cl⁻ Solvent Polar Aprotic Solvent (e.g., DMSO) Stabilizes charge Solvent->Meisenheimer Solvation Cl_minus Cl⁻

Caption: Fig 1. S(N)Ar Mechanism & Solvent Role

Q: Are there any "green" or more environmentally friendly solvent alternatives for this reaction?

A: Yes, this is an area of active development in the pharmaceutical industry. While classic polar aprotic solvents like DMF and DMSO are highly effective, they are under scrutiny for their environmental and health profiles. Some greener alternatives that could be explored include:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can often replace DMF and NMP.

  • Propylene Carbonate: A low-toxicity solvent with a high boiling point and good polarity.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether solvent, though its lower polarity might necessitate the use of a phase-transfer catalyst.[3]

Screening these alternatives is recommended for processes intended for large-scale manufacturing where environmental impact is a major consideration.

Data Summary & Solvent Selection

The following table provides a comparative overview of common solvents for the SNAr cyanation of 2-chloro-3-methoxypyridine. The values are representative and intended to guide initial solvent screening.

SolventTypeTypical Temp. (°C)Relative RateExpected YieldKey Considerations
DMSO Polar Aprotic100 - 140+++++ExcellentGold standard; can be difficult to remove.
DMF Polar Aprotic100 - 140++++Very GoodEasier to remove than DMSO; potential toxicity.
Acetonitrile Polar Aprotic80 (Reflux)+++GoodLower boiling point; may require longer times.
Ethanol Polar Protic78 (Reflux)+Poor-FairStrong H-bonding deactivates nucleophile.
Toluene Non-Polar110 (Reflux)+PoorVery low solubility of cyanide salt.
THF Polar Aprotic66 (Reflux)++FairLower polarity; often requires a PTC.

Recommended Experimental Protocol

This protocol is a starting point and should be optimized for your specific setup.

Materials:

  • 2-chloro-3-methoxypyridine (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-3-methoxypyridine (1.0 equiv) and sodium cyanide (1.2 equiv).

  • Solvent Addition: Add anhydrous DMSO to create a 0.5 M solution with respect to the starting halide.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water (10x the volume of DMSO).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 5 volumes) to remove residual DMSO, followed by a wash with brine (1 x 5 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Solvent Selection Workflow

Use the following decision tree to guide your solvent selection process for optimizing the synthesis of this compound.

Solvent_Selection_Workflow Fig 2. Solvent Selection Workflow start Start: Need to run S(N)Ar cyanation q1 Are reagents (halopyridine, NaCN) soluble in the solvent? start->q1 a1_yes Is the solvent polar aprotic? q1->a1_yes Yes a1_no Insoluble. Reaction will be extremely slow. Select a more polar solvent. q1->a1_no No q2_yes_high High Polarity? (e.g., DMSO, DMF) a1_yes->q2_yes_high Yes q2_no_protic Solvent is Protic (e.g., EtOH, MeOH) Leads to poor yield. a1_yes->q2_no_protic No rec_dmso Recommended: Use DMSO or DMF. Expect high rate and yield. q2_yes_high->rec_dmso Yes q2_yes_low Lower Polarity (e.g., MeCN, THF) q2_yes_high->q2_yes_low No rec_meoh_warn Not Recommended: Strong H-bonding will inhibit the reaction. q2_no_protic->rec_meoh_warn add_ptc Consider adding a Phase Transfer Catalyst (PTC) to improve rate. q2_yes_low->add_ptc

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-Methoxypyridin-2-yl)acetonitrile. This versatile building block is a valuable precursor in the synthesis of a wide range of biologically active molecules. However, the presence of multiple reactive sites—the nitrile, the active methylene group, and the pyridine ring—can present unique challenges in catalyst selection and reaction optimization.

This guide provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, ensuring you can design robust, self-validating protocols for your specific synthetic goals.

Section 1: Hydrolysis of the Nitrile Group

The conversion of the nitrile in this compound to a carboxylic acid or an amide is a common and crucial transformation. The choice between acidic and basic catalysis is paramount and depends on the desired final product and the stability of the substrate.

Frequently Asked Questions (FAQs)

Q1: I want to synthesize 2-(3-methoxypyridin-2-yl)acetic acid. Should I use acidic or basic hydrolysis?

A1: Both acidic and basic conditions can yield the desired carboxylic acid; however, basic hydrolysis is often preferred for this substrate. Strong acidic conditions at high temperatures can sometimes lead to decomposition or side reactions involving the pyridine ring. Alkaline hydrolysis, typically using aqueous sodium hydroxide or potassium hydroxide in a co-solvent like ethanol, effectively converts the nitrile to the carboxylate salt, which is then neutralized in a separate acidification step.[1]

Q2: My basic hydrolysis reaction has stalled at the amide intermediate. How can I drive the reaction to the carboxylic acid?

A2: This is a common issue, as the hydrolysis of the intermediate amide is often slower than the initial hydrolysis of the nitrile. To push the reaction to completion, consider the following:

  • Increase Reaction Temperature: Carefully increasing the reflux temperature can provide the necessary activation energy for the second hydrolysis step.

  • Increase Base Concentration: Using a higher concentration of NaOH or KOH (e.g., 6-12 M) can accelerate the rate of amide hydrolysis.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the amide intermediate is fully consumed. These reactions can sometimes require 12-24 hours.

Q3: I am attempting an acidic hydrolysis with concentrated HCl, but I'm getting a low yield and a complex mixture of byproducts. What is happening?

A3: High concentrations of strong acids can protonate the pyridine nitrogen, altering the electronic properties of the ring and potentially making it susceptible to undesired side reactions. Furthermore, the methoxy group could be susceptible to cleavage under harsh acidic conditions.

Troubleshooting Guide: Low Yield in Nitrile Hydrolysis

Problem Potential Cause Recommended Solution
Low Conversion Insufficient temperature or reaction time.Increase reflux temperature and monitor the reaction for a longer duration (up to 24h).
Incomplete dissolution of starting material.Use a co-solvent like ethanol or dioxane to ensure the substrate is fully dissolved in the aqueous base.
Formation of Amide Only Reaction conditions are too mild for the second hydrolysis step.Increase the concentration of the base (e.g., from 2M to 8M NaOH) and/or increase the reaction temperature.
Product Degradation Reaction temperature is too high or harsh acidic conditions are used.For basic hydrolysis, avoid excessive temperatures (>120°C). For acidic hydrolysis, switch to milder conditions or opt for basic hydrolysis followed by acidification.
Difficult Product Isolation The product is amphoteric and may be soluble in both acidic and aqueous layers.Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid product during workup to precipitate the product. Wash the precipitate thoroughly.
Section 2: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group to form 2-(3-methoxypyridin-2-yl)ethan-1-amine is a key step for introducing a flexible ethylamine side chain, often used in pharmacophore modeling. The primary choice is between catalytic hydrogenation and chemical hydrides.

Frequently Asked Questions (FAQs)

Q1: What are the best catalytic systems for the hydrogenation of this compound?

A1: Catalytic hydrogenation is a clean and efficient method. The most common and effective catalysts are Raney Nickel and Palladium on Carbon (Pd/C).[2]

  • Raney Nickel: Highly active and cost-effective, often used with hydrogen gas in an alcoholic solvent like ethanol or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts.[2]

  • Palladium on Carbon (Pd/C): Offers high selectivity and is generally tolerant of other functional groups. It can be used under a range of hydrogen pressures.[2][3]

Q2: I am observing the formation of significant secondary and tertiary amine byproducts during my catalytic hydrogenation. How can I prevent this?

A2: The formation of secondary amines occurs when the initially formed primary amine reacts with an intermediate imine. This can be suppressed by:

  • Adding Ammonia: Conducting the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) shifts the equilibrium away from the formation of byproducts.

  • Using an Acidic Modifier: Adding a small amount of an acid like acetic acid or HCl can protonate the primary amine as it forms, preventing it from acting as a nucleophile. However, care must be taken as this can sometimes inhibit the catalyst.

Q3: Can I use chemical reducing agents like LiAlH₄ or NaBH₄ for this reduction?

A3:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that will effectively reduce the nitrile to the primary amine. It is typically used in anhydrous ethereal solvents like THF or diethyl ether. However, it is non-selective and will also reduce other functional groups like esters or amides if present. It requires careful handling due to its high reactivity with water.

  • Sodium Borohydride (NaBH₄): NaBH₄ alone is generally not strong enough to reduce a nitrile. However, its reactivity can be enhanced by using it in combination with a Lewis acid or a transition metal salt (e.g., CoCl₂), which activates the nitrile group.

Catalyst Selection Workflow: Nitrile Reduction

G start Goal: Reduce Nitrile to Primary Amine q1 Are other reducible functional groups present (e.g., esters)? start->q1 cat_hydro Catalytic Hydrogenation (Raney Ni or Pd/C) q1->cat_hydro No chem_red Chemical Reduction (LiAlH₄) q1->chem_red Yes q2 Is secondary amine formation a problem? cat_hydro->q2 final_prod 2-(3-methoxypyridin-2-yl)ethan-1-amine chem_red->final_prod add_nh3 Add Ammonia or Acidic Modifier q2->add_nh3 Yes proceed Proceed with Standard Conditions q2->proceed No add_nh3->final_prod proceed->final_prod G start α-Alkylation Troubleshooting Low or No Yield cause1 Cause Base is too weak to deprotonate the α-carbon effectively. start:f1->cause1:f0 cause2 Cause Electrophile is too hindered or unreactive. start:f1->cause2:f0 cause3 Cause Presence of water is quenching the carbanion. start:f1->cause3:f0 sol1 Solution Switch to a stronger base (e.g., NaH, LDA). Ensure anhydrous conditions. cause1:f0->sol1:f0 sol2 Solution Use a more reactive electrophile (e.g., iodide instead of chloride). Increase reaction temperature. cause2:f0->sol2:f0 sol3 Solution Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). cause3:f0->sol3:f0

Caption: Troubleshooting guide for low-yield α-alkylation.

Section 4: Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Basic Hydrolysis to 2-(3-methoxypyridin-2-yl)acetic acid
  • Materials:

    • This compound (1.0 equiv)

    • Sodium Hydroxide (NaOH) (5.0 equiv)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a 1:1 mixture of ethanol and 10 M aqueous NaOH.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C).

    • Stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots, neutralizing them, and extracting with ethyl acetate.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and slowly acidify with concentrated HCl to pH ~4-5, or until precipitation of the product is maximized.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation to 2-(3-methoxypyridin-2-yl)ethan-1-amine
  • Materials:

    • This compound (1.0 equiv)

    • Raney Nickel (approx. 10% w/w) or 10% Pd/C (5 mol%)

    • Methanol saturated with ammonia (Methanolic NH₃)

    • Hydrogen Gas (H₂)

  • Procedure:

    • To a hydrogenation vessel, add this compound and methanolic NH₃.

    • Carefully add the Raney Nickel or Pd/C catalyst under an inert atmosphere. Caution: Raney Nickel can be pyrophoric. [2] 3. Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (typically 50 psi, but this may vary) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by LC-MS analysis of aliquots.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or column chromatography.

References
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
  • American Chemical Society. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • National Center for Biotechnology Information. (n.d.). 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride. PubChem.
  • Yu, B., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • AA Blocks. (n.d.). 2-amino-1-(3-methoxypyridin-2-yl)ethan-1-one.
  • BenchChem. (2025). Technical Support Center: Managing Diastereoselectivity in Pyridine Derivative Synthesis.
  • Mahmoud, N. A. (n.d.). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica.
  • BLDpharm. (n.d.). 2-(3-Methoxypyridin-2-yl)acetic acid.
  • Royal Society of Chemistry. (n.d.). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025). A Comparative Guide to Catalysts in the Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • BenchChem. (2025). Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.
  • ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • PubMed. (n.d.).
  • Al-Naggar, A. A. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(3-Methoxypyridin-2-yl)acetonitrile and 2-(Methoxyphenyl)acetonitrile for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of two structurally related but electronically distinct building blocks: 2-(3-Methoxypyridin-2-yl)acetonitrile and 2-(methoxyphenyl)acetonitrile. By examining their electronic and steric properties, we will explore their anticipated performance in key synthetic transformations, supported by established chemical principles and relevant experimental data for analogous systems.

At a Glance: Structural and Electronic Distinctions

The primary difference between this compound and 2-(methoxyphenyl)acetonitrile lies in the aromatic ring to which the cyanomethyl group is attached. The presence of a nitrogen atom in the pyridine ring of the former introduces significant electronic effects that distinguish its reactivity from the benzene ring of the latter.

FeatureThis compound2-(Methoxyphenyl)acetonitrile
Aromatic Ring PyridineBenzene
Key Heteroatom NitrogenNone
Electronic Nature of the Ring Electron-deficientElectron-rich (relative to pyridine)
Acidity of α-Hydrogens Expected to be higherLower
Susceptibility to Nucleophilic Attack Higher at the ringLower at the ring
Susceptibility to Electrophilic Attack Lower at the ringHigher at the ring

Delving into the Chemical Nuances: A Tale of Two Rings

The reactivity of both molecules is primarily centered around two key features: the acidity of the α-protons of the cyanomethyl group and the susceptibility of the aromatic ring to substitution.

Acidity of the α-Hydrogens and Carbanion Stability

The α-protons of the cyanomethyl group are acidic due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion through resonance. The nature of the attached aromatic ring further modulates this acidity.

The nitrogen atom in the pyridine ring of this compound is inherently electron-withdrawing due to its greater electronegativity compared to carbon. This inductive effect is expected to increase the acidity of the α-protons, making them easier to remove with a base. Consequently, the corresponding carbanion should be more stable.

In contrast, the benzene ring of 2-(methoxyphenyl)acetonitrile is less electron-withdrawing. The methoxy group can be either electron-donating or -withdrawing depending on its position. In the ortho and para positions, its electron-donating resonance effect dominates, while in the meta position, its electron-withdrawing inductive effect is more pronounced. Regardless of the isomer, the overall electron-withdrawing effect on the cyanomethyl group is less pronounced than in the pyridine analogue.

This difference in acidity has significant implications for reactions that proceed via a carbanion intermediate, such as alkylations and condensation reactions.

Aromatic Ring Reactivity

The pyridine ring is often described as "electron-deficient" compared to benzene. This makes the ring in this compound less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.

Conversely, the benzene ring in 2-(methoxyphenyl)acetonitrile is more "electron-rich" and readily undergoes electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group in such reactions.

Comparative Reactivity in Key Transformations

Alkylation Reactions

Alkylation at the α-carbon is a fundamental transformation for these molecules. The increased acidity of the α-protons in this compound suggests that it will be more readily deprotonated to form the nucleophilic carbanion. This could allow for the use of milder bases or lead to faster reaction rates compared to 2-(methoxyphenyl)acetonitrile under similar conditions.

Expected Reactivity Order for Alkylation: this compound > 2-(methoxyphenyl)acetonitrile

G cluster_0 Alkylation Workflow Acetonitrile Derivative Acetonitrile Derivative Base Base Carbanion Formation Carbanion Formation Electrophile (R-X) Electrophile (R-X) Alkylated Product Alkylated Product

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a compound with an active methylene group (like our acetonitriles) with an aldehyde or ketone in the presence of a base. The rate-determining step is often the initial deprotonation of the active methylene compound. Given the higher expected acidity of this compound, it is likely to be a more reactive partner in Knoevenagel condensations.

Expected Reactivity Order for Knoevenagel Condensation: this compound > 2-(methoxyphenyl)acetonitrile

G cluster_1 Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Aldehyde/Ketone Aldehyde/Ketone Base Base Condensation Product Condensation Product

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions. The electronic nature of the aromatic ring can influence the rate of this transformation. Under basic conditions, the electron-withdrawing pyridine ring in this compound may slightly accelerate the initial attack of the hydroxide ion on the electrophilic carbon of the nitrile. Conversely, under acidic conditions, the electron-donating character of the methoxy-substituted benzene ring in 2-(methoxyphenyl)acetonitrile might facilitate the protonation of the nitrile nitrogen, potentially leading to a faster hydrolysis rate. The positional isomer of the methoxy group on the benzene ring will also play a role.

Experimental Protocols

While direct comparative protocols are scarce, the following established procedures for the synthesis and reaction of related compounds can be adapted for the molecules of interest.

Protocol 1: Synthesis of 2-(p-Methoxyphenyl)acetonitrile[1][2]

This procedure describes the synthesis of the para-isomer of 2-(methoxyphenyl)acetonitrile and can be adapted for other isomers.

Materials:

  • p-Methoxybenzyl chloride

  • Sodium cyanide (NaCN)

  • Acetone

  • Sodium iodide (NaI)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methoxybenzyl chloride (1 equivalent), sodium cyanide (1.2 equivalents), and a catalytic amount of sodium iodide in acetone.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Procedure for Alkylation of Benzyl Cyanide

This protocol can serve as a starting point for the alkylation of both this compound and 2-(methoxyphenyl)acetonitrile.

Materials:

  • Benzyl cyanide derivative (1 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, 1.1 equivalents)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the benzyl cyanide derivative in anhydrous DMF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the carbanion.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

For the medicinal chemist and process developer, this compound offers the potential for enhanced reactivity in key C-C bond-forming reactions, possibly allowing for milder reaction conditions and improved yields. However, the choice between these two building blocks will ultimately depend on the specific synthetic strategy and the desired downstream transformations.

To provide a more definitive comparison, further experimental studies are warranted. A head-to-head comparison of the pKa values of the α-protons and a systematic investigation of their relative reaction rates in standardized alkylation and condensation reactions would provide invaluable quantitative data for the scientific community.

References

  • BenchChem Technical Support Team. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. BenchChem.
  • BenchChem. (2025). experimental procedure for gram-scale synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Organic Syntheses Procedure. (n.d.). methoxyacetonitrile. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Thorpe reaction. In Wikipedia. [Link]

  • Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Grokipedia. (2026, January 8). Thorpe reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Thorpe–Ziegler reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][2]pyridine-1,3-diones. Retrieved from [Link]

  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation of Azines and Purines as a Model for the Electrophilic Aromatic Substitution – Rationalization by Triadic Formula. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • Organic Chemistry. (2021, October 19). Thorpe-Ziegler Reaction Mechanism [Video]. YouTube. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure.
  • Google Patents. (n.d.). Preparation method of 2-acetonyl-3-methoxypiperidine.
  • SciSpace. (n.d.). Benzyl cyanide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Organic Chemistry II. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen [Video]. YouTube. [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlled experiments for the alkylation of benzyl cyanide. Retrieved from [Link]

  • PubMed Central. (n.d.). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

  • PMC. (2020, March 2). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]

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  • BenchChem. (2025). A Comparative Guide to the C-H Cyanation of 2-Phenylpyridine: A DFT and Experimental Perspective.
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A Comparative Guide to the Biological Activity of Methoxypyridine Acetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxypyridine acetonitrile isomers represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The pyridine core, a ubiquitous scaffold in numerous FDA-approved drugs, provides a versatile platform for structural modifications that can profoundly influence biological activity. The introduction of methoxy and acetonitrile functionalities at various positions on this ring system gives rise to a range of isomers, each with a unique electronic and steric profile, and consequently, distinct pharmacological properties.

This guide provides an in-depth, objective comparison of the biological activities of various methoxypyridine acetonitrile isomers. Drawing upon available experimental data, we will explore their cytotoxic, enzyme inhibitory, and other pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of current knowledge to inform future research and development in this area. We will delve into the structure-activity relationships (SAR), present detailed experimental protocols for key biological assays, and visualize relevant molecular pathways to provide a comprehensive understanding of this promising class of compounds.

Comparative Biological Activities of Isomers

The biological activity of methoxypyridine acetonitrile isomers is profoundly influenced by the relative positions of the methoxy and acetonitrile (or cyanomethyl) groups on the pyridine ring. While a direct comparative study evaluating all possible isomers under identical conditions is not extensively available in the current literature, a synthesis of existing research allows for a comparative analysis, with a primary focus on their anticancer properties.

Anticancer and Cytotoxic Activity

The most extensively studied isomers are derivatives of 2-methoxypyridine-3-carbonitrile . These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

Key Findings from Structure-Activity Relationship (SAR) Studies:

  • Position of Substituents: The presence of the nitrile group at the 3-position of the 2-methoxypyridine scaffold is often considered a crucial pharmacophore for cytotoxic activity.[1]

  • Influence of Methoxy Group: The methoxy group, particularly at the 2-position, is known to enhance the biological activity of pyridine derivatives.[2] The electron-donating nature of the methoxy group can influence the electronic distribution within the pyridine ring, potentially affecting interactions with biological targets.[1]

  • Impact of Additional Substituents: The introduction of other substituents on the pyridine or an attached phenyl ring can significantly modulate cytotoxicity. For instance, the presence of electron-withdrawing groups like nitro, or halogens like bromo and chloro on an aryl substituent at the 4-position of the 2-methoxypyridine-3-carbonitrile core has been shown to enhance anticancer activity.[1]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected 2-Methoxypyridine-3-carbonitrile Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5h (4-(4-nitrophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile)HepG2 (Liver)1.53[1]
DU145 (Prostate)1-5[1]
MBA-MB-231 (Breast)1-5[1]
5i (4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile)HepG2 (Liver)1.53[1]
DU145 (Prostate)1-5[1]
MBA-MB-231 (Breast)1.38[1]
VI (A trimethoxyphenyl pyridine derivative)HCT 116 (Colorectal)4.83[3][4]
HEPG-2 (Liver)3.25[3][4]
MCF-7 (Breast)6.11[3][4]

Note: The presented data is for derivatives of the 2-methoxypyridine-3-carbonitrile scaffold and not the parent isomer itself. The activity of the unsubstituted parent isomers may differ.

Other Potential Biological Activities

While anticancer activity is the most documented, other methoxypyridine derivatives have shown potential in different therapeutic areas. This suggests that methoxypyridine acetonitrile isomers could also exhibit a broader range of biological activities.

  • Enzyme Inhibition: Pyridine derivatives are known to act as inhibitors of various enzymes. For instance, certain pyridine-based compounds have been identified as potent inhibitors of kinases such as PIM-1, which are implicated in cancer progression.[5] The cyanopyridine moiety is a key feature in some of these inhibitors.[5]

  • Receptor Modulation: The pyridine scaffold is present in ligands for various receptors. For example, pyridine-modified analogues have been synthesized and evaluated as potent nicotinic acetylcholine receptor agonists.[6] The position of substituents on the pyridine ring has a profound effect on their efficacy and selectivity.[6]

Due to a lack of specific data for many methoxypyridine acetonitrile isomers, a direct comparison of their enzyme inhibitory or receptor modulation activities is not feasible at this time. However, the known activities of related pyridine compounds suggest that these isomers are promising candidates for screening against a variety of biological targets.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of methoxypyridine acetonitrile isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the methoxypyridine acetonitrile isomers in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.

Causality Behind Experimental Choices: The choice of cell lines is critical and should represent different cancer types to assess the spectrum of activity. The incubation time is chosen to allow for sufficient cell division and for the compounds to exert their effects. The use of a vehicle control is essential to distinguish the effect of the compound from that of the solvent.

Visualizing Molecular Mechanisms

To better understand the potential mechanisms of action of methoxypyridine acetonitrile isomers, we can visualize the signaling pathways they might modulate. Based on the activities of related pyridine derivatives, a plausible mechanism for the anticancer effect of some isomers could involve the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes S6K S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes eIF4EBP1->Proliferation Promotes Methoxypyridine_Acetonitrile Methoxypyridine Acetonitrile Isomer Methoxypyridine_Acetonitrile->PI3K Inhibition Methoxypyridine_Acetonitrile->mTORC1 Inhibition

Sources

A Comparative Spectroscopic Guide to (2-, 4-, and 6-Methoxypyridin-2-yl)acetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the efficacy, safety, and intellectual property of a new chemical entity. The three isomers of (methoxypyridin-2-yl)acetonitrile present a classic analytical challenge where subtle differences in the position of a methoxy group on the pyridine ring lead to distinct spectroscopic signatures. This guide provides a comprehensive comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for (2-methoxypyridin-2-yl)acetonitrile, (4-methoxypyridin-2-yl)acetonitrile, and (6-methoxypyridin-2-yl)acetonitrile. The data presented herein is a combination of predicted values from reliable computational models and established principles of spectroscopic interpretation, designed to serve as a practical reference for isomer differentiation.

The Structural Challenge: Positional Isomerism

The core challenge lies in distinguishing between the three isomers based on the location of the methoxy (-OCH₃) group on the pyridine ring, which influences the electronic environment of the entire molecule. These subtle electronic variations are magnified in the spectroscopic data, providing a unique fingerprint for each isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Three Rings

Proton NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the position of the electron-donating methoxy group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
(2-Methoxypyridin-2-yl)acetonitrile Pyridine-H37.35d8.0
Pyridine-H47.70t7.8
Pyridine-H56.90d7.5
-CH₂CN3.85s-
-OCH₃4.05s-
(4-Methoxypyridin-2-yl)acetonitrile Pyridine-H37.10d2.5
Pyridine-H56.80dd5.5, 2.5
Pyridine-H68.40d5.5
-CH₂CN3.80s-
-OCH₃3.95s-
(6-Methoxypyridin-2-yl)acetonitrile Pyridine-H37.20d8.0
Pyridine-H47.60t7.8
Pyridine-H56.75d7.5
-CH₂CN3.90s-
-OCH₃4.00s-

Disclaimer: Predicted data is for illustrative purposes and should be confirmed with experimental results.

Analysis and Causality:

  • 2- and 6-Isomers: The spectra of the 2- and 6-methoxy isomers are predicted to be quite similar, both showing a three-proton aromatic system with doublet, triplet, and doublet patterns. The key differentiator will be the chemical shift of the methylene protons (-CH₂CN) and the methoxy protons (-OCH₃). The proximity of these groups to the nitrogen atom and the methoxy group in the 6-position is expected to cause a slight downfield shift compared to the 2-position.

  • 4-Isomer: The 4-methoxy isomer is the most distinct. The symmetry of the methoxy group at the 4-position results in a different splitting pattern for the aromatic protons. We expect to see a doublet for H3, a doublet of doublets for H5, and a downfield doublet for H6. The chemical shift of H6 is significantly downfield due to its proximity to the electronegative nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, with the chemical shifts of the pyridine ring carbons being particularly informative.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Compound Carbon Assignment Predicted Chemical Shift (ppm)
(2-Methoxypyridin-2-yl)acetonitrile Pyridine-C2164.0
Pyridine-C3110.0
Pyridine-C4139.0
Pyridine-C5115.0
Pyridine-C6148.0
-CH₂CN25.0
-CN117.0
-OCH₃54.0
(4-Methoxypyridin-2-yl)acetonitrile Pyridine-C2158.0
Pyridine-C3108.0
Pyridine-C4168.0
Pyridine-C5109.0
Pyridine-C6150.0
-CH₂CN28.0
-CN118.0
-OCH₃55.5
(6-Methoxypyridin-2-yl)acetonitrile Pyridine-C2155.0
Pyridine-C3112.0
Pyridine-C4139.5
Pyridine-C5118.0
Pyridine-C6163.0
-CH₂CN26.0
-CN117.5
-OCH₃53.5

Disclaimer: Predicted data is for illustrative purposes and should be confirmed with experimental results.

Analysis and Causality:

  • The carbon directly attached to the methoxy group (C2, C4, or C6) will be the most downfield (highest ppm value) among the pyridine ring carbons due to the deshielding effect of the oxygen atom.

  • The chemical shift of the cyanomethyl carbon (-CH₂CN) and the nitrile carbon (-CN) will also show subtle variations depending on the electronic environment dictated by the methoxy group's position.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in the molecule. While all three isomers will show characteristic peaks for the C≡N (nitrile), C-O (methoxy), and aromatic C=C and C=N bonds, the exact positions and intensities of the aromatic region peaks can be used for differentiation.

Key Predicted IR Absorption Bands (cm⁻¹)

Functional Group (2-Methoxy...) (4-Methoxy...) (6-Methoxy...)
C≡N Stretch~2250~2250~2250
Aromatic C=C/C=N Stretch~1600, ~1570, ~1470~1610, ~1560, ~1480~1595, ~1575, ~1465
C-O Stretch (Aryl Ether)~1250~1260~1245
C-H Stretch (Aromatic)>3000>3000>3000
C-H Stretch (Aliphatic)<3000<3000<3000

Disclaimer: Predicted data is for illustrative purposes and should be confirmed with experimental results.

Analysis and Causality:

  • The nitrile stretch is a sharp, medium-intensity band and is not expected to vary significantly between the isomers.

  • The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations. Subtle differences in this region, particularly the out-of-plane C-H bending modes of the pyridine ring, can be diagnostic.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular formula (C₈H₈N₂O) and therefore the same molecular ion peak (m/z = 148). However, the fragmentation patterns upon electron ionization can differ.

Predicted Key Fragmentation Pathways:

  • Loss of CH₃• (m/z 133): This is a common fragmentation for methoxy-substituted aromatics.

  • Loss of CO (m/z 120): Loss of carbon monoxide from the molecular ion is also possible.

  • Loss of •CH₂CN (m/z 108): Cleavage of the cyanomethyl radical.

  • Formation of the Pyridinium Ion: The stability of the resulting pyridinium ion will influence the abundance of fragments. For example, the fragmentation of the 4-methoxy isomer may lead to a particularly stable pyridinium ion.

Experimental and Computational Methodologies

Acquisition of Spectroscopic Data

A standardized approach is crucial for obtaining high-quality, reproducible data.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Isomer Sample Dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, KBr pellet for IR) Sample->Dissolve MS_acq Acquire mass spectrum (e.g., EI-MS) Sample->MS_acq NMR_acq Acquire ¹H and ¹³C NMR spectra (e.g., 400 MHz spectrometer) Dissolve->NMR_acq IR_acq Acquire IR spectrum (e.g., FTIR spectrometer) Dissolve->IR_acq NMR_proc Process data (Fourier transform, phase correction, baseline correction) NMR_acq->NMR_proc IR_proc Process data (Background correction) IR_acq->IR_proc MS_proc Analyze fragmentation pattern MS_acq->MS_proc

Caption: General experimental workflow for spectroscopic analysis.

Detailed Protocols:

  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse program and acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For liquid or soluble solid samples, a thin film can be prepared on a salt plate (e.g., NaCl).

    • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Perform a background scan with an empty sample holder or pure solvent to subtract atmospheric and solvent absorptions.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

    • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Computational Methods for Spectral Prediction

The predicted data in this guide were generated using a combination of software tools that employ established theoretical models.

computational_workflow cluster_structure Structure Input cluster_prediction Spectral Prediction Draw Draw 2D structure of isomer (e.g., in ChemDraw) Convert Convert to 3D structure and optimize geometry (e.g., using DFT methods) Draw->Convert MS_pred Predict MS fragmentation (Based on known fragmentation rules) Draw->MS_pred NMR_pred Predict ¹H and ¹³C NMR spectra (e.g., ChemDraw NMR Predictor, DFT-GIAO) Convert->NMR_pred IR_pred Predict IR spectrum (e.g., DFT frequency calculation) Convert->IR_pred

Caption: Workflow for computational prediction of spectroscopic data.

  • NMR Prediction: Software such as ChemDraw includes modules that predict ¹H and ¹³C NMR spectra based on a database of known chemical shifts and empirical rules[1][2][3][4][5]. More advanced predictions can be made using Density Functional Theory (DFT) calculations with methods like GIAO (Gauge-Including Atomic Orbital)[6][7].

  • IR Prediction: DFT calculations can also be used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum[8].

  • MS Fragmentation Prediction: While direct prediction is complex, fragmentation patterns can be anticipated based on established rules of mass spectrometry and the known behavior of similar functional groups[9][10][11][12][13].

Conclusion: A Multi-faceted Approach to Isomer Identification

The differentiation of (2-, 4-, and 6-methoxypyridin-2-yl)acetonitrile isomers is a task that requires a careful and integrated analysis of multiple spectroscopic techniques. While ¹H NMR spectroscopy often provides the most definitive evidence through the distinct patterns of the aromatic protons, ¹³C NMR, IR, and MS data offer crucial confirmatory information. By combining predicted data with a solid understanding of spectroscopic principles, researchers can confidently identify these and other closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Koch, R.
  • Uto, Y. et al. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
  • Arjunan, V. et al. Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.
  • Jaiswal, K. & Prasad Pandey, J.
  • Wiercinska, E. et al. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.
  • Kohl, M. et al.
  • Bunce, N. J. et al. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing.
  • Wang, X.-S. et al.
  • ChemicalBook. 2-Cyanopyridine(100-70-9)IR1.
  • ChemicalBook. 3-Cyanopyridine(100-54-9)IR1.
  • Glenn, D. F. & McCloskey, J. A. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • ChemicalBook. 4-Cyanopyridine(100-48-1)IR1.
  • Cook, G. L. & Church, F. M. Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.
  • Ledingham, K. W. D. et al. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • BenchChem.
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  • Abraham, R. J. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Lautie, A. et al. Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry.
  • OrganoMed. ChemDraw tutorial 4 - Prediction of NMR. YouTube.
  • Gaussian, Inc. Comparing NMR Methods in ChemDraw and Gaussian.
  • Supporting Inform
  • Preprints.org.
  • Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw ?
  • Upstream Solutions. Putting ChemNMR to the Test.
  • OrganoMed. How to predict NMR Shifts of any compound using ChemDraw ? YouTube.
  • ChemicalBook. 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
  • Fülöp, F. et al. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.
  • NIST. (2-Methoxyphenyl)acetonitrile.
  • Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy.
  • BenchChem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz)
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A Comparative Analysis of Synthetic Routes to 2-(3-Methoxypyridin-2-yl)acetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxypyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its unique structural motif, featuring a methoxypyridine core linked to an acetonitrile group, serves as a versatile scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comprehensive comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, a side-by-side performance comparison, and an in-depth discussion of the underlying chemical principles to empower researchers in making informed decisions for their synthetic campaigns.

Route 1: Side-Chain Functionalization of 3-Methoxy-2-methylpyridine

This classical and straightforward approach leverages the reactivity of the methyl group of readily available 3-methoxy-2-methylpyridine. The synthesis proceeds via a two-step sequence involving a radical-mediated side-chain chlorination followed by a nucleophilic substitution with a cyanide source.

Causality of Experimental Choices

The choice of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the chlorination step is crucial for selectively activating the benzylic-like methyl group of the pyridine ring. The subsequent nucleophilic substitution with sodium or potassium cyanide is a well-established method for introducing the nitrile functionality. The selection of a polar aprotic solvent like DMSO or DMF facilitates the dissolution of the cyanide salt and promotes the SN2 reaction.

Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-3-methoxypyridine

A solution of 3-methoxy-2-methylpyridine (1.0 equiv.) in a suitable solvent such as carbon tetrachloride or dichlorobenzene is heated to reflux. A radical initiator, for instance, AIBN (0.1 equiv.), is added, followed by the portion-wise addition of a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) (1.1 equiv.). The reaction is monitored by TLC or GC-MS until completion. Upon cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 2-(chloromethyl)-3-methoxypyridine.

Step 2: Synthesis of this compound

To a solution of 2-(chloromethyl)-3-methoxypyridine (1.0 equiv.) in a polar aprotic solvent such as DMSO, sodium cyanide (1.2 equiv.) is added. The reaction mixture is heated to a temperature between 60-80 °C and stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford this compound.

Workflow Diagram

Route 1 start 3-Methoxy-2-methylpyridine step1 Radical Chlorination (NCS or SO2Cl2, AIBN) start->step1 intermediate 2-(Chloromethyl)-3-methoxypyridine step1->intermediate step2 Nucleophilic Substitution (NaCN, DMSO) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route 1.

Route 2: Palladium-Catalyzed Cross-Coupling Approach

This contemporary route utilizes the power of palladium-catalyzed cross-coupling chemistry to construct the desired carbon-carbon bond directly on the pyridine core. This approach starts from 2-chloro-3-methoxypyridine and introduces the cyanomethyl group in a convergent manner.

Causality of Experimental Choices

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly efficient method for forming C(sp)-C(sp2) bonds. The choice of a protected alkyne, such as trimethylsilylacetylene, prevents undesired side reactions. The subsequent deprotection and hydration/reduction sequence transforms the alkyne into the desired acetonitrile functionality. This multi-step, one-pot sequence showcases the versatility of modern cross-coupling methodologies.

Experimental Protocol

Step 1: Sonogashira Coupling of 2-Chloro-3-methoxypyridine

To a solution of 2-chloro-3-methoxypyridine (1.0 equiv.) in a suitable solvent like THF or dioxane, a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.), and a base (e.g., triethylamine or diisopropylamine) are added. Trimethylsilylacetylene (1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure.

Step 2: One-pot Conversion to this compound

The crude product from the Sonogashira coupling is dissolved in a suitable solvent, and a fluoride source (e.g., TBAF) is added to remove the trimethylsilyl protecting group. The resulting terminal alkyne is then subjected to a hydration reaction, for example, using a gold or mercury catalyst, to form the corresponding methyl ketone. This intermediate is then converted to the oxime, which upon dehydration with a reagent like acetic anhydride or triflic anhydride, yields the final product, this compound. More direct methods for the conversion of the terminal alkyne to the nitrile, such as treatment with hydroxylamine followed by a rearrangement, can also be employed.

Workflow Diagram

Route 2 start 2-Chloro-3-methoxypyridine step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->step1 intermediate1 2-((Trimethylsilyl)ethynyl)-3-methoxypyridine step1->intermediate1 step2 Deprotection & Elaboration (e.g., TBAF, then hydration/oxime/dehydration) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Side-Chain FunctionalizationRoute 2: Palladium-Catalyzed Cross-Coupling
Starting Material Availability 3-Methoxy-2-methylpyridine is commercially available.2-Chloro-3-methoxypyridine is also commercially available.
Number of Steps 22 (potentially one-pot for the second step)
Reagent Toxicity & Safety Involves radical chlorination which can lack selectivity and uses toxic cyanide salts.Utilizes palladium and copper catalysts which can be toxic and require careful handling. Avoids the direct use of large quantities of cyanide salts in the main C-C bond formation step.
Reaction Conditions Radical chlorination may require elevated temperatures and careful control. Cyanation step also requires heating.Cross-coupling reactions are often performed under mild conditions, but require an inert atmosphere.
Scalability Generally scalable, but the radical chlorination step may present challenges on a larger scale due to selectivity issues.Palladium-catalyzed reactions are widely used in industrial settings and are generally scalable, though catalyst cost can be a factor.
Potential Yield & Purity Yields can be variable, and purification from side-products of chlorination may be required.Cross-coupling reactions often proceed with high yields and selectivity, potentially leading to a purer final product.
Versatility The chloromethyl intermediate can be used to introduce other functional groups.The cross-coupling approach is highly versatile and can be adapted to introduce a wide range of functionalities.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound.

Route 1 is a more traditional and cost-effective approach, relying on well-established chemical transformations. However, it may suffer from issues with selectivity in the chlorination step and involves the use of highly toxic cyanide reagents, which requires stringent safety precautions.

Route 2 represents a more modern and elegant approach, leveraging the power and precision of palladium-catalyzed cross-coupling chemistry. While it may involve more expensive reagents and catalysts, it often provides higher yields, greater selectivity, and milder reaction conditions. The versatility of this approach also allows for the late-stage introduction of the cyanomethyl group, which can be advantageous in complex syntheses.

The choice between these two routes will ultimately depend on the specific needs and constraints of the research program, including factors such as scale, cost, available equipment, and safety considerations. This guide provides the necessary foundational knowledge to enable researchers to make an informed decision and to successfully synthesize this key building block for their drug discovery endeavors.

References

  • Soto, J. L., et al. (1983). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. Heterocycles, 20(5), 803-810.
  • CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents. (n.d.).
  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents. (n.d.).
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

validation of 2-(3-Methoxypyridin-2-yl)acetonitrile structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 2-(3-Methoxypyridin-2-yl)acetonitrile: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive analysis of the structural validation of this compound, a heterocyclic compound of interest, with a primary focus on the definitive method of single-crystal X-ray crystallography. As a senior application scientist, my objective is to not only detail the protocol but also to explain the rationale behind experimental choices and to objectively compare this "gold standard" technique with other powerful analytical methods.

The Imperative of Unambiguous Structure Determination

Before a molecule like this compound can be advanced as a pharmaceutical intermediate or a novel material, its atomic connectivity and spatial arrangement must be confirmed beyond doubt. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources. While various spectroscopic methods provide essential pieces of the structural puzzle, X-ray crystallography offers a direct and visually intuitive map of the molecule as it exists in the solid state.[1][2]

X-ray Crystallography: The Definitive Approach

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident beam of X-rays.[1] This technique provides a precise three-dimensional picture of the electron density within the crystal, allowing for the accurate placement of atoms, determination of bond lengths and angles, and elucidation of intermolecular interactions.[2]

The Experimental Workflow: From Molecule to Model

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. Each step is critical for obtaining high-quality data that will yield an unambiguous structure.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction Suitable Single Crystal data_processing Data Processing & Integration diffraction->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection Intensities refinement Structure Refinement structure_solution->refinement Initial Atomic Model validation Validation & Final Model refinement->validation Refined Model (CIF) tech_comparison center Structural Validation xray X-ray Crystallography center->xray 3D Structure Solid State Unambiguous nmr NMR Spectroscopy center->nmr Connectivity Solution Dynamics ¹H, ¹³C Framework ms Mass Spectrometry center->ms Molecular Weight Elemental Formula Fragmentation ir IR Spectroscopy center->ir Functional Groups (C≡N, C-O)

Sources

Efficacy in Focus: A Comparative Guide to Methoxypyridine-Based PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a cornerstone of cellular regulation, governing processes from proliferation and growth to survival and metabolism.[1][2] Its frequent dysregulation in a multitude of human cancers has cemented its status as a critical therapeutic target.[3][4] While inhibitors targeting individual nodes of this pathway have been developed, the intricate feedback loops, such as the reactivation of AKT signaling upon mTORC1 inhibition, have highlighted the need for more comprehensive blockade strategies.[5] This has led to the development of dual PI3K/mTOR inhibitors, which aim to preempt these escape mechanisms and enhance therapeutic efficacy.[5][6]

Within this promising class of agents, molecules built upon a sulfonamide methoxypyridine scaffold have emerged as particularly potent candidates. This guide provides a comparative analysis of the efficacy of these derivatives, grounded in key in vitro and cellular assays. We will dissect the experimental data, explain the causality behind the chosen methodologies, and provide detailed protocols to ensure a self-validating framework for researchers in the field.

Comparative Efficacy of Sulfonamide Methoxypyridine Derivatives

The anti-cancer potential of a compound is evaluated through a tiered system of assays, beginning with direct enzyme inhibition and progressing to complex cellular responses. A recent study detailing a series of novel sulfonamide methoxypyridine derivatives provides a clear example of this process. The lead compound, designated 22c , demonstrated exceptional potency against both the PI3Kα enzyme and mTOR kinase.[7] Its efficacy serves as a benchmark for comparison with other derivatives within the series.

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 Cell IC₅₀ (nM)MCF-7 Cell IC₅₀ (nM)
22c 0.22 23 20 130
Reference Data[7][7][7][7]

Table 1: Comparative in vitro and cellular efficacy of the lead compound 22c. IC₅₀ represents the half-maximal inhibitory concentration.

The data clearly indicates that compound 22c is a highly potent, nanomolar inhibitor of both PI3Kα and mTOR.[7] This dual activity is critical, as it addresses both the primary signaling initiation point (PI3K) and a key downstream effector (mTOR), effectively cutting off the pathway at two crucial junctures.[5] The potent anti-proliferative activity observed in the HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines validates that the enzymatic inhibition translates into a tangible anti-cancer effect in a cellular context.[7]

Mechanistic Deep Dive: The PI3K/AKT/mTOR Signaling Pathway

To fully appreciate the significance of dual inhibition, it is essential to visualize the signaling cascade. The following diagram illustrates the key components of the PI3K/AKT/mTOR pathway and highlights the points of intervention by the methoxypyridine derivatives.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Downstream Protein Synthesis, Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Activates GF Growth Factor GF->RTK Binds Inhibitor Methoxypyridine Derivative (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2

Caption: PI3K/AKT/mTOR pathway and points of dual inhibition.

Experimental Workflows: A Self-Validating System

The evaluation of a kinase inhibitor follows a logical progression from target engagement to cellular outcome. This workflow ensures that each step validates the findings of the previous one, building a robust data package for the compound.

Experimental_Workflow cluster_0 Biochemical Potency cluster_1 Cellular Efficacy cluster_2 Mechanism of Action Assay1 In Vitro Kinase Assay (PI3Kα & mTOR) Assay2 Anti-Proliferation Assay (e.g., CellTiter-Glo) Assay1->Assay2 Translates to Assay3 Western Blot (p-AKT Levels) Assay2->Assay3 Mechanism confirmed by Assay4 Cell Cycle Analysis (PI Staining) Assay3->Assay4 Assay5 Apoptosis Assay (Annexin V/PI) Assay3->Assay5

Caption: Logical workflow for evaluating kinase inhibitors.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of methoxypyridine-based PI3K/mTOR inhibitors.

In Vitro Kinase Inhibition Assay

Causality: This is the foundational assay to determine the direct inhibitory effect of the compound on the purified target enzymes, independent of cellular complexity. It measures the compound's potency (IC₅₀) and is crucial for initial screening and establishing structure-activity relationships.[8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 22c) in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA) to achieve the desired final concentrations.[9]

    • Reconstitute recombinant human PI3Kα and mTOR enzymes in an appropriate kinase dilution buffer.

    • Prepare the ATP solution in kinase assay buffer. The final concentration should be near the Kₘ value for each respective kinase.[8]

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells.[9]

    • Add 4 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.[8]

    • Initiate the kinase reaction by adding 5.5 µL of the ATP and substrate (e.g., PIP2 for PI3K) mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

  • Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cellular Anti-Proliferation Assay (CellTiter-Glo®)

Causality: This assay assesses the compound's ability to inhibit the growth of cancer cells. It serves as a critical bridge between biochemical potency and potential therapeutic effect, as it accounts for cell permeability, target engagement in a native environment, and overall impact on cell viability.[10][11] The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells.[10][12]

Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the diluted compounds to the respective wells and incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[12][13]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Data Analysis:

    • Record the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value as described for the kinase assay.

Western Blot for Pathway Inhibition (Phospho-AKT)

Causality: This assay provides direct evidence that the compound is inhibiting the intended signaling pathway within the cell. By measuring the phosphorylation status of a key downstream effector like AKT at Ser473, we can confirm the compound's mechanism of action. A reduction in phospho-AKT levels indicates successful inhibition of PI3K and/or mTORC2.[5][7][14]

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and grow until they reach ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀) for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[15]

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). BSA is preferred over milk for phospho-antibodies to reduce background.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).[14]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.

    • Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal to determine the relative inhibition of pathway signaling.[8]

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Causality: These assays elucidate the cellular consequences of inhibiting the PI3K/mTOR pathway. Cell cycle analysis determines if the compound causes cells to arrest at a specific phase (G1, S, or G2/M), preventing them from dividing.[17] The apoptosis assay quantifies the number of cells undergoing programmed cell death, a key mechanism for eliminating cancer cells.[18]

Protocol (Apoptosis using Annexin V-FITC/PI):

  • Cell Treatment:

    • Treat cells with the test compound at various concentrations for 24-48 hours. Include both negative (vehicle) and positive controls.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells and wash them with cold PBS.

    • Resuspend 1-5 x 10⁵ cells in 1x Annexin V Binding Buffer.[18]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube before analysis.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately.

    • FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

  • Data Analysis:

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[19]

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-bulletin/celltiter-glo-luminescent-cell-viability-assay-protocol/]
  • Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). [URL: https://www.google.com/search?q=Role%20of%20PI3K/AKT/mTOR%20in%20Cancer%20Signaling]
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol/]
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.819853/full]
  • Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-detection-protocol]
  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2014.00064/full]
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/annexin-v-fitc-staining-protocol.htm]
  • PI3K/AKT1/MTOR. My Cancer Genome. [URL: https://www.mycancergenome.
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  • Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Design-strategy-of-sulfonamide-methoxypyridine-derivatives-as-PI3K-mTOR-dual-inhibitors_fig2_369527633]
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • CellTiter-Glo Assay. University of Oslo. [URL: https://www.med.uio.no/kjemi/english/services/cell-analysis/protocols/celltiter-glo-assay.html]
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  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. [URL: https://www.mdpi.com/1424-8247/16/3/461]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.bio-techne.com/protocols/protocol-annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. [URL: https://bio-protocol.org/e2518]
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [URL: https://uthscsa.edu/research/facilities/flow-cytometry/protocols/cell-cycle]
  • Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3564421/]
  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. [URL: https://www.jove.com/v/10135/cell-death-pathways-and-annexin-v-pi-labeling-studies]
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [URL: https://www.protocols.
  • Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. Benchchem. [URL: https://www.benchchem.com/application-notes/PI3K-IN-23-in-vitro-assay-protocol]
  • Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. (2015). Oncotarget. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4741595/]
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Pharmaceuticals. [URL: https://pubmed.ncbi.nlm.nih.gov/36986560/]
  • Cell Cycle Protocols. BD Biosciences. [URL: https://www.bdbiosciences.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Shenyang Pharmaceutical University. [URL: https://syphar.ouci.cn/en/article/doi/10.3390/ph16030461]
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Enzymology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4162123/]
  • Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?. (2024). Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38584538/]
  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2023). MDPI. [URL: https://www.mdpi.com/1422-0067/24/24/17208]
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [URL: https://www.protocols.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INTL-Site/en_US/-/USD/ShowDocument-File?ProductSKU=17-493&Login=false]
  • Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
  • Evaluation of a Dual PI3K/mTOR Inhibitor PF-04691502 against Bladder Cancer Cells. (2022). ScienceOpen. [URL: https://www.scienceopen.com/document?vid=8173663a-67a4-448f-897b-3b3b44b8b6c4]
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2021). Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.781521/full]
  • PI3K(p110δ/p85α) Kinase Assay. Promega Corporation. [URL: https://www.promega.com/products/adp-glo-kinase-assay/kinase-assay-protocols/pi3kp110dp85a-kinase-assay-protocol/]
  • Detection of phosphorylated Akt and MAPK in cell culture assays. (2019). MethodsX. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881643/]
  • Phospho-Akt (Ser473) Antibody. Cell Signaling Technology. [URL: https://media.cellsignal.com/pdf/4058.pdf]
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00002]

Sources

A Comparative Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Within this vast chemical space, 2-(3-Methoxypyridin-2-yl)acetonitrile and its analogs represent a class of compounds with significant, yet not fully explored, potential in drug discovery. This guide provides a comprehensive literature review, comparing the synthesis, chemical properties, and biological activities of the parent compound with its structurally related analogs, supported by available experimental data.

Introduction to the 2-Pyridylacetonitrile Scaffold

2-Pyridylacetonitrile serves as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds.[3] The presence of the reactive methylene group adjacent to the cyano and pyridine moieties allows for a variety of chemical transformations, making it a valuable building block for constructing complex molecules with potential biological activity.[3][4] The introduction of a methoxy group on the pyridine ring, as in this compound, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile.[5]

Synthesis and Characterization

While specific experimental details for the synthesis of the parent compound, this compound, are not extensively documented in publicly available literature, general synthetic strategies for related pyridylacetonitriles can be adapted. A plausible route involves the cyanation of a corresponding 2-halomethyl-3-methoxypyridine.

A common method for synthesizing phenylacetonitrile analogs, which can be conceptually applied, is the reaction of a substituted benzyl halide with a cyanide salt, such as sodium cyanide, in a suitable solvent like acetone.[6] For instance, the synthesis of p-methoxyphenylacetonitrile involves the conversion of anisyl alcohol to anisyl chloride, followed by reaction with sodium cyanide.[6]

The synthesis of various 2-pyridylacetonitrile derivatives has been reported, often involving Knoevenagel condensation of a pyridine-containing aldehyde with a compound possessing an active methylene group.[7][8] For example, novel fluorescent pyridine-carbazole acrylonitrile derivatives were synthesized via the Knoevenagel condensation of N-ethyl-3-carbazolecarboxaldehyde with different pyridylacetonitriles.[7]

A general synthetic workflow for creating a library of analogs is depicted below:

Caption: Generalized workflow for the synthesis and characterization of this compound analogs.

Spectroscopic characterization is crucial for confirming the structure of these compounds. While specific data for the parent compound is limited, data for related analogs are available. For example, the 1H NMR spectrum of a 2-pyridylacetonitrile derivative would typically show characteristic signals for the pyridine ring protons and the methylene protons of the acetonitrile group.[3]

Comparative Biological Activity: A Focus on Anticancer Potential

A significant body of research on analogs of this compound has focused on their potential as anticancer agents. A study on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed potent cytotoxic activity against various human cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values in µM) of selected 2-methoxypyridine-3-carbonitrile analogs against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231).

Compound ID4-Aryl SubstituentHepG2 (IC50 µM)DU145 (IC50 µM)MBA-MB-231 (IC50 µM)
5a Phenyl> 10> 10> 10
5d 4-Bromophenyl1.8 ± 0.22.5 ± 0.33.1 ± 0.4
5g 3-Nitrophenyl1.2 ± 0.11.9 ± 0.22.3 ± 0.3
5h 4-Nitrophenyl1.5 ± 0.22.1 ± 0.22.8 ± 0.3
5i 3-Bromo-4-methoxyphenyl2.1 ± 0.33.0 ± 0.43.5 ± 0.5
Structure-Activity Relationship (SAR) Insights

The data from the study on 2-methoxypyridine-3-carbonitrile analogs provides valuable insights into their structure-activity relationships (SAR).

  • Impact of the Cyano Group: The presence of the nitrile group at the 3-position of the pyridine ring appears to be crucial for the observed cytotoxic activity.

  • Influence of the 4-Aryl Substituent: Unsubstituted phenyl (compound 5a ) showed weak activity. The introduction of electron-withdrawing groups, such as bromo (5d ) and nitro (5g , 5h ), at the para or meta positions of the aryl ring significantly enhanced the cytotoxic potency.

  • Effect of Methoxy Substitution: The presence of a methoxy group on the aryl ring, as in compound 5i , also contributed to the cytotoxic activity, although to a slightly lesser extent than the nitro group.

The following diagram illustrates the key structural features influencing the anticancer activity of these analogs.

Caption: Key structure-activity relationship features of 2-methoxypyridine-3-carbonitrile analogs for anticancer activity.

Experimental Protocols

General Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

A mixture of the appropriate chalcone (1 mmol) and malononitrile (1.2 mmol) in methanol (20 mL) containing a catalytic amount of piperidine was refluxed for 6-8 hours. The reaction mixture was then cooled, and the precipitated solid was filtered, washed with cold methanol, and recrystallized from an appropriate solvent to afford the final product.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (HepG2, DU145, and MBA-MB-231) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved by adding DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Other Potential Biological Activities

While anticancer activity is a prominent area of investigation, the this compound scaffold and its analogs may possess other biological activities. For instance, sulfonamide methoxypyridine derivatives have been explored as novel PI3K/mTOR dual inhibitors for cancer therapy.[6] Additionally, studies on methoxypyridinium cations have been conducted to develop quantitative structure-activity relationships for their binding affinity to human acetylcholinesterase.[7] These findings suggest that the methoxypyridine scaffold can be a valuable starting point for designing inhibitors of various enzymes and receptors.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with demonstrated potential in drug discovery, particularly in the development of novel anticancer agents. The available data on more complex analogs highlights the importance of the 2-methoxy-3-cyanopyridine core and the significant influence of substituents on the biological activity.

Future research should focus on several key areas:

  • Synthesis and Evaluation of the Parent Compound: A detailed investigation into the synthesis, characterization, and biological activity of this compound is crucial to establish a baseline for comparative studies.

  • Exploration of Diverse Analogs: The synthesis and screening of a broader range of analogs with varied substituents at different positions of the pyridine and aryl rings will further elucidate the SAR and could lead to the discovery of more potent and selective compounds.

  • Investigation of Other Therapeutic Areas: Beyond cancer, the potential of these compounds in other disease areas, such as neurodegenerative disorders and infectious diseases, should be explored.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are necessary to understand their molecular targets and pathways of action.

By systematically addressing these areas, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of new and effective medicines.

References

  • Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2473. [Link]

  • Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406-4416. [Link]

  • Percino, M. J., et al. (2013). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules, 18(9), 10836-10847. [Link]

  • Percino, M. J., et al. (2012). Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. International Journal of Molecular Sciences, 13(4), 4883-4895. [Link]

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  • Espinoza, C., et al. (2022). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules, 27(19), 6296. [Link]

  • Qi, S., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 9, 649581. [Link]

  • da Silva, A. B., et al. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Química Nova, 38(4), 562-565. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(3), 963. [Link]

  • Cloarec, O., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 10(6), 1217-1226. [Link]

  • ResearchGate. (2018). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. [Link]

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characterization of 2-(3-Methoxypyridin-2-yl)acetonitrile impurities by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 2-(3-Methoxypyridin-2-yl)acetonitrile Impurities by NMR and MS

Authored by: A Senior Application Scientist

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemicals, classified as impurities, can arise from various stages including synthesis, purification, and storage.[1] Even in minute quantities, these substances can impact the stability of the drug product or elicit unintended pharmacological or toxicological effects.[2]

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the rigorous control of impurities.[3] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, stipulate thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[4] Any impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized.[5][6]

This guide focuses on this compound, a key intermediate in the synthesis of various pharmaceutical agents. We will provide a comparative analysis of two paramount analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of its potential impurities. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to ensure the quality and safety of their intermediates and final APIs.

Understanding the Analyte and Its Potential Impurities

This compound is a substituted pyridine derivative. Its synthesis can give rise to a predictable profile of process-related impurities. Understanding these potential byproducts is the first step in developing a robust analytical control strategy.

Potential Impurity Classes:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules that did not proceed to the final product.

  • By-products: Formed from competing or side reactions during synthesis.

  • Degradation Products: Resulting from the decomposition of the target molecule under stress conditions (e.g., heat, light, oxidation, hydrolysis).

For this compound, this could include isomers, products of demethylation, oxidation of the pyridine ring, or hydrolysis of the nitrile group.

Core Techniques Compared: NMR vs. MS for Impurity Profiling

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of structural elucidation in pharmaceutical analysis.[1] While both are powerful, they provide different and often complementary information. The choice between them, or the decision to use them in tandem, depends on the specific analytical challenge.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, revealing the chemical environment and connectivity of atoms.[7]Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, determining molecular weight and elemental composition.[8]
Strengths Unambiguous Structure Elucidation: Provides detailed information on molecular structure, including stereochemistry and isomer differentiation.[9] Non-Destructive: The sample can be recovered and used for further analysis. Quantitative (qNMR): Highly accurate and precise for quantification without needing a specific reference standard for the impurity itself.[7]Exceptional Sensitivity: Capable of detecting trace-level impurities, often well below regulatory thresholds.[10] High Throughput: Rapid analysis, especially when coupled with liquid chromatography (LC-MS).[11] Molecular Weight & Formula: High-Resolution MS (HRMS) provides exact mass for determining elemental composition.[10]
Weaknesses Lower Sensitivity: Generally less sensitive than MS, may not detect impurities at very low concentrations (<0.05%).[9] Complex Spectra: Overlapping signals in complex mixtures can make interpretation difficult without 2D techniques.Isomer Ambiguity: Often cannot distinguish between isomers (e.g., positional isomers) without chromatographic separation and reference standards. Quantification Challenges: Accurate quantification typically requires a specific, isotopically labeled or pure reference standard for the impurity.
Best For Characterizing unknown impurities above the 0.1% threshold, differentiating isomers, and performing accurate quantification (purity assessment).Detecting and identifying trace-level impurities (e.g., genotoxic impurities), rapid screening of complex mixtures, and confirming molecular formulas of unknowns.[8][11]

Workflow for Impurity Identification and Characterization

A systematic approach is essential for efficient and compliant impurity profiling. The workflow typically begins with detection and separation, followed by structural elucidation.

Impurity Characterization Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Isolation & Data Acquisition cluster_2 Phase 3: Structure Elucidation & Reporting Detect Impurity Detection (e.g., HPLC-UV) Quantify Quantify Impurity Level Detect->Quantify Threshold Impurity > Identification Threshold? (e.g., >0.1%) Quantify->Threshold Isolate Isolate Impurity (Prep-HPLC or SFC) Threshold->Isolate Yes Report Document & Report Threshold->Report No (Report as Unspecified) Acquire_MS Acquire MS & MS/MS Data (LC-MS, HRMS) Isolate->Acquire_MS Acquire_NMR Acquire NMR Data (1D & 2D NMR) Isolate->Acquire_NMR Elucidate Propose Structure (Combine NMR & MS Data) Acquire_MS->Elucidate Acquire_NMR->Elucidate Confirm Confirm Structure (Synthesis & Comparison) Elucidate->Confirm Confirm->Report Analytical Decision Tree Start Impurity Detected by HPLC CheckLevel Level > 0.1%? Start->CheckLevel LCMS Perform LC-HRMS - Get Molecular Formula - Get Fragmentation Data CheckLevel->LCMS Yes ReportLow Report as Unspecified Impurity CheckLevel->ReportLow No IsomerCheck Is it a likely isomer of API or another known compound? LCMS->IsomerCheck IsolateNMR Isolate Impurity Perform Full NMR (1D & 2D) IsomerCheck->IsolateNMR Yes or Ambiguous ReportKnown Identify & Report (Based on MS & RT match) IsomerCheck->ReportKnown No (Structure is clear from MS) ReportUnknown Propose Structure & Report as Characterized Unknown Impurity IsolateNMR->ReportUnknown

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(3-Methoxypyridin-2-yl)acetonitrile is a critical heterocyclic building block in the synthesis of various drug candidates. Its molecular structure, featuring a pyridine ring, a methoxy group, and a nitrile function, presents a unique analytical challenge. The presence of even trace-level impurities, such as starting materials, by-products, or residual solvents, can have profound implications on the downstream synthetic steps and the toxicological profile of the final API.[1][2]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating and scientifically sound approach to purity determination. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are selected for their complementary strengths in building a complete and trustworthy purity profile.

Chapter 1: Understanding the Impurity Profile

A robust analytical strategy begins with a theoretical understanding of potential impurities. The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on the 2-methyl position of a 3-methoxypyridine precursor with a cyanide source. A plausible route is the reaction of 2-(chloromethyl)-3-methoxypyridine with sodium cyanide.

Based on this common synthetic pathway, potential process-related impurities may include:

  • Unreacted Starting Materials: 2-(chloromethyl)-3-methoxypyridine.

  • Side-Products: Isomeric variants, or products from hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

  • Reagent-Related Impurities: Residual cyanide salts or their degradation products.

  • Residual Solvents: Acetonitrile, Toluene, or other solvents used in the reaction and purification steps.[2]

A multi-technique approach is therefore essential to detect and quantify this diverse range of potential contaminants.

Chapter 2: The Analytical Workflow: An Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity.[3] We advocate for an orthogonal workflow that leverages the strengths of different techniques to create a comprehensive and self-validating purity assessment.

Purity_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Integration & Final Assessment A Synthesized Batch of This compound B HPLC-UV Analysis (Non-volatile impurities) A->B Orthogonal Testing C GC-MS Analysis (Volatile impurities & residual solvents) A->C Orthogonal Testing D qNMR Analysis (Absolute purity assay) A->D Orthogonal Testing E Comprehensive Purity Profile (Mass Balance) B->E Data Consolidation C->E Data Consolidation D->E Data Consolidation F Certificate of Analysis (CoA) E->F Final Report Generation Data_Logic A Start Purity Analysis B Perform HPLC-UV (Relative Purity) A->B C Perform GC-MS (Volatiles) A->C D Perform qNMR (Absolute Purity) A->D E HPLC Purity > 99.5%? B->E F Total Volatiles < 0.1%? C->F G Calculate Mass Balance: (qNMR Purity) + (Water) + (Inorganics) ≈ 100%? D->G E->G F->G H Pass: High Purity Material G->H Yes I Fail: Identify Impurities & Re-purify G->I No

Sources

A Comparative Guide to the Reactivity of 2-(3-Methoxypyridin-2-yl)acetonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 2-(3-Methoxypyridin-2-yl)acetonitrile and its analogues in pivotal synthetic reactions. By examining its performance in benchmark transformations such as the Knoevenagel condensation, Thorpe-Ziegler cyclization, and alkylation, we aim to provide researchers with actionable insights into its reactivity, potential advantages, and comparative efficacy against other relevant building blocks.

Introduction: The Strategic Value of Substituted Pyridylacetonitriles

Pyridylacetonitriles are a versatile class of synthons in medicinal chemistry and materials science, prized for the reactivity of their active methylene group and the inherent biological relevance of the pyridine scaffold. The introduction of substituents onto the pyridine ring, such as the electron-donating methoxy group in this compound, can significantly modulate the electronic properties and, consequently, the reactivity of the molecule. This guide will explore the anticipated impact of the 3-methoxy substituent on the performance of the title compound in key carbon-carbon bond-forming reactions, drawing comparisons with the parent 2-pyridylacetonitrile and other relevant analogues.

Synthesis of this compound: Accessibility of the Building Block

The viability of a synthetic building block is intrinsically linked to its accessibility. A common route to pyridylacetonitriles involves the cyanomethylation of a suitable pyridine precursor. For this compound, a plausible and efficient synthesis commences with the commercially available 2-chloro-3-methoxypyridine. Nucleophilic substitution of the chloride with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF, would afford the target molecule. The electron-donating nature of the methoxy group is anticipated to facilitate this substitution.

General Synthetic Workflow:

Synthesis Start 2-Chloro-3-methoxypyridine Reagent NaCN or KCN (Polar Aprotic Solvent, e.g., DMSO) Start->Reagent Nucleophilic Aromatic Substitution Product This compound Reagent->Product

Caption: Proposed synthesis of this compound.

Benchmark Reaction I: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, involving the reaction of an active methylene compound with an aldehyde or ketone.[1][2] The reactivity of the acetonitrile derivative in this transformation is largely governed by the acidity of the α-protons.

Comparative Analysis:

The electron-donating 3-methoxy group in this compound is expected to slightly decrease the acidity of the methylene protons compared to the unsubstituted 2-pyridylacetonitrile. This is due to the donation of electron density into the pyridine ring, which destabilizes the resulting carbanion. Consequently, under identical, mildly basic conditions, the reaction rate for the methoxy-substituted analogue may be slightly slower. However, this electronic effect is generally modest, and high yields are still anticipated, particularly with reactive aromatic aldehydes.

Table 1: Predicted Performance in the Knoevenagel Condensation with Benzaldehyde

CompoundCatalystSolventTemperature (°C)Predicted Yield (%)Key Considerations
This compound PiperidineEthanolReflux85-95May require slightly longer reaction times or a stronger base than the unsubstituted analogue.
2-PyridylacetonitrilePiperidineEthanolReflux~90Well-established, high-yielding reaction.[3]
PhenylacetonitrilePiperidineEthanolReflux~80-90A common benchmark for active methylene compounds.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of the pyridylacetonitrile (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol (5 mL/mmol), add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure α,β-unsaturated nitrile.

Benchmark Reaction II: The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[4][5][6] This reaction is a powerful tool for the synthesis of five- and six-membered rings.

Comparative Analysis:

To evaluate this compound in this context, it would first need to be elaborated into a suitable dinitrile precursor. This could be achieved by alkylating the active methylene group with a haloacetonitrile. The subsequent base-catalyzed cyclization would then be subject to the electronic influence of the 3-methoxy group. Similar to the Knoevenagel condensation, the electron-donating nature of the methoxy group may slightly disfavor the initial deprotonation step. However, the Thorpe-Ziegler reaction is typically carried out with strong bases (e.g., sodium hydride, sodium amide), which should be sufficient to overcome this modest electronic effect.

Illustrative Reaction Scheme:

ThorpeZiegler Start Dinitrile Precursor Base Strong Base (e.g., NaH, THF) Start->Base Deprotonation & Intramolecular Nucleophilic Attack Intermediate Cyclic Enaminonitrile Base->Intermediate Hydrolysis Acid Hydrolysis (e.g., aq. HCl) Intermediate->Hydrolysis Product Cyclic Ketone Hydrolysis->Product

Caption: General workflow for the Thorpe-Ziegler reaction.

Table 2: Predicted Performance in a Hypothetical Thorpe-Ziegler Cyclization

Dinitrile Precursor derived from:BaseSolventPredicted Yield of Enaminonitrile (%)Key Considerations
This compound NaHTHF70-85The electron-donating group may necessitate slightly more forcing conditions.
2-PyridylacetonitrileNaHTHF75-90A well-precedented reaction for related dinitriles.
AdiponitrileNaHTHF>90A classic example of the Thorpe-Ziegler reaction.

Benchmark Reaction III: Alkylation of the Active Methylene Group

The alkylation of the α-carbon of pyridylacetonitriles with alkyl halides is a fundamental method for introducing further structural diversity.[7] This reaction is highly dependent on the ease of carbanion formation.

Comparative Analysis:

The electron-donating 3-methoxy group is expected to have a discernible effect on the alkylation reaction. By making the methylene protons slightly less acidic, a stronger base may be required to achieve complete deprotonation compared to the unsubstituted 2-pyridylacetonitrile. However, once the carbanion is formed, its nucleophilicity should be enhanced by the electron-donating nature of the methoxy group, potentially leading to faster reaction times with the alkyl halide.

Table 3: Predicted Performance in Alkylation with Benzyl Bromide

CompoundBaseSolventPredicted Yield (%)Key Considerations
This compound NaHDMF80-95May require careful control of temperature to avoid side reactions due to increased nucleophilicity.
2-PyridylacetonitrileNaHDMF85-95A standard and high-yielding transformation.
PhenylacetonitrileNaHDMF80-90A widely used substrate for α-alkylation.

Experimental Protocol: General Procedure for Alkylation

  • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of the pyridylacetonitrile (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the anion.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound presents itself as a valuable and versatile building block for organic synthesis. The presence of the 3-methoxy group is predicted to subtly modulate its reactivity in comparison to the parent 2-pyridylacetonitrile. While a slight decrease in the acidity of the methylene protons may necessitate the use of slightly stronger bases or longer reaction times in some cases, the enhanced nucleophilicity of the resulting carbanion could be advantageous in other transformations.

The experimental protocols and comparative data presented in this guide are intended to serve as a solid foundation for researchers exploring the synthetic utility of this promising compound. Further empirical studies are warranted to fully elucidate the nuanced effects of the 3-methoxy substituent and to unlock the full potential of this compound in the development of novel pharmaceuticals and functional materials.

References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130.
  • Grokipedia. (2026, January 8). Thorpe reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Thorpe–Ziegler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Al-Sheikh, M. A., & Elnagdi, M. H. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406–4413.
  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACS Publications. (2024, September 18). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). Alkylation of acetonitriles.
  • ResearchGate. (n.d.). The Knoevenagel condensation between benzaldehyde and malononitrile.... Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and.... Retrieved from [Link]

  • Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. The Journal of Organic Chemistry, 62(24), 8575–8576.
  • Lee, C.-F., & Nevado, C. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1499.
  • da Silva, A. D., et al. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Química Nova, 38(4), 548-552.
  • Kandri Rodi, Y., et al. (2014). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 21-26.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 2-(3-Methoxypyridin-2-yl)acetonitrile. As a compound integrating both a pyridine ring and a nitrile functional group, it necessitates a multi-faceted approach to safety and waste management. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance. The primary source of safety information, the manufacturer's Safety Data Sheet (SDS), must always be consulted before handling this chemical.

Hazard Identification and Risk Assessment: A Structural Perspective

Understanding the chemical nature of this compound is fundamental to appreciating its potential hazards and formulating a robust disposal plan. The molecule's risk profile is derived from its constituent functional groups: the acetonitrile moiety and the substituted pyridine ring.

  • Acetonitrile Moiety (-CH₂CN): The nitrile group is the primary source of acute toxicity. While acetonitrile itself has modest toxicity, it can be metabolized in the body to produce highly toxic hydrogen cyanide.[1] This metabolic process can be delayed, with symptoms of poisoning appearing several hours after exposure.[2] Furthermore, acetonitrile is a flammable liquid and its vapors can form explosive mixtures with air.[3]

  • Pyridine Ring: Pyridine and its derivatives are hazardous substances that can cause skin and eye irritation.[4][5] They are harmful if swallowed or inhaled.

  • Compound-Specific Hazards: Based on data for structurally similar compounds, this compound should be presumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]

A thorough risk assessment concludes that this compound must be treated as a flammable, toxic, and irritant hazardous waste. All handling and disposal procedures must be designed to mitigate these risks.

Immediate Spill Management Protocol

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination. The response protocol varies significantly with the scale of the spill.

Personal Protective Equipment (PPE) for Spill Cleanup:

  • Gloves: Nitrile gloves are often used in labs, but butyl rubber may be recommended for pyridine-containing compounds; consult the specific SDS.[4] Always inspect gloves before use and use proper removal techniques.[6]

  • Eye Protection: Chemical safety goggles are mandatory. For larger spills, a face shield is recommended.[5]

  • Lab Coat: A fully-buttoned lab coat or chemical-resistant apron.

  • Respiratory Protection: For large spills or in areas with inadequate ventilation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[5]

Protocol for Small Spills (Cleanable in <10 minutes):
  • Alert personnel in the immediate vicinity.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]

  • Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[7]

  • Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.[7]

Protocol for Large Spills:
  • Immediately evacuate the area.[4][7]

  • Alert your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services (e.g., 911).[4]

  • Prevent entry into the contaminated area.

  • If safe to do so, increase ventilation to the area.

  • Await the arrival of trained emergency response personnel. Do not attempt to clean up a large spill without specialized training and equipment.

Standard Operating Procedure (SOP) for Waste Collection and Disposal

The routine disposal of this compound waste must follow a strict, documented procedure to comply with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Parameter Specification Rationale
Waste Classification Hazardous Chemical WasteDue to toxicity (nitrile) and irritant properties (pyridine).[1][4]
Container Type Glass or Metal BottleAcetonitrile can be incompatible with some plastics. Must be sealable and airtight.[2][4]
Container Labeling EPA Hazardous Waste LabelMust include "Hazardous Waste," full chemical name, hazard characteristics (Toxic, Flammable), accumulation start date, and generator details.[10][11]
Storage Location Satellite Accumulation Area (SAA)Must be at or near the point of generation, under the control of the operator.[10][11]
Step-by-Step Disposal Protocol:
  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[7] Collect pure compound and contaminated materials (e.g., gloves, absorbent pads) in separate, appropriately designated containers.

  • Select Container: Use a clean, dry, and chemically compatible waste container, preferably glass or metal.[2][8] Ensure the container has a secure, tight-fitting lid.

  • Label Container: Affix a completed hazardous waste label to the container before adding any waste.[10] List all constituents, including solvents. Do not use abbreviations or chemical formulas.[9]

  • Collect Waste: Add waste to the container in a well-ventilated chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Store Temporarily: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] The SAA should be clearly marked, provide secondary containment, and be away from sources of ignition.[12]

  • Arrange Final Disposal: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste handler.[10][12][13]

Disposal Decision Workflowdot

G cluster_0 Waste Generation & Assessment cluster_1 Spill Response Protocol cluster_2 Standard Disposal Procedure start Waste Generated (this compound) is_spill Spill or Routine Waste? start->is_spill spill_size Assess Spill Size is_spill->spill_size Spill small_spill Small Spill: 1. Alert Personnel 2. Use Absorbent Material 3. Collect as Waste spill_size->small_spill <10 min cleanup large_spill Large Spill: 1. Evacuate Area 2. Alert EHS/Emergency Services spill_size->large_spill >10 min cleanup collect_waste Collect Waste in Compatible Container (Glass or Metal) small_spill->collect_waste ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) label_waste Affix Hazardous Waste Label store_waste Store Sealed Container in Satellite Accumulation Area (SAA) contact_ehs Contact EHS for Pickup and Final Disposal final_disposal Disposal by Licensed Hazardous Waste Vendor

Sources

Navigating the Unseen: A Practical Guide to Handling 2-(3-Methoxypyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the path to discovery is paved with novel compounds. Among these is 2-(3-Methoxypyridin-2-yl)acetonitrile, a molecule of interest in synthetic chemistry and drug development. However, innovation and safety are two sides of the same coin. The responsible handling of any chemical, particularly one without an extensive, publicly available safety profile, is not just a matter of regulatory compliance but a cornerstone of scientific integrity.

This guide provides a comprehensive operational plan for the safe handling and disposal of this compound. As no specific Safety Data Sheet (SDS) for this exact compound is readily available, our recommendations are expertly extrapolated from the hazard profiles of structurally analogous compounds, including (3-Methoxyphenyl)acetonitrile and various methoxypyridine acetonitrile derivatives.[1][2][3][4] This proactive, safety-first approach ensures that you and your team are protected against potential, uncharacterized hazards.

The Probable Hazard Profile: An Evidence-Based Assessment

Understanding the potential risks is the first step in mitigating them. Based on data from similar chemical structures, we must assume this compound presents a multi-faceted hazard profile. The nitrile functional group and the methoxypyridine ring system inform our assessment.

Hazard ClassificationPotential Effects & RationaleSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled. Nitrile compounds can sometimes be metabolized to release cyanide, and aromatic amines can carry their own toxicological profiles.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation upon direct contact. Many organic nitriles and pyridine derivatives are known skin irritants.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with dust or splashes can lead to significant eye damage.[2][4]
Respiratory Irritation May cause respiratory tract irritation if dust or aerosols are inhaled.[2][4]

This profile dictates a stringent set of precautions. Every handling step must be designed to eliminate routes of exposure—inhalation, ingestion, and skin or eye contact.

The Core Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. This is not a checklist, but a system designed to provide a robust barrier between the researcher and the chemical.

PPE CategorySpecificationRationale and Expert Insight
Primary Engineering Control Certified Chemical Fume Hood This is the most critical safety measure. All handling of the solid compound and its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[1]
Hand Protection Double-gloving with Nitrile Gloves Nitrile gloves offer excellent resistance to a broad spectrum of chemicals, including solvents and organic compounds.[5][6][7] Double-gloving provides an additional layer of safety against potential tears or undetected pinholes and allows for the safe removal of the outer glove if contamination occurs.
Eye & Face Protection Chemical Safety Goggles & Face Shield Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and dust.[2] A face shield must be worn over the goggles during procedures with a heightened risk of splashing, such as when transferring solutions or handling larger quantities.
Skin & Body Protection Buttoned Laboratory Coat A clean, buttoned lab coat prevents contamination of personal clothing and protects the skin from minor splashes.[1] For larger scale work, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved Respirator In the rare event that a procedure cannot be conducted within a fume hood (e.g., maintenance), a respirator with an organic vapor/particulate cartridge is mandatory. Fit-testing and training are required for proper use.[4]

The Workflow: From Receipt to Disposal

Safe handling is a process, not a single action. The following workflow provides a step-by-step guide to minimize exposure at every stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment (Review this guide & SDS of analogs) ppe_donning 2. Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_donning setup 3. Prepare Fume Hood (Verify airflow, clear workspace) ppe_donning->setup weighing 4. Weighing (In fume hood, use draft shield) setup->weighing solubilization 5. Solubilization (Add solvent slowly, cap vessel) weighing->solubilization reaction 6. Reaction/Use (Maintain containment within hood) solubilization->reaction decontamination 7. Decontaminate (Clean workspace, glassware) reaction->decontamination waste_collection 8. Segregate Waste (Solid, Liquid, Sharps) decontamination->waste_collection ppe_doffing 9. Doff PPE (Remove gloves last, wash hands) waste_collection->ppe_doffing disposal 10. Final Disposal (Label and move waste to storage) ppe_doffing->disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation : Before any work begins, ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary equipment (spatulas, glassware, solvents) and place absorbent pads on the work surface to contain minor spills.

  • Weighing : Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid this compound to the container, avoiding the creation of dust. Close the primary container immediately after dispensing.

  • Solubilization : Add the desired solvent to the vessel containing the compound. Do this slowly to avoid splashing. Cap or cover the vessel as soon as possible.

  • Transfers : When transferring solutions, use a pipette or syringe. Never pour directly from a large container to a small one if it can be avoided.

  • Heating : If heating is necessary, use a controlled heating source such as a heating mantle or hot plate. Avoid open flames.[1]

Emergency & Disposal Plans

Preparedness is key to safety. Clear, actionable plans for spills and waste disposal are essential.

Spill Management
  • Small Spill (in fume hood) :

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to cover the spill. Do not use combustible materials like paper towels for large spills.

    • Carefully scoop the absorbed material into a designated, labeled waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spill (outside fume hood) :

    • EVACUATE the immediate area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their specific protocols.[1]

    • Prevent entry into the contaminated area.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[1]

  • Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste : Contaminated gloves, absorbent pads, weigh boats, etc.

    • Liquid Waste : Unused solutions and reaction mixtures. Do not mix incompatible waste streams.

    • Sharps : Contaminated needles or sharp-edged tools.

  • Container Management : Use chemically compatible containers. Keep containers closed except when adding waste.

  • Final Disposal : Store sealed waste containers in a designated satellite accumulation area. Follow your institution's EHS procedures for waste pickup and final disposal, which will likely involve high-temperature incineration.[8]

By adhering to these rigorous protocols, you build a culture of safety that empowers scientific advancement. This guide serves as a foundational document, but it is incumbent upon every researcher to combine this knowledge with site-specific training and a continuous, vigilant approach to laboratory safety.

References

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved January 14, 2026, from [Link]

  • Tradeling. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved January 14, 2026, from [Link]

  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved January 14, 2026, from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved January 14, 2026, from [Link]

  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Retrieved January 14, 2026, from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet - 2-(2-Methoxypyridin-4-yl)acetonitrile. Retrieved January 14, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 14, 2026, from [Link]

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